molecular formula C8H6O6 B184320 2,5-Dihydroxyterephthalic acid CAS No. 610-92-4

2,5-Dihydroxyterephthalic acid

Cat. No.: B184320
CAS No.: 610-92-4
M. Wt: 198.13 g/mol
InChI Key: OYFRNYNHAZOYNF-UHFFFAOYSA-N
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Description

2,5-Dihydroxyterephthalic acid is a natural product found in Inonotus obliquus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dihydroxyterephthalic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OYFRNYNHAZOYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30209867
Record name 2,5-Dihydroxyterephthalic acid
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Molecular Weight

198.13 g/mol
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CAS No.

610-92-4
Record name 2,5-Dihydroxyterephthalic acid
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Foundational & Exploratory

The Discovery and Synthesis of 2,5-Dihydroxyterephthalic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid (DHTA), a key building block in the synthesis of advanced polymers and metal-organic frameworks (MOFs), has a rich history rooted in the development of synthetic organic chemistry. This technical guide provides an in-depth exploration of the historical discovery and evolving synthesis methodologies of this versatile compound. We will delve into the key experimental protocols that have defined its preparation, present quantitative data from various synthetic routes, and visualize the chemical pathways involved.

The Early History: A Focus on Synthesis

The "discovery" of this compound is not attributed to a single event of isolation from a natural source, but rather to its initial chemical synthesis. The early preparations of DHTA and other hydroxybenzoic acids were characterized by long reaction times and the need for high temperatures and pressures.[1]

One of the earliest documented methods for synthesizing this compound was reported by Marzin in 1933.[1][2] This method involved the use of 2,5-dibromoterephthalic acid as a starting material. Another significant early contribution came from Singh et al. in 1957, who also utilized 2,5-dibromoterephthalic acid.[1][2]

A different synthetic approach involves the Kolbe-Schmitt reaction, a well-established method for carboxylating phenols.[3][4][5] This reaction has been adapted for the production of DHTA from hydroquinone (B1673460) and carbon dioxide.[6]

Key Historical Synthesis Protocols

The following sections detail the experimental methodologies for the key historical syntheses of this compound.

Marzin's Synthesis (1933)

The work of Marzin, published in the Journal fuer Praktische Chemie in 1933, laid the groundwork for the synthesis of DHTA from a halogenated precursor.[1][2]

Experimental Protocol:

The synthesis of this compound was achieved starting from 2,5-dibromoterephthalic acid. The reaction was conducted in the presence of copper powder, which acted as a catalyst.[1][2]

Singh et al.'s Method (1957)

In 1957, Singh and his collaborators reported a method in the Journal of the Indian Chemical Society that also used 2,5-dibromoterephthalic acid.[1][2]

Experimental Protocol:

This procedure involved the condensation of 2,5-dibromoterephthalic acid with phenol. The reaction was carried out in the presence of potassium hydroxide (B78521) (KOH) and copper powder.[1][2]

The Kolbe-Schmitt Reaction for DHTA

The Kolbe-Schmitt reaction provides a more direct route to aromatic hydroxy acids.[3][4][5] An improved process for producing this compound via this method is detailed in a US patent.[6]

Experimental Protocol:

This synthesis involves the reaction of hydroquinone with carbon dioxide. A key aspect of the improved process is the presence of 1.2 to 2.8 moles of water per mole of hydroquinone. The reaction of water-free alkali compounds of hydroquinone with dry carbon dioxide at elevated temperatures and superatmospheric pressure yields the salts of this compound. The resulting reaction product is then dissolved in water, filtered, and the free acid is precipitated from the filtrate using a mineral acid.[6]

Modern Synthetic Approaches and Quantitative Data

More contemporary methods for synthesizing this compound have focused on improving yield, purity, and reaction conditions. The following table summarizes quantitative data from some of these more recent approaches.

Starting Material(s)Key Reagents/CatalystsReaction ConditionsYieldPurityReference
2,5-Dibromoterephthalic acidCuBr, 2,2',6,6'-tetramethylheptanedione-3,5, Na2CO3Reflux in H2O92%~89% (¹H NMR)[2]
Hydroquinone, KOHn-octane (solvent)220 °C, 11.5 MPa, 400 r/min, 4 h76.52%Not specified[7]
Disodium salt of hydroquinone, CO2Sodium acetate (B1210297) (catalyst)200°C, 10 bar, 250 min83%Not specified[8][9]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthesis methods for this compound.

Marzin_Synthesis_1933 start 2,5-Dibromoterephthalic Acid product This compound start->product Reaction reagent Copper Powder reagent->product Singh_Synthesis_1957 start 2,5-Dibromoterephthalic Acid product This compound start->product Condensation phenol Phenol phenol->product reagents KOH + Copper Powder reagents->product Kolbe_Schmitt_Synthesis cluster_0 Step 1: Salt Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification hydroquinone Hydroquinone hydroquinone_salt Alkali Salt of Hydroquinone hydroquinone->hydroquinone_salt alkali Alkali (e.g., NaOH) alkali->hydroquinone_salt dhta_salt Disalt of this compound hydroquinone_salt->dhta_salt co2 Carbon Dioxide (CO2) (High Temperature & Pressure) co2->dhta_salt dhta This compound dhta_salt->dhta acid Mineral Acid (e.g., HCl) acid->dhta

References

early synthesis methods of 2,5-Dihydroxyterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Synthesis Methods of 2,5-Dihydroxyterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthesis methods for this compound, a crucial monomer in the production of high-performance polymers and an important intermediate in the synthesis of pharmaceuticals and other valuable materials.[1][2] This document details the key experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathways for a clear understanding of the chemical transformations.

Kolbe-Schmitt Reaction of Hydroquinone (B1673460)

One of the most established methods for synthesizing this compound is the Kolbe-Schmitt reaction, which involves the dicarboxylation of hydroquinone.[3][4] This reaction is typically carried out by treating a dialkali metal salt of hydroquinone with carbon dioxide at elevated temperatures and pressures.[3][4][5]

General Reaction Pathway

The fundamental transformation in the Kolbe-Schmitt synthesis of this compound involves the reaction of the dipotassium (B57713) salt of hydroquinone with carbon dioxide to form the dipotassium salt of the product, which is then acidified to yield the final acid.

Caption: Kolbe-Schmitt reaction pathway for this compound synthesis.

Experimental Protocols

Example Protocol from Patent US3448145A:

A mixture of 55 parts of hydroquinone, 56 parts of crushed potassium hydroxide, 35 parts of anhydrous potassium carbonate, 3 parts of water, and 400 parts of technical xylene are introduced into an autoclave.[5] The water content, including that from the formation of the hydroquinonate, is approximately 2.33 moles per mole of hydroquinone.[5] The mixture is reacted with carbon dioxide under superatmospheric pressure at a temperature between 160 and 240 °C.[5] After the reaction, the product is dissolved in water, filtered, and the free acid is precipitated from the filtrate using a mineral acid.[5]

Example Protocol from Patent US20120310008A1:

The dialkali metal salt of hydroquinone is reacted with carbon dioxide in a reaction medium in the presence of a potassium salt.[3] In one example, the dipotassium salt of hydroquinone is used, and the reaction mixture is heated to 60-70°C with stirring.[3] Following the reaction, the mixture is separated into aqueous and reaction medium layers, and the product is quantified using high-performance liquid chromatography.[3]

Quantitative Data
ParameterValueReference
Example 1
Hydroquinone55 parts[5]
Potassium Hydroxide56 parts[5]
Potassium Carbonate35 parts[5]
Water3 parts[5]
Solvent400 parts technical xylene[5]
Water to Hydroquinone Ratio2.33 moles/mole[5]
Yield91%[5]
Example 2
Hydroquinone55 parts[5]
Potassium Hydroxide56 parts[5]
Potassium Carbonate35 parts[5]
Water7.2 parts[5]
Solvent500 parts technical xylene[5]
Water to Hydroquinone Ratio2.8 moles/mole[5]
Yield78%[5]
Example 3
Starting MaterialDipotassium salt of hydroquinone[3]
Yield of this compound86.39%[3]
By-product (2,5-dihydroxybenzoic acid)6.92%[3]
Unreacted Hydroquinone5.83%[3]

Synthesis from 2,5-Dihaloterephthalic Acid

An alternative early route to this compound involves the nucleophilic substitution of halogens from a 2,5-dihaloterephthalic acid precursor. This method often employs a copper catalyst to facilitate the hydroxylation.[1][2]

General Reaction Pathway

The synthesis starts with a 2,5-dihaloterephthalic acid, which is first converted to its dibasic salt. This salt is then reacted with a base in the presence of a copper source and a coordinating ligand to form the dibasic salt of the product, followed by acidification.

Dihalo_Synthesis dihalo_acid 2,5-Dihaloterephthalic Acid dihalo_salt Dibasic Salt of 2,5-Dihaloterephthalic Acid dihalo_acid->dihalo_salt + Base base1 Base product_salt Dibasic Salt of this compound dihalo_salt->product_salt + Base, Cu Source, Ligand base2 Base, Cu Source, Ligand dhta This compound product_salt->dhta + Acid acid Acid

Caption: Synthesis of this compound from a 2,5-dihaloterephthalic acid precursor.

Experimental Protocols

Example Protocol from Patent US7355070B1:

This process involves contacting a 2,5-dihaloterephthalic acid with a base to form the dibasic salt.[1] This salt is then reacted with a base and a copper source in the presence of a coordinating ligand to form the dibasic salt of this compound.[1] Finally, the dibasic salt is treated with an acid to yield the final product.[1]

Detailed Protocol from Patent 2089349:

Under a nitrogen atmosphere, 2.00 g (6.2 mmol) of 2,5-dibromoterephthalic acid was combined with 15 g of H₂O.[6] Then, 0.679 g (6.4 mmol) of Na₂CO₃ was added, and the mixture was heated to reflux with stirring for 30 minutes.[6] Another 0.940 g (9.0 mmol) of Na₂CO₃ was added, and reflux was continued for another 30 minutes.[6] A solution of the copper catalyst and ligand was then added, and the reaction was stirred for 30 hours at 80°C.[6] After cooling, the mixture was acidified with concentrated HCl, and the resulting yellow precipitate was filtered, washed with water, and dried.[6]

Quantitative Data
ParameterValueReference
Starting Material2,5-Dibromoterephthalic Acid[6]
BaseSodium Carbonate (Na₂CO₃)[6]
Catalyst SystemCuBr and 2,2',6,6'-tetramethylheptanedione-3,5[6]
Reaction Temperature80 °C[6]
Reaction Time30 hours[6]
Purity of Crude Product~89%[6]
Net Yield92%[6]

Synthesis via Grignard Reaction

A less common, but notable, early method involves the use of a Grignard reagent prepared from a 1,4-dihalo-2,5-dialkoxy benzene (B151609) derivative. This approach offers the advantage of proceeding under normal pressure conditions.[7]

General Reaction Pathway

The synthesis begins with the formation of a Grignard reagent from 1,4-dihalo-2,5-dialkoxy benzene. This reagent then reacts with carbon dioxide to form a dicarboxylate intermediate, which is subsequently hydrolyzed to yield this compound.

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental Protocols

Example Protocol from Patent CN102211996A:

In anhydrous butyl ether with iodine as an initiator, fresh magnesium turnings and 1,4-diiodo-2,5-dipropoxybenzene (4.46 g, 0.01 mol) are reacted to form the Grignard reagent.[7] This is then reacted with dry CO₂ gas.[7] The resulting product is acidified with 15 ml of 20% H₂SO₄ to obtain 2,5-dipropoxyterephthalic acid.[7] This intermediate is then hydrolyzed at room temperature in a dichloromethane (B109758) solution of boron tribromide (20 ml of 1 mol/L) to yield the final this compound product.[7]

Quantitative Data
ParameterValueReference
Starting Material1,4-Diiodo-2,5-dipropoxybenzene[7]
Grignard Formation SolventAnhydrous Butyl Ether[7]
Carboxylation AgentDry CO₂[7]
Hydrolysis AgentBoron Tribromide in Dichloromethane[7]
Yield85%[7]
Purity98.3%[7]

References

Theoretical Insights into the Electronic Properties of 2,5-Dihydroxyterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid (DHTA), a redox-active organic molecule, has garnered significant attention in materials science and coordination chemistry. Its ability to serve as a versatile linker in the construction of Metal-Organic Frameworks (MOFs) has opened avenues for applications in gas storage, catalysis, and electrochromism. Understanding the electronic properties of DHTA is paramount to designing and optimizing these functional materials. This technical guide provides a comprehensive overview of the theoretical studies investigating the electronic characteristics of DHTA, with a primary focus on its behavior within MOF structures, which is the context of the majority of available research.

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of DHTA. These studies provide valuable insights that complement experimental findings and guide the rational design of novel materials with tailored functionalities.

Electronic Properties of this compound in MOFs

Theoretical investigations have predominantly focused on the electronic properties of DHTA when it is integrated as a linker (often denoted as DOBDC or dhtp) in MOFs. In these structures, the interaction between the DHTA linker and the metal nodes significantly influences the overall electronic behavior of the material.

A key electronic property of these materials is the band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This property is crucial in determining the material's conductivity and its potential applications in electronics and photocatalysis.

Quantitative Data Summary

The following table summarizes key quantitative electronic property data for MOFs containing the this compound linker as determined by theoretical calculations.

Material SystemPropertyCalculated ValueComputational Method
Y-DOBDC MOFBand Gap2.25 - 3.00 eVDFT

Note: The band gap in Y-DOBDC MOF is reported to be dependent on the degree of hydrogen bonding within the framework.

Theoretical and Experimental Protocols

The theoretical investigation of the electronic properties of this compound and its corresponding MOFs relies heavily on Density Functional Theory (DFT). These computational methods allow for the optimization of molecular and crystal structures and the calculation of various electronic properties.

Key Experimental Methodologies Cited

Structure Optimization and Electronic Property Calculation using DFT:

  • Software: A variety of quantum chemistry software packages are employed, with notable examples being CRYSTAL17, VASP, and CRYSTAL06.[1][2][3]

  • Functionals: The choice of functional is critical for accurate calculations. The hybrid B3LYP functional, often with empirical dispersion corrections (e.g., B3LYP-D*), is a common choice for these systems.[2][3]

  • Methodology for Solid-State Calculations: For MOFs, periodic boundary conditions are used to simulate the crystalline structure. The geometry of the unit cell and the atomic positions are optimized to find the minimum energy configuration. Following geometry optimization, the electronic properties, such as the band structure and density of states, are calculated to determine the HOMO-LUMO gap.

Visualizations

Logical Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of a MOF containing the this compound linker.

computational_workflow cluster_start Initial Structure Definition cluster_optimization Geometry Optimization cluster_properties Electronic Property Calculation cluster_analysis Analysis start Define Initial Crystal Structure of MOF optimization Perform DFT Geometry Optimization (e.g., using VASP, CRYSTAL) start->optimization properties Calculate Electronic Properties (Band Structure, DOS) optimization->properties analysis Analyze HOMO-LUMO Gap and other electronic parameters properties->analysis

A typical workflow for the DFT analysis of a MOF.
Influence of Hydrogen Bonding on Electronic Properties

Theoretical studies have indicated a relationship between the structural properties of the MOF, such as hydrogen bonding, and its electronic properties. The following diagram illustrates this logical relationship.

logical_relationship cluster_structure Structural Property cluster_property Electronic Property h_bonding Degree of Hydrogen Bonding in MOF Structure band_gap Electronic Band Gap h_bonding->band_gap influences

Influence of H-bonding on the electronic band gap.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 2,5-Dihydroxyterephthalic acid (DHTA), a compound of interest in various research fields, including its use as a linker in metal-organic frameworks and as a matrix in mass spectrometry.[1][2] This document details the expected spectroscopic data and provides standardized experimental protocols for obtaining them.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.02Singlet2HCarboxylic acid protons (-COOH)
~7.34Singlet2HAromatic protons (-CH)
~10.14Singlet2HHydroxyl protons (-OH)

Note: The chemical shifts of labile protons (-COOH and -OH) can vary significantly with solvent, concentration, and temperature. Data presented is based on spectra run in DMSO-d₆.[3]

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~171.0Carboxylic acid carbon (-COOH)
~152.5Aromatic carbon attached to hydroxyl group (C-OH)
~119.6Aromatic carbon (-CH)
~117.7Aromatic carbon attached to carboxylic acid group (C-COOH)

Note: Carbon signal assignments are based on typical chemical shifts for similar functional groups.[4]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3000-3500BroadO-H stretch (hydroxyl and carboxylic acid)
~1650StrongC=O stretch (carboxylic acid)
~1580MediumC=C stretch (aromatic ring)
~1450MediumO-H bend (hydroxyl)
~1200StrongC-O stretch (carboxylic acid and phenol)
~820MediumC-H bend (aromatic)

Note: Peak positions and intensities can vary based on the sample preparation method.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Solventλmax (nm)
Various Organic Solvents~355

Note: this compound exhibits strong UV absorption.[2][6] The exact maximum absorption wavelength (λmax) can be influenced by the solvent used.[7]

Mass Spectrometry
Technique[M+H]⁺ (m/z)[M-H]⁻ (m/z)
Electrospray Ionization (ESI)199.0242197.0086

Note: The molecular weight of this compound is 198.13 g/mol .[8][9] The observed mass-to-charge ratio (m/z) will depend on the ionization mode.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[10]

  • Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • The spectral width should be set to encompass the expected chemical shift range (typically 0-15 ppm).

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Proton decoupling is typically used to simplify the spectrum.

    • The spectral width should cover the expected range for organic molecules (typically 0-200 ppm).

  • Data Processing:

    • Process the raw data by applying a Fourier transform.

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [11]

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent in which it is soluble (e.g., acetone (B3395972) or methanol).

    • Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[11]

  • Background Spectrum: Obtain a background spectrum of the clean, empty sample compartment.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder.

  • Data Acquisition:

    • Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol (B129727), or acetonitrile).[12] The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[13] This will be used to correct for the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the cuvette in the spectrophotometer.

  • Data Acquisition:

    • Scan a range of wavelengths, for example, from 200 to 500 nm.[6]

    • The instrument will record the absorbance at each wavelength.

  • Data Processing:

    • The software will automatically subtract the baseline spectrum from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent suitable for ESI, such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • The accurate mass of the molecular ion can be used to confirm the elemental composition.

    • If fragmentation is induced (MS/MS), the resulting fragment ions can provide further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Prep_UV->UV_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shift, Integration, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data UV_Data UV-Vis Spectrum (λmax, Conjugation) UV_Acq->UV_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS_Acq->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure UV_Data->Structure MS_Data->Structure Confirmation Structure Confirmation Structure->Confirmation

References

A Technical Guide to the Fundamental Chemical Properties of 2,5-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid, also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid, is an aromatic organic compound that has garnered significant interest in various scientific fields, particularly in materials science and as a building block in organic synthesis. Its rigid structure, featuring both carboxylic acid and hydroxyl functional groups, allows for diverse chemical modifications and applications, including the synthesis of metal-organic frameworks (MOFs), specialty polymers, and as an intermediate for pharmaceuticals and dyestuffs.[1][2][3] This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols, and visualizations of key processes.

Core Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a dark gray to green or yellow-greenish powder.[4][5][6] It is combustible but does not ignite readily.[1][2]

Structural and Molecular Information
PropertyValueSource
Molecular Formula C₈H₆O₆[4][7][8]
Molecular Weight 198.13 g/mol [4][7][8][9][10]
IUPAC Name This compound[9]
SMILES OC(=O)c1cc(O)c(cc1O)C(O)=O[4][7][8][11]
InChI InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)[4][7][11][12]
InChIKey OYFRNYNHAZOYNF-UHFFFAOYSA-N[4][7][11][13]
CAS Number 610-92-4[4][7][8][12]
Physicochemical Data
PropertyValueConditionsSource
Melting Point >300 °C(lit.)[1][4][7][11]
Boiling Point 498.9 ± 45.0 °C(Predicted)[1][2][4]
Density 1.779 ± 0.06 g/cm³(Predicted)[1][2][4]
pKa 2.17 ± 0.10(Predicted)[1][4][5]
Vapor Pressure 0.0 ± 1.3 mmHgat 25°C[13]
Refractive Index 1.718[13]
Solubility

This compound is sparingly soluble in water and alcohols but is soluble in polar aprotic solvents, particularly at elevated temperatures.[12] It is noted to be soluble in hot dimethylformamide (DMF).[1][2][4][13][14] Quantitative solubility data in various solvents has been determined and is summarized below.

SolventTemperature (K)Mole Fraction Solubility (x10³)
N,N-Dimethylformamide (DMF)298.151.95
313.153.42
328.155.89
343.159.87
358.1516.01
370.1523.32
Dimethylsulfoxide (DMSO)293.151.68
303.152.54
313.153.81
323.155.61
333.158.16
342.1511.23
N,N-Dimethylacetamide (DMAc)318.153.11
328.154.65
338.156.84
348.159.98
355.5512.92
Acetic Acid320.150.21
333.150.35
346.150.59
359.150.96
369.151.38

Data extracted from the Journal of Chemical & Engineering Data.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

  • ¹H NMR: In a deuterated solvent such as DMSO-d₆, the spectrum would be expected to show a singlet for the two equivalent aromatic protons. The chemical shifts for the acidic protons of the carboxylic acid and hydroxyl groups would also be present, though their positions can vary with concentration and temperature.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. Key resonances include those for the carboxylic acid carbons, the aromatic carbons bearing hydroxyl groups, and the aromatic carbons bearing the carboxylic acid groups. One study reported the following assignments for a derivative: signals around 163-166 ppm for the carboxylic carbons, and aromatic carbon signals between 114-150 ppm.[13] Another source indicates a peak at 171.0 ppm assigned to the carboxylic carbon and aromatic signals at 119.6, 152.5, and 117.7 ppm.[14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides confirmation of its key functional groups. Characteristic absorption bands include:

  • A broad O-H stretching band from the carboxylic acid and hydroxyl groups, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band from the carboxylic acid groups, usually appearing around 1680-1710 cm⁻¹.

  • C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

  • Aromatic C=C stretching bands.

In the context of its use in MOF synthesis, the asymmetric and symmetric stretching vibrations of the carboxylate groups are often observed around 1580 cm⁻¹ and 1370 cm⁻¹, respectively.[15]

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits strong absorption in the UV-Vis region, a property that is utilized in its application as a matrix for mass spectrometry imaging.[16]

Stability and Reactivity

This compound is a stable solid under normal laboratory conditions and should be stored in a dry, well-ventilated place at room temperature.[4][17][18] It is incompatible with strong oxidizing agents.[17] Hazardous decomposition products upon heating include carbon monoxide and carbon dioxide.[17][18]

The presence of both hydroxyl and carboxylic acid groups makes it a versatile reagent. The carboxylic acid groups can undergo esterification and amidation reactions, while the hydroxyl groups can be functionalized.[12] This dual reactivity is fundamental to its use in polymer chemistry and as a linker in coordination polymers.[3][12]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are summaries of two common approaches.

Method 1: Carboxylation of Hydroquinone (B1673460)

This method involves the reaction of a disodium (B8443419) salt of hydroquinone with carbon dioxide under pressure.[4][6]

  • Reactants: Disodium salt of hydroquinone (DSH), carbon dioxide, sodium acetate (B1210297) (catalyst), mineral oil (reaction medium).[4][6]

  • Procedure:

    • The disodium salt of hydroquinone is prepared in-house.

    • The DSH, sodium acetate, and mineral oil are charged into a slurry reactor.

    • The reactor is heated (e.g., to 140°C for 3 hours) and purged with nitrogen.[4]

    • The reactor is then cooled (e.g., to 50°C) and the reactants are introduced under a continuous nitrogen purge.[4]

    • The temperature is raised (e.g., to 200°C) and the reactor is pressurized with carbon dioxide (e.g., to 10 bar).[4][6]

    • The reaction is allowed to proceed for a set time (e.g., 250 minutes).[6]

    • After cooling, the reaction mixture is acidified (e.g., with HCl solution to a pH of 5-6) to precipitate the product.[4]

    • The product is then isolated by filtration, washed, and dried.[4]

Method 2: From 2,5-Dihaloterephthalic Acid

This process involves the copper-catalyzed hydroxylation of a 2,5-dihaloterephthalic acid.[1][2]

  • Reactants: 2,5-dihaloterephthalic acid (e.g., 2,5-dibromoterephthalic acid), a base (e.g., NaOH), a copper source (e.g., CuBr), and a ligand that coordinates to copper.[1]

  • Procedure:

    • The 2,5-dihaloterephthalic acid is dissolved in an aqueous base to form the dibasic salt.

    • The copper source and ligand are added to the solution.

    • The reaction mixture is heated (e.g., to 80°C) under an inert atmosphere (e.g., nitrogen) for an extended period (e.g., 30 hours).[1]

    • After cooling, the mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the this compound.[1][2]

    • The precipitate is collected by filtration, washed with water, and dried.[1][2]

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of synthesized this compound can be determined by HPLC.

  • Methodology: A reversed-phase HPLC method is typically employed. The mobile phase can consist of a gradient of an aqueous acidic solution (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol). Detection is commonly performed using a UV detector.

  • Results: In one reported method, this compound has an elution time of 6.1-6.3 minutes, while potential by-products such as 2,5-dihydroxybenzoic acid and hydroquinone elute at approximately 7.3 and 9.2 minutes, respectively.[4]

Visualizations

The following diagrams illustrate key workflows related to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Hydroquinone react Slurry Reactor (High T & P) start1->react start2 CO₂ start2->react start3 Catalyst (e.g., NaOAc) start3->react acidify Acidification (e.g., HCl) react->acidify Reaction Mixture filtrate Filtration acidify->filtrate Precipitate wash Washing filtrate->wash dry Drying wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound via carboxylation.

Analysis_Workflow cluster_hplc HPLC System sample Synthesized Product Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into HPLC System dissolve->inject column Reversed-Phase Column inject->column detector UV Detector column->detector data Chromatogram Data detector->data analysis Data Analysis (Peak Integration, Purity Calculation) data->analysis result Purity Report analysis->result

Caption: Workflow for purity analysis of this compound by HPLC.

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined set of chemical and physical properties. Its utility as a monomer and synthetic intermediate is underscored by its reactivity and stability. The information presented in this guide, from fundamental data to experimental protocols, is intended to support researchers and developers in the effective application of this compound in their work.

References

CAS number and molecular structure of 2,5-Dihydroxyterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,5-Dihydroxyterephthalic acid (DHTA), a pivotal organic compound for researchers, scientists, and professionals in drug development and materials science. It details the compound's chemical identity, molecular structure, and key quantitative data. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization, offering a valuable resource for laboratory and industrial applications.

Chemical Identity and Molecular Structure

This compound is an aromatic dicarboxylic acid distinguished by two hydroxyl groups at the 2 and 5 positions of a terephthalic acid backbone.[1] This unique structure makes it a versatile building block in the synthesis of polymers and metal-organic frameworks (MOFs).[2][3]

CAS Number: 610-92-4[1][4][5][6][7][8]

Molecular Formula: C₈H₆O₆[4]

Molecular Structure:

The molecular structure of this compound consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 4, and two hydroxyl groups at positions 2 and 5. The crystal structure of the anhydrous form has been solved and indicates that the molecules are linked by strong hydrogen bonds.[9]

Canonical SMILES: C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O[10]

InChI Key: OYFRNYNHAZOYNF-UHFFFAOYSA-N[1][7]

Quantitative Data

The following tables summarize the key chemical and physical properties of this compound.

IdentifierValueReference
CAS Number 610-92-4[1][4]
Molecular Weight 198.13 g/mol [4][10]
Molecular Formula C₈H₆O₆[1][4]
PropertyValueReference
Appearance White to off-white or yellow-greenish crystalline solid/powder[1][2]
Melting Point >300 °C[8]
Solubility Soluble in polar solvents such as water, alcohols, and hot dimethylformamide.[1][6][8]
Purity Commonly available in purities of ≥95%, ≥97%, and 98%+.[4][11][12]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

3.1. Synthesis from Disodium (B8443419) Salt of Hydroquinone (B1673460) and Carbon Dioxide

This method involves the carboxylation of the disodium salt of hydroquinone in a slurry reactor.

  • Materials: Disodium salt of hydroquinone (DSH), carbon dioxide, sodium acetate (B1210297) (catalyst), hydrochloric acid, methanol (B129727).[2]

  • Equipment: Slurry reactor, heating and cooling system, stirrer.[2]

  • Procedure:

    • The reactor is heated to 140°C for 3 hours and then purged with nitrogen.[13]

    • After cooling to 50°C, the reactants (DSH and sodium acetate) are introduced into the reactor under a continuous nitrogen purge.[13]

    • The reaction is carried out under a pressure of 10 bar and at a temperature of 200°C.[2] The mixture is stirred continuously.

    • The reaction proceeds for a specified duration, with an optimal time of 250 minutes yielding high product conversion.[2]

    • After the reaction, the mixture is cooled to 80°C.[2]

    • A 5.9% solution of hydrochloric acid is added to the mixture and stirred for 15-20 minutes until the pH reaches 5-6, precipitating the product.[2]

    • The aqueous phase is separated, and methanol is added.[2]

    • The resulting mixture is dried at 80°C for 6 hours to obtain a yellow-greenish powder of this compound.[2][13]

  • Analysis: The yield and purity of the synthesized DHTA can be determined using High-Performance Liquid Chromatography (HPLC). The structure can be confirmed by X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR).[2][13] An optimized yield of 83% has been reported for this method.[2]

3.2. Synthesis from 2,5-Dihaloterephthalic Acid

This process involves the nucleophilic substitution of a halogen with a hydroxyl group, catalyzed by a copper source.

  • Materials: 2,5-dihaloterephthalic acid (e.g., 2,5-dibromoterephthalic acid), a base (e.g., NaOH), a copper source (e.g., CuBr), a ligand that coordinates to copper, and an acid for precipitation (e.g., HCl).[14]

  • Procedure:

    • 2,5-dihaloterephthalic acid is dissolved in water with a base to form the corresponding dibasic salt.[14]

    • This solution is heated, typically between 75 and 95°C.[14]

    • A solution of the copper source and a coordinating ligand is prepared and added to the reaction mixture under a nitrogen atmosphere.[14]

    • The reaction is stirred at an elevated temperature (e.g., 80°C) for an extended period (e.g., 30 hours).[14]

    • After cooling to room temperature, the reaction mixture is acidified with a strong acid, such as concentrated HCl, to precipitate the crude this compound.[14]

    • The precipitate is filtered, washed with water, and dried.[14]

  • Analysis: The purity of the product can be assessed using ¹H NMR.[14]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and application of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Workup & Purification cluster_product Final Product A Disodium Salt of Hydroquinone D Carboxylation in Slurry Reactor (200°C, 10 bar) A->D B Carbon Dioxide B->D C Sodium Acetate (Catalyst) C->D E Acidification (HCl) D->E F Filtration & Washing E->F G Drying F->G H 2,5-Dihydroxyterephthalic Acid (DHTA) G->H

Caption: Workflow for the synthesis of this compound.

Application_Workflow cluster_applications Key Application Areas cluster_end_uses End-Use Examples A This compound (DHTA) B Metal-Organic Frameworks (MOFs) A->B C High-Performance Polymers A->C D Organic Synthesis Intermediate A->D E Gas Storage & Separation B->E F High-Strength Fibers C->F G Pharmaceuticals, Dyes, Agrochemicals D->G

Caption: Applications of this compound.

Role in Drug Development and Research

While primarily recognized as a monomer and a linker in materials science, this compound also serves as an important intermediate in organic synthesis.[3][8] Its bifunctional nature, with both carboxylic acid and hydroxyl groups, allows for its use in the construction of more complex molecules with potential biological activity.[3] Researchers in drug development can utilize DHTA as a scaffold to synthesize novel compounds for various therapeutic targets. Its application as a linker in MOFs is also relevant, as these materials are being explored for drug delivery systems.[15] The direct involvement of this compound in specific biological signaling pathways has not been established; its role is primarily as a precursor or building block for larger, active molecules.

References

2,5-Dihydroxyterephthalic acid as a monomer for high-performance polymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dihydroxyterephthalic Acid for High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (DHTA), a versatile monomer for the synthesis of high-performance polymers. This document covers the synthesis of DHTA, its polymerization into various polymer systems, and the key properties of these advanced materials, making it a valuable resource for professionals in materials science and drug development.

Introduction to this compound (DHTA)

This compound, also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid, is an aromatic carboxylic acid with the chemical formula C₈H₆O₆[1]. It is a solid, combustible compound that does not ignite readily[2]. DHTA serves as a crucial intermediate and monomer in the synthesis of a variety of materials, including agrochemicals, pharmaceuticals, dyestuffs, and notably, high-performance polymers and metal-organic frameworks (MOFs)[2][3]. Its rigid structure and the presence of hydroxyl and carboxylic acid functional groups allow for the creation of polymers with exceptional thermal stability and mechanical strength[4].

Polymers derived from DHTA are of significant interest for applications demanding high strength and stability, such as in the production of high-strength fibers[4]. The ability of the hydroxyl and carboxyl groups to form strong intermolecular hydrogen bonds and to chelate metals also makes DHTA a valuable building block for functional materials like MOFs used in gas separation and storage[5][6].

Synthesis of this compound

Several methods have been developed for the synthesis of DHTA, with the choice of method often depending on the desired purity, yield, and scale of production.

Synthesis from Hydroquinone (B1673460)

A common method for synthesizing DHTA involves the carboxylation of hydroquinone. One such process utilizes a slurry reactor where a disodium (B8443419) salt of hydroquinone is reacted with carbon dioxide under pressure in the presence of a catalyst[3][7].

Experimental Protocol: Synthesis of DHTA in a Slurry Reactor[3][7]
  • Reactor Preparation: The reactor is heated to 140°C for 3 hours and then purged with nitrogen.

  • Charging Reactants: The reactor is cooled to 50°C, and the reactants (disodium salt of hydroquinone and sodium acetate (B1210297) catalyst) are introduced under a continuous nitrogen purge.

  • Reaction: The reactor is pressurized with carbon dioxide to 10 bar and heated to 200°C. The reaction is carried out for a specified duration (e.g., 3-5 hours).

  • Acidification: After the reaction, the mixture is cooled, and an acid (e.g., hydrochloric acid) is added to precipitate the DHTA.

  • Purification: The crude product is then purified, for example, by washing and drying, to yield the final DHTA product.

A study optimized this process and achieved a DHTA yield of 83% at 200°C with a catalyst to disodium salt of hydroquinone molar ratio of 2.085 over 250 minutes[3].

Synthesis from 2,5-Dihaloterephthalic Acid

Another synthetic route involves the hydroxylation of a 2,5-dihaloterephthalic acid, such as 2,5-dibromoterephthalic acid, using a copper catalyst in a basic aqueous solution[4][8][9].

Experimental Protocol: Synthesis from 2,5-Dibromoterephthalic Acid[8][9]
  • Salt Formation: 2,5-dibromoterephthalic acid is dissolved in water with a base (e.g., Na₂CO₃) and heated to form the dibasic salt.

  • Catalytic Hydroxylation: A copper source (e.g., CuBr) and a coordinating ligand are added to the solution. The mixture is heated (e.g., 80°C) for an extended period (e.g., 30 hours) under a nitrogen atmosphere to form the dibasic salt of DHTA.

  • Acidification and Precipitation: The reaction mixture is cooled and acidified with a strong acid like HCl to precipitate the this compound.

  • Isolation and Purification: The resulting precipitate is filtered, washed with water, and dried.

This method has been reported to produce DHTA with a purity of about 89% and a net yield of 92%[8][9].

Summary of Synthesis Methods
Starting MaterialKey Reagents and ConditionsReported YieldPurityCitations
HydroquinoneDisodium salt of hydroquinone, CO₂, sodium acetate, 10 bar, 200°C83%Not specified[3][7]
2,5-Dibromoterephthalic acidNa₂CO₃, CuBr, ligand, 80°C, 30h, followed by HCl acidification92%~89%[8][9]
p-XyleneCu-MCM41, ethanol, trifluoroacetic acid, H₂O₂, 90°C, 10h~80.6%Not specified[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_hydroquinone From Hydroquinone cluster_dihalo From 2,5-Dihaloterephthalic Acid HQ Hydroquinone DSH Disodium Salt of Hydroquinone HQ->DSH NaOH Reaction_HQ Carboxylation with CO2 (Slurry Reactor, 200°C, 10 bar) DSH->Reaction_HQ DHTA_HQ This compound Reaction_HQ->DHTA_HQ DBTA 2,5-Dibromoterephthalic Acid Salt_DBTA Dibasic Salt DBTA->Salt_DBTA Base Reaction_DBTA Hydroxylation (Cu Catalyst, 80°C) Salt_DBTA->Reaction_DBTA DHTA_DBTA This compound Reaction_DBTA->DHTA_DBTA Acidification

Caption: General synthetic routes to this compound.

Polymerization of this compound

DHTA is a versatile monomer for producing a range of high-performance polymers, most notably rigid-rod polymers and polyesters.

Rigid-Rod Polymers

One of the most significant applications of DHTA is in the synthesis of pyridobisimidazole-based rigid-rod polymers. These polymers are known for their exceptional thermal stability and mechanical properties, making them suitable for high-strength fibers[4].

Experimental Protocol: Synthesis of Pyridobisimidazole Polymer[4][8]
  • Monomer Preparation: this compound is mixed with a tetra-functional amine monomer, such as the trihydrochloride-monohydrate of tetraaminopyridine.

  • Polycondensation: The monomer mixture is heated in a strong acid solvent, typically polyphosphoric acid (PPA). The reaction temperature is gradually increased, for example, from 50°C to 110°C, then to 145°C to form an oligomer, and finally to a higher temperature between 160°C and 250°C for the final polymerization[4][8]. The reaction is often carried out under reduced pressure.

  • Precipitation and Purification: The resulting polymer is precipitated in a non-solvent like water, followed by washing and drying to obtain the final product.

Polyesters

DHTA can also be copolymerized with other diacids and diols to produce polyesters with enhanced properties. For instance, it can be incorporated into polyester (B1180765) formulations to improve heat stability[9].

Experimental Protocol: Polyester Synthesis[9]
  • Prepolymer Formation: DHTA is reacted with a diacid and a glycol in the presence of a catalyst, such as titanium tetraisopropoxide in butanol. This stage is typically carried out at temperatures ranging from 200-250°C to form a prepolymer.

  • Solid-Phase Polymerization: The prepolymer is then subjected to solid-phase polymerization at a higher temperature (e.g., 280°C) and under high vacuum (e.g., 0.08 mm Hg) to increase the molecular weight and achieve the desired polymer properties[9].

Polymerization Process Diagram

Polymerization_Process cluster_rigid_rod Rigid-Rod Polymer Synthesis cluster_polyester Polyester Synthesis DHTA 2,5-Dihydroxyterephthalic Acid (Monomer) Polycondensation Polycondensation in PPA (Heat, Reduced Pressure) DHTA->Polycondensation Prepolymer Prepolymer Formation (Catalyst, 200-250°C) DHTA->Prepolymer Amine Tetra-functional Amine (e.g., Tetraaminopyridine) Amine->Polycondensation RigidRod Pyridobisimidazole Polymer Polycondensation->RigidRod Diacid Dibasic Acid Diacid->Prepolymer Glycol Glycol Glycol->Prepolymer SPP Solid-Phase Polymerization (280°C, High Vacuum) Prepolymer->SPP Polyester High-Performance Polyester SPP->Polyester

Caption: General polymerization schemes for DHTA-based polymers.

Properties of DHTA-Based High-Performance Polymers

The properties of polymers derived from DHTA are largely dictated by the rigid and planar nature of the monomer, which leads to highly ordered and strongly interacting polymer chains.

Thermal Properties

DHTA-based polymers, particularly the rigid-rod types, are known for their exceptional thermal stability. Thermogravimetric analysis (TGA) is a common technique to evaluate this property by measuring weight loss as a function of temperature[10]. Differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) are used to determine the glass transition temperature (Tg), melting point (Tm), and other thermal transitions[11][12]. While specific quantitative data for DHTA polymers were not abundant in the provided search results, the literature on analogous aromatic polymers suggests decomposition temperatures well above 400°C.

Mechanical Properties

The mechanical properties of polymers, such as strength and stiffness, are influenced by factors like chain length, side groups, branching, and cross-linking[13]. The rigid-rod structure of DHTA-based polymers leads to high tensile strength and modulus. Dynamic mechanical thermal analysis (DMTA) is a key technique for characterizing the mechanical performance of such polymers, providing data on the storage modulus (G'), loss modulus (G''), and damping factor (tan δ) as a function of temperature[14][15].

Electrical Properties

While most polymers are electrical insulators, certain structures with conjugated double bonds can exhibit electrical conductivity[16]. The aromatic nature of DHTA and the potential for extended conjugation in its polymers suggest that they could be tailored for electronic applications. The electrical conductivity of polymers can be enhanced by doping[17]. The AC electrical conductivity of polymer composites can be in the semiconductor range[18].

Summary of Expected Polymer Properties
PropertyDescriptionInfluencing FactorsTypical Characterization Techniques
Thermal Stability Resistance to decomposition at high temperatures.Aromatic backbone, intermolecular interactions.TGA, DSC
Glass Transition (Tg) Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.Chain rigidity, intermolecular forces.DSC, DMA, TMA
Mechanical Strength The ability to withstand an applied stress without failure (e.g., tensile strength, modulus).Molecular weight, crystallinity, chain packing.DMA, Tensile Testing
Solubility The ability of the polymer to dissolve in a solvent.Polymer structure, intermolecular forces, solvent polarity.Solubility tests
Electrical Conductivity The ability to conduct an electric current.Conjugated systems, doping.Dielectric Spectroscopy, Four-point probe

Applications of DHTA-Based Polymers

The unique properties of DHTA-based polymers make them suitable for a variety of advanced applications.

  • High-Strength Fibers: The primary application for rigid-rod polymers derived from DHTA is in the production of high-performance fibers for aerospace, defense, and industrial applications where high strength and thermal stability are critical[4].

  • Metal-Organic Frameworks (MOFs): DHTA is a common linker for the synthesis of MOFs, which are porous materials with applications in gas storage and separation, catalysis, and sensing[5][6].

  • Conductive Polymers: With appropriate structural modifications and doping, DHTA-based polymers could be developed for use in electronic devices, such as organic light-emitting diodes (OLEDs) and polymer batteries[16][19].

  • Drug Delivery: The functional groups on the DHTA monomer can be utilized for attaching drug molecules, and the resulting polymers can be designed for controlled drug release applications.

Conclusion

This compound is a highly valuable monomer for the development of high-performance polymers. Its synthesis from readily available precursors and its ability to be polymerized into materials with exceptional thermal and mechanical properties make it a subject of ongoing research and development. The diverse potential applications, from structural materials to functional electronic and biomedical devices, ensure that DHTA will remain a key building block in the field of advanced materials.

References

Coordination Chemistry of 2,5-Dihydroxyterephthalic Acid with Metal Ions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid (DHTA), also known as 2,5-dihydroxybenzene-1,4-dicarboxylic acid, is a versatile organic ligand extensively utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid structure, featuring two carboxylic acid and two hydroxyl functional groups, allows for a variety of coordination modes with metal ions, leading to a rich diversity of network topologies and functionalities. The presence of both hard carboxylate oxygen and potentially hard/soft hydroxyl oxygen donors enables coordination with a wide range of metal ions, from transition metals and alkaline earth metals to lanthanides. The resulting materials exhibit promising properties for applications in gas storage and separation, catalysis, luminescence, and sensing, making them of significant interest to researchers in materials science and drug development. This guide provides a comprehensive overview of the coordination chemistry of DHTA, focusing on synthesis, structure, properties, and experimental protocols.

Synthesis of Metal-DHTA Coordination Compounds

The synthesis of metal-DHTA coordination compounds is predominantly achieved through solvothermal and hydrothermal methods. These techniques involve the reaction of a metal salt with DHTA in a suitable solvent or solvent mixture at elevated temperatures and pressures in a sealed vessel. The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio can significantly influence the resulting crystal structure and properties of the material.

Experimental Protocols

Detailed methodologies for the synthesis of prominent metal-DHTA frameworks are provided below.

2.1.1. Solvothermal Synthesis of Bimetallic Ni-M-MOF-74 (M = Cu, Co, Zn)

This protocol is adapted from a method for preparing bimetallic MOF-74 analogues.[1]

  • Ligand Solution Preparation: Dissolve 1 mmol of this compound in a 1:1:1 (v/v/v) mixture of DMF, ethanol (B145695), and deionized water.

  • Metal Salt Solution Preparation: In separate containers, dissolve Ni(NO₃)₂·6H₂O (e.g., 0.99 mmol for 99 mol%) and the secondary metal nitrate (B79036) (e.g., Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O, or Zn(NO₃)₂·6H₂O; 0.01-0.02 mmol) in deionized water.

  • Reaction Mixture: Combine the metal salt solutions with the ligand solution under stirring.

  • Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (typically 100-150 °C) for 12-24 hours.

  • Product Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration, washed with a suitable solvent (e.g., DMF, then methanol), and activated by heating under vacuum to remove residual solvent molecules from the pores.

2.1.2. Reflux Synthesis of Ni-MOF-74

This method provides an alternative to solvothermal synthesis for producing Ni-MOF-74.

  • Reactant Solution: Dissolve 0.52 g of this compound in a 40 mL mixture of deionized water and ethanol (1:1 v/v). To this, add a 20 mL aqueous solution containing 1.30 g of nickel acetate (B1210297) tetrahydrate.

  • Reflux: Heat the mixture under reflux for 6 hours.

  • Product Isolation: After cooling to room temperature, the green powder product is collected by filtration, washed with deionized water and ethanol, and dried.

2.1.3. Hydrothermal Synthesis of a Zn(II)-DHTA-Bipyridine Coordination Polymer

This protocol describes the synthesis of a mixed-ligand zinc coordination polymer.[2]

  • Reaction Mixture: Combine Zn(CH₃COO)₂·2H₂O, this compound, and 2,2'-bipyridine (B1663995) in a molar ratio in a Teflon-lined stainless-steel autoclave containing a suitable solvent (e.g., water or a water/organic solvent mixture).

  • Hydrothermal Reaction: Heat the sealed autoclave to 145 °C for 96 hours.

  • Cooling and Product Isolation: The reaction mixture is slowly cooled to room temperature at a rate of 5 °C per hour. The resulting dark red, block-shaped crystals are collected by filtration and washed with distilled water.

Structural Analysis and Coordination Modes

The coordination of this compound with metal ions is highly versatile, owing to the presence of four potential donor oxygen atoms. The deprotonation state of the carboxylic acid and hydroxyl groups, influenced by the synthesis conditions (e.g., pH), dictates the coordination mode.

CoordinationModes

Crystallographic Data

The crystal structures of several metal-DHTA coordination compounds have been determined by single-crystal and powder X-ray diffraction. A summary of the crystallographic data for some representative transition metal complexes is presented in the table below.

CompoundMetal IonCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Mn₂(dhtp) (MOF-74)Mn²⁺HexagonalR-326.1317326.131736.651979090120[3]
Co₂(dhtp) (MOF-74)Co²⁺HexagonalR-326.573826.57386.808839090120[3]
Ni₂(dhtp) (MOF-74)Ni²⁺HexagonalR-326.573826.57386.808839090120[3]
Zn₂(dhtp) (MOF-74)Zn²⁺HexagonalR-326.573826.57386.808839090120[3]
[Zn(Bpy)(DHTA)₀.₅]ₙZn²⁺MonoclinicP2₁/c------[2]
{[Ho₂(DHTA)₃(H₂O)₅]·H₂O}ₙHo³⁺TriclinicP-19.661711.90213.284100.61792.765106.715[4]
This compound dihydrate-MonoclinicP2/c5.188317.5455.499090103.0390[5][6]

Spectroscopic and Thermal Properties

Infrared Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a crucial tool for confirming the coordination of the DHTA ligand to the metal centers. The key vibrational bands of interest are those associated with the carboxylate and hydroxyl groups.

Compoundνₐₛ(COO⁻) (cm⁻¹)νₛ(COO⁻) (cm⁻¹)ν(C-O) hydroxyl (cm⁻¹)ν(M-O) (cm⁻¹)Ref.
Ni-Cu-MOF-7415821371-749 (Ni-O)[1]
Ni-Co-MOF-7415761389-741 (Ni-O), 560 (Co-O)[1]
Ni-Zn-MOF-7415821371-749 (Ni-O), 478 (Zn-O)[1]

The shift in the stretching frequencies of the carboxylate groups upon coordination is indicative of the coordination mode. A larger separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies compared to the free ligand suggests a monodentate coordination, while a smaller separation is characteristic of bidentate or bridging coordination modes.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate the thermal stability of the metal-DHTA coordination compounds. The TGA curves typically show initial weight loss corresponding to the removal of guest and coordinated solvent molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue.

CompoundDecomposition Temperature Range (°C)Final ResidueRef.
[Zn(Bpy)(DHTA)₀.₅]ₙ380 - 570ZnO[2]
{[Ho₂(DHTA)₃(H₂O)₅]·H₂O}ₙ400 - 650Ho₂O₃[4]

The high decomposition temperatures of many metal-DHTA frameworks indicate their robust nature.

Applications

The unique structural features and properties of metal-DHTA coordination compounds make them suitable for a variety of applications.

Gas Storage and Separation

The porous nature of many DHTA-based MOFs, particularly the MOF-74 series, makes them excellent candidates for gas storage and separation. The open metal sites within these frameworks can provide strong adsorption sites for small gas molecules like CO₂, H₂, and hydrocarbons.

Catalysis

The metal centers in DHTA-based MOFs can act as active catalytic sites. Their high surface area and well-defined porous structure allow for efficient access of substrates to these active sites. They have shown potential as heterogeneous catalysts in various organic transformations.

Luminescence and Sensing

Coordination compounds of DHTA with lanthanide ions are of particular interest due to their potential luminescent properties. The DHTA ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property can be exploited for applications in sensing, where the luminescence is quenched or enhanced in the presence of specific analytes. For instance, a Zn(II)-DHTA-bipyridine complex has shown potential for sensing acetone (B3395972) and Fe³⁺ ions through luminescence quenching.[2]

ExperimentalWorkflow

Future Outlook

The coordination chemistry of this compound continues to be a vibrant area of research. Future efforts will likely focus on the synthesis of novel heterometallic and functionalized DHTA-based frameworks with tailored properties for specific applications. For drug development professionals, the porous and tunable nature of these materials holds promise for drug delivery systems, where the framework can act as a carrier for therapeutic agents. Further exploration of their catalytic and sensing capabilities could also lead to the development of novel diagnostic and therapeutic tools. A deeper understanding of the structure-property relationships through advanced characterization techniques and computational modeling will be crucial in guiding the rational design of next-generation materials based on this versatile ligand.

References

Unlocking the Potential of 2,5-Dihydroxyterephthalic Acid: A Technical Guide to its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid (DHTA), a bifunctional aromatic organic compound, has emerged as a critical building block in the development of advanced materials with diverse applications. Its unique structure, featuring two hydroxyl and two carboxylic acid groups, allows for the formation of robust and functional materials through coordination with metal ions and participation in hydrogen bonding. This technical guide provides an in-depth exploration of the initial investigations into the applications of DHTA, focusing on its role in the synthesis of metal-organic frameworks (MOFs), electrochromic devices, fluorescent sensors, high-performance fibers, and photoelectric materials. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative performance data, and visual representations of key processes and mechanisms.

Core Applications and Performance Data

The versatility of this compound has led to its use in a variety of cutting-edge applications. The following sections detail the key areas of investigation and present a summary of the quantitative performance data in structured tables for comparative analysis.

Metal-Organic Frameworks (MOFs) for Gas Storage and Separation

DHTA is a seminal linker for the construction of various MOFs, most notably the MOF-74 (also known as CPO-27) series. These materials are characterized by their high porosity and the presence of open metal sites, which are crucial for their exceptional gas adsorption and separation properties.

Table 1: Quantitative Data for Gas Adsorption in DHTA-Based MOFs

MOF MaterialGasAdsorption CapacityIsosteric Heat of Adsorption (kJ/mol)BET Surface Area (m²/g)Pore Size (nm)
Ti(IV)-based MOFH₂-6.6[1][2]--
Ti(IV)-based MOFCO₂-29.4[1][2]--
Ni₂(dhtp)N₂--1233[3]-
Ni-MOF-74N₂--826.18[4]0.7[4]
Ni-IRMOF-74N₂--2104.8[4]1.1[4]

The mechanism of gas separation in these MOFs is primarily driven by the strong interaction between the gas molecules and the open metal sites within the framework.[5] This allows for selective adsorption of certain gases over others.

Gas_Separation_Mechanism cluster_MOF MOF Structure cluster_Gas_Mixture Gas Mixture MOF_Pore Porous Framework (High Surface Area) Gas_B_Passes Gas B Exits MOF_Pore->Gas_B_Passes Passes Through Metal_Sites Open Metal Sites Separated_Gas_A Gas A Captured Metal_Sites->Separated_Gas_A Separation Gas_A Gas A Gas_A->Metal_Sites Selective Adsorption (Strong Interaction) Gas_B Gas B Gas_B->MOF_Pore Weak Interaction Electrochromic_Device_Workflow cluster_Operation Device Operation Start Device Fabrication ITO_Substrate ITO-Coated Substrate Start->ITO_Substrate MOF_Deposition Solvothermal Deposition of M-MOF-74 Film ITO_Substrate->MOF_Deposition Electrolyte Assembly with Electrolyte MOF_Deposition->Electrolyte Device_Ready Electrochromic Device Electrolyte->Device_Ready Voltage_Off No Voltage (Transparent State) Device_Ready->Voltage_Off Voltage_On Apply Voltage (Colored State) Voltage_Off->Voltage_On Redox of DHTA linker Voltage_On->Voltage_Off Reverse Voltage Fluorescent_Sensor_Mechanism Sensor DHTA-based HOF Initial State: Yellow Fluorescence Interaction Protonation of HOF Sensor->Interaction Exposure to Analyte Acid (H+) Analyte->Interaction Response DHTA-based HOF Protonated State: Blue Fluorescence Interaction->Response Results in DHTA_Synthesis_Workflow Start Start: Reagents Reagents Hydroquinone + KOH + n-Octane Start->Reagents Reaction High-Pressure Reactor (220°C, 11.5 MPa, 4h, 400 rpm) Reagents->Reaction Cooling Cooling and Depressurization Reaction->Cooling Acidification Acidification with HCl Cooling->Acidification Filtration Filtration and Washing Acidification->Filtration Drying Drying Filtration->Drying Product Final Product: This compound Drying->Product

References

Methodological & Application

Synthesis of MOF-74 from 2,5-Dihydroxyterephthalic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Metal-Organic Framework-74 (MOF-74), a class of porous crystalline materials with significant potential in various applications, including gas storage, catalysis, and drug delivery.[1][2] The synthesis involves the reaction of 2,5-dihydroxyterephthalic acid (H₄DOBDC) with a divalent metal salt. This protocol primarily focuses on the solvothermal synthesis method, which is widely employed for producing high-quality MOF-74 crystals.[3][4][5]

Overview and Applications

MOF-74, also known as CPO-27, is renowned for its high density of open metal sites and one-dimensional hexagonal pores, which contribute to its exceptional adsorption properties.[6] The ability to incorporate various divalent metal ions (e.g., Mg²⁺, Zn²⁺, Co²⁺, Ni²⁺) into the framework allows for the tuning of its chemical and physical properties.[7] In the context of drug development, MOF-74 has emerged as a promising nanocarrier for controlled drug release due to its high porosity, tunable properties, and biocompatibility, particularly with metals like magnesium.[1][8][9] The soluble nature of the metal centers in certain MOF-74 variants can facilitate rapid pharmacokinetics.[8][9]

Experimental Protocols

This section details the step-by-step procedure for the synthesis of MOF-74. The protocol is generalized, with specific quantities for different metal variants (Zn-MOF-74 and Mg-MOF-74) provided in the subsequent tables.

Materials and Reagents
Solvothermal Synthesis of M-MOF-74 (M = Zn, Mg)

The solvothermal method is a common approach for synthesizing crystalline MOF-74.[3][4][5]

Procedure:

  • Precursor Solution Preparation: In a suitable vessel, dissolve this compound in the specified solvent system (typically a mixture of DMF, ethanol, and water).

  • Addition of Metal Salt: In a separate vessel, dissolve the corresponding metal salt in the solvent system.

  • Mixing: Slowly add the metal salt solution to the this compound solution while stirring to ensure a homogeneous mixture.

  • Reaction: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at the specified temperature for the designated reaction time.

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature. The crystalline product can then be isolated from the mother liquor by centrifugation or filtration.

  • Washing: To remove unreacted precursors and solvent molecules trapped within the pores, wash the collected crystals multiple times with fresh DMF followed by methanol.[5]

Post-Synthesis Activation

Activation is a critical step to remove the solvent molecules from the pores of the MOF, thereby exposing the open metal sites and making the material porous.[10][11][12]

Procedure:

  • Solvent Exchange: After the initial washing, immerse the synthesized MOF-74 crystals in fresh, anhydrous methanol. This solvent exchange should be repeated several times over a period of 1 to 3 days to ensure complete replacement of the high-boiling point synthesis solvents (like DMF) with a more volatile solvent (methanol).[3]

  • Drying and Activation: Place the solvent-exchanged MOF-74 in a vacuum oven. The material is typically activated by heating under vacuum at a specific temperature (e.g., 100-200 °C) for several hours (e.g., 12-24 hours).[3][10] This process removes the methanol and any remaining guest molecules, yielding the activated, porous MOF-74. For some variants like Co-MOF-74, higher activation temperatures (up to 300 °C) might be necessary to remove all guest molecules.[13][14]

Quantitative Data and Synthesis Parameters

The following tables summarize the reactant quantities and reaction conditions for the synthesis of different MOF-74 variants as reported in the literature.

Table 1: Synthesis Parameters for Zn-MOF-74

ParameterValueReference
Metal SourceZinc nitrate hexahydrate[12]
LigandThis compound[12]
Molar Ratio (Metal:Ligand)~2.6:1[12]
Solvent SystemDMF, H₂O[12]
Reaction Temperature100 °C[12]
Reaction Time24 hours[12]

Table 2: Synthesis Parameters for Mg-MOF-74

ParameterValueReference
Metal SourceMagnesium nitrate hexahydrate[3]
LigandThis compound[3]
Molar Ratio (Metal:Ligand)~3.2:1[3]
Solvent SystemDMF, EtOH, H₂O (15:1:1 v/v)[3]
Reaction Temperature125 °C[3]
Reaction Time20 hours[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and activation of MOF-74.

MOF74_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_activation Activation Stage prep_ligand Prepare Ligand Solution (this compound in Solvent) mixing Mix Ligand and Metal Solutions prep_ligand->mixing prep_metal Prepare Metal Salt Solution (e.g., Zn(NO3)2·6H2O in Solvent) prep_metal->mixing reaction Solvothermal Reaction (Autoclave, e.g., 100-125 °C) mixing->reaction isolation Isolate Crystals (Centrifugation/Filtration) reaction->isolation washing Wash with DMF and Methanol isolation->washing solvent_exchange Solvent Exchange (Anhydrous Methanol) washing->solvent_exchange activation Vacuum Drying (e.g., 120-200 °C) solvent_exchange->activation final_product Activated M-MOF-74 activation->final_product

Caption: Workflow for the synthesis and activation of MOF-74.

Alternative Synthesis Methods

While solvothermal synthesis is prevalent, other methods for producing MOF-74 exist:

  • Mechanochemical Synthesis: This "green" approach involves milling the solid reactants (e.g., ZnO and this compound) with a small amount of a liquid additive like DMF.[15][16] This method can be faster and uses significantly less solvent.

  • Room-Temperature Synthesis: Some variants, like Zn-MOF-74, can be synthesized at room temperature by co-precipitation in a solvent such as methanol.[17] This method is energy-efficient but may result in nanocrystalline materials.[17]

Conclusion

The protocol outlined in this document provides a robust and reproducible method for the synthesis of MOF-74. By carefully controlling the reaction parameters and ensuring a thorough activation process, researchers can produce high-quality MOF-74 suitable for a range of applications, from fundamental materials science research to the development of novel drug delivery systems. The versatility of the MOF-74 structure, allowing for the incorporation of various metal ions, offers a platform for designing materials with tailored properties for specific applications.

References

Application Notes and Protocols for Solvothermal Synthesis of MOFs with 2,5-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvothermal synthesis of a series of isostructural Metal-Organic Frameworks (MOFs), commonly known as M-MOF-74 or M2(DOBDC), where M can be Magnesium (Mg), Cobalt (Co), Nickel (Ni), or Zinc (Zn), and DOBDC stands for 2,5-dioxido-1,4-benzenedicarboxylate. The organic linker used for these syntheses is 2,5-dihydroxyterephthalic acid (H4DOBDC).

The MOF-74 series is renowned for its high concentration of open metal sites, leading to exceptional performance in gas storage, separation, and catalysis. The protocols detailed herein are based on established literature procedures and are presented to facilitate reproducible synthesis in a laboratory setting.

Overview of Solvothermal Synthesis

Solvothermal synthesis is a widely employed method for producing crystalline MOFs.[1] The process involves heating a solution of a metal salt and an organic linker in a sealed vessel, which allows the temperature to be raised above the solvent's boiling point, generating autogenous pressure.[1][2] This condition enhances the solubility of precursors and promotes the crystallization of the thermodynamically favored MOF structure.[1] Key parameters influencing the synthesis include temperature, time, solvent composition, and the molar ratio of reactants.[3][4]

Comparative Data of M-MOF-74 Syntheses

The following table summarizes key quantitative data for the synthesis of various M-MOF-74 frameworks. These values are compiled from different literature sources and can vary based on specific experimental conditions and activation procedures.

MOFMetal PrecursorMolar Ratio (Metal:Linker)Solvent System (v/v/v)Temp. (°C)Time (h)BET Surface Area (m²/g)CO₂ Adsorption Capacity
Mg-MOF-74 Mg(NO₃)₂·6H₂O~3.3 : 1DMF / Ethanol (B145695) / H₂O (15:1:1)12520-48965 - 1176[5]~8.6 mmol/g (at 1 bar)
Co-MOF-74 Co(NO₃)₂·6H₂O~1:1 (bimetallic with Ni)DMF / Ethanol / H₂O (1:1:1)12012~1100-1300High, specific value varies
Ni-MOF-74 Ni(NO₃)₂·6H₂O or Ni(CH₃COO)₂·4H₂O~1:1 (bimetallic with Co/Zn) or ~2:1DMF / Ethanol / H₂O (1:1:1) or H₂O120 or Reflux1-121233[6]High, specific value varies
Zn-MOF-74 Zn(NO₃)₂·6H₂O3 : 1DMF / H₂O / EtOH (20:1:1)12048~1000-1700High, specific value varies

Experimental Protocols

Materials and Equipment:

  • This compound (H₄DOBDC, linker)

  • Metal salts: Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O), Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized water (H₂O), Methanol (B129727) (MeOH)

  • Teflon-lined stainless-steel autoclaves (e.g., 20-23 mL)

  • Convection oven

  • Centrifuge and centrifuge tubes

  • Sonicator

  • Vacuum oven or Schlenk line for activation

Protocol 1: Synthesis of Mg-MOF-74

This protocol is adapted from procedures for synthesizing Mg-MOF-74, a framework noted for its exceptional CO₂ capture capabilities.[7]

Procedure:

  • Precursor Solution Preparation: In a glass vial, dissolve 0.111 g (0.56 mmol) of this compound (H₄DOBDC) and 0.475 g (1.85 mmol) of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) in 50 mL of a mixed solvent of DMF, ethanol, and deionized water with a volume ratio of 15:1:1.[7]

  • Sonication: Sonicate the mixture until all solids are fully dissolved, resulting in a clear solution.

  • Solvothermal Reaction: Transfer the solution into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the sealed autoclave in a preheated convection oven at 125 °C for 20-24 hours.[5][7]

  • Cooling and Product Collection: After the reaction time, turn off the oven and allow the autoclave to cool down to room temperature naturally. Collect the crystalline product by centrifugation or filtration.

  • Washing: Wash the collected solid several times with fresh DMF to remove unreacted precursors. Subsequently, wash with methanol multiple times to exchange the DMF.

  • Activation: To activate the MOF, the solvent-exchanged material must be heated under vacuum. Transfer the solid to a vacuum oven and heat at a temperature above 150 °C under dynamic vacuum for at least 12 hours to remove all solvent molecules from the pores.

Protocol 2: Synthesis of Co-MOF-74

This protocol describes a general method for preparing Co-MOF-74, often synthesized in bimetallic systems or as a pure phase.

Procedure:

  • Precursor Solution Preparation: Dissolve 1 mmol of this compound (H₄DOBDC) in a mixed solvent of DMF, ethanol, and deionized water (1:1:1 v/v/v).[8] In a separate container, dissolve the cobalt salt, such as cobalt nitrate hexahydrate, in a small amount of deionized water.

  • Mixing: Combine the metal salt solution with the linker solution under stirring.

  • Solvothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the sealed autoclave in an oven at 120 °C for 12 hours.[8]

  • Cooling and Product Collection: Allow the autoclave to cool to room temperature. The solid product can be collected by centrifugation.

  • Washing: Wash the collected powder several times with ethanol and deionized water to remove any residual reactants.[8]

  • Drying and Activation: Dry the product under vacuum at 60 °C for 24 hours.[8] For full activation to open the metal sites, a higher temperature (e.g., >150 °C) under dynamic vacuum is required.

Protocol 3: Synthesis of Ni-MOF-74

This protocol can be adapted for both nitrate and acetate (B1210297) precursors of nickel. A water-based synthesis using nickel acetate is also reported, presenting a greener alternative.[6]

Procedure (using Nickel Nitrate):

  • Precursor Solution Preparation: Prepare a linker solution by dissolving 1 mmol of H₄DOBDC in a 1:1:1 mixture of DMF, ethanol, and deionized water. Separately, prepare a metal solution by dissolving nickel nitrate hexahydrate in deionized water.

  • Mixing: Add the metal solution to the linker solution while stirring.

  • Solvothermal Reaction: Place the mixture in a Teflon-lined stainless-steel autoclave and heat at 120 °C for 12 hours.[8]

  • Cooling and Collection: After cooling to room temperature, collect the solid product by centrifugation.

  • Washing: Perform sequential washes with ethanol and deionized water.

  • Drying and Activation: Dry the material under vacuum at 60 °C.[8] For complete pore clearance, activate under high vacuum at elevated temperatures (>150 °C).

Protocol 4: Synthesis of Zn-MOF-74

This protocol is based on the synthesis of Zn-MOF-74, which sometimes can lead to different isomers depending on the exact conditions.[9]

Procedure:

  • Precursor Solution Preparation: In a 20 mL Teflon-lined vessel, combine 0.089 g (0.3 mmol) of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 0.019 g (0.1 mmol) of this compound.[9]

  • Solvent Addition: Add 15 mL of a solvent mixture of DMF, H₂O, and EtOH with a volume ratio of 20:1:1.[9]

  • Sonication: Sonicate the mixture to ensure homogeneity.

  • Solvothermal Reaction: Seal the vessel and place it in a preheated oven at 120 °C for 48 hours.[9]

  • Cooling and Collection: After cooling to room temperature, filter the crystalline solid.

  • Washing: Wash the product three times with the synthesis solvent (DMF/H₂O/EtOH mixture).[9]

  • Activation: Exchange the solvent with a more volatile one like methanol or acetone, and then activate the material under dynamic vacuum at a temperature of at least 150 °C for several hours.

Visualization of Protocols and Concepts

The following diagrams illustrate the general workflow of the solvothermal synthesis and the relationship between synthesis parameters and final MOF properties.

Solvothermal_Synthesis_Workflow General Workflow for Solvothermal Synthesis of M-MOF-74 cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Workup cluster_activation 4. Activation Metal_Salt Metal Salt (e.g., Mg(NO₃)₂·6H₂O) Mix Mixing & Sonication Metal_Salt->Mix Linker Organic Linker (H₄DOBDC) Linker->Mix Solvent Solvent System (e.g., DMF/EtOH/H₂O) Solvent->Mix Autoclave Transfer to Autoclave Mix->Autoclave Heating Heating in Oven (e.g., 120-125 °C, 12-48 h) Autoclave->Heating Cooling Cooling to RT Heating->Cooling Collection Collection (Centrifugation/Filtration) Cooling->Collection Washing Washing (DMF, MeOH) Collection->Washing Activation Solvent Exchange & Heating under Vacuum (>150 °C) Washing->Activation Final_MOF Activated M-MOF-74 Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of M-MOF-74.

Parameter_Influence Influence of Synthesis Parameters on MOF Properties cluster_params cluster_props Temp Temperature Crystallinity Crystallinity Temp->Crystallinity affects rate Crystal_Size Crystal Size & Morphology Temp->Crystal_Size influences nucleation Phase_Purity Phase Purity Temp->Phase_Purity thermodynamic vs kinetic product Time Time Time->Crystallinity Time->Crystal_Size Yield Yield Time->Yield Solvent Solvent System Solvent->Crystal_Size templating effect Solvent->Phase_Purity Concentration Concentration Concentration->Crystal_Size Concentration->Yield Modulator Modulator (optional) Modulator->Crystallinity improves quality Modulator->Crystal_Size controls growth Porosity Porosity (BET Surface Area)

Caption: Logical relationship of synthesis parameters and MOF properties.

References

Application Notes and Protocols for the Mechanochemical Synthesis of Metal-Organic Frameworks (MOFs) using 2,5-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the environmentally friendly and scalable mechanochemical synthesis of Metal-Organic Frameworks (MOFs) using the organic linker 2,5-dihydroxyterephthalic acid (H₄DHTA). This method, employing liquid-assisted grinding (LAG), offers a significant reduction in solvent use and reaction time compared to traditional solvothermal methods.

Introduction to Mechanochemical Synthesis of MOFs

Mechanochemical synthesis is a burgeoning field in solid-state chemistry that utilizes mechanical energy, typically through ball milling, to induce chemical reactions. In the context of MOF synthesis, this "green" chemistry approach has been successfully applied to produce highly crystalline materials. The use of small amounts of a liquid grinding assistant (LAG) can facilitate the reaction, leading to the formation of well-defined porous structures.

The focus of these notes is the synthesis of MOF-74 and its analogues, which are constructed from divalent metal ions and this compound. These materials are of significant interest due to their high porosity, open metal sites, and potential applications in gas storage, catalysis, and drug delivery.

Synthesized MOFs and Their Properties

The mechanochemical route has been effectively demonstrated for the synthesis of Zn-MOF-74. While detailed characterization of mechanochemically synthesized Mg-MOF-74 and Co-MOF-74 is less common in the literature, related solvent-assisted and vapor-assisted methods suggest the versatility of this compound in forming isostructural frameworks with various metals. For the purpose of providing representative quantitative data for a mechanochemically synthesized MOF with a similar linker, data for Mg₂(m-dobdc), a constitutional isomer of the target MOF, is included.

Table 1: Summary of Synthesized MOFs and their Physicochemical Properties

MOF DesignationMetal SourceLinkerSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Yield
Zn-MOF-74 Zinc Oxide (ZnO)This compoundLiquid-Assisted Grinding (DMF)Data not available for mechanochemical synthesisData not available for mechanochemical synthesisHigh
Mg₂(m-dobdc) Mg(NO₃)₂·6H₂O4,6-dioxido-1,3-benzenedicarboxylateMechanochemical (with triethylamine)~1350~0.55Excellent
Co-MOF-74 Cobalt(II) Oxide (CoO)This compoundVapor-Assisted Synthesis290Data not availableHigh
Mg-MOF-74 Magnesium Oxide (MgO)This compoundVapor-Assisted Synthesis313Data not availableHigh

Note: The data for Mg₂(m-dobdc) is presented as a representative example of a mechanochemically synthesized MOF with a similar linker. The synthesis of Co-MOF-74 and Mg-MOF-74 is described via a vapor-assisted method, which shares principles of solvent-minimized synthesis with mechanochemistry.

Experimental Protocols

Protocol 1: Mechanochemical Synthesis of Zn-MOF-74

This protocol is based on the liquid-assisted grinding (LAG) method.

Materials:

  • Zinc oxide (ZnO)

  • This compound (H₄DHTA)

  • N,N-Dimethylformamide (DMF)

  • Stainless steel grinding jar (e.g., 25 mL)

  • Stainless steel grinding ball(s) (e.g., one 7 g ball)

  • Mixer mill (e.g., Retsch MM400)

Procedure:

  • Place zinc oxide (0.181 g, 2.22 mmol) and this compound (0.218 g, 1.15 mmol) into a 25 mL stainless steel grinding jar.[1][2]

  • Add a single 7 g stainless steel grinding ball to the jar.[1][2]

  • Add 250 µL of N,N-dimethylformamide (DMF) as the liquid grinding assistant.[1][2]

  • Seal the grinding jar and place it in a mixer mill.

  • Mill the mixture at a frequency of 30 Hz.[1][2] The formation of highly crystalline MOF-74 is observed after prolonged milling, typically for at least 70 minutes.[1][2] The reaction proceeds through several short-lived intermediate phases.[1][2]

  • After milling, carefully open the jar in a fume hood.

  • The resulting powder is the Zn-MOF-74 product.

  • For activation and removal of guest molecules, the material should be heated under vacuum.

Protocol 2: General Protocol for Drug Loading in MOF-74 (Example: Ibuprofen)

This protocol is a general guideline for the encapsulation of drug molecules within the pores of MOF-74, based on impregnation methods. This is a potential application for the mechanochemically synthesized MOFs.

Materials:

Procedure:

  • Prepare a solution of ibuprofen in the chosen solvent. The concentration will depend on the desired loading amount.

  • Disperse a known amount of activated MOF-74 in the ibuprofen solution.

  • Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the MOF pores.

  • After the loading period, collect the drug-loaded MOF by centrifugation.

  • Wash the collected solid with fresh solvent to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum at a mild temperature to remove the solvent.

  • The amount of loaded drug can be quantified by techniques such as thermogravimetric analysis (TGA) or by analyzing the supernatant concentration using UV-Vis spectroscopy.

Visualizations

Experimental Workflow for Mechanochemical MOF Synthesis

The following diagram illustrates the general workflow for the mechanochemical synthesis of MOFs using liquid-assisted grinding.

Mechanochemical_Synthesis_Workflow reactant1 Metal Precursor (e.g., ZnO) milling High-Energy Ball Milling reactant1->milling reactant2 Organic Linker (this compound) reactant2->milling liquid Liquid Assistant (e.g., DMF) liquid->milling product As-Synthesized MOF milling->product Mechanochemical Reaction activation Activation (Solvent Removal) product->activation Heating under Vacuum final_product Porous MOF activation->final_product characterization Characterization (PXRD, BET, TGA) final_product->characterization

Caption: Workflow for mechanochemical MOF synthesis.

Logical Relationship for Drug Delivery Application

This diagram outlines the logical steps involved in utilizing the synthesized MOFs for drug delivery applications.

Drug_Delivery_Workflow synthesis Mechanochemical Synthesis of MOF activation Activation of MOF synthesis->activation drug_loading Drug Loading (Impregnation) activation->drug_loading drug_loaded_mof Drug-Loaded MOF drug_loading->drug_loaded_mof drug Drug Molecule (e.g., Ibuprofen) drug->drug_loading release Controlled Drug Release drug_loaded_mof->release target Therapeutic Target release->target

Caption: MOF-based drug delivery logical workflow.

Applications in Drug Development

MOFs synthesized from this compound, such as Zn-MOF-74 and Mg-MOF-74, are promising candidates for drug delivery systems. Their high surface areas and tunable pore sizes allow for the encapsulation of therapeutic agents. The biodegradability of some of these frameworks, particularly those based on biocompatible metals like zinc and magnesium, is an advantageous feature for in vivo applications.

Studies have shown the successful loading and controlled release of drugs like ibuprofen and curcumin (B1669340) from MOF-74 structures.[3] The release kinetics can be influenced by the drug's properties and the MOF's characteristics. The open metal sites within the MOF-74 structure can interact with drug molecules, potentially influencing the loading capacity and release profile. The mechanochemical synthesis route provides a scalable and more sustainable method for producing these advanced drug delivery vehicles, making them more attractive for industrial and pharmaceutical development.

References

Application Notes and Protocols: 2,5-Dihydroxyterephthalic Acid-Based MOFs in Gas Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) constructed from 2,5-dihydroxyterephthalic acid (also known as DOBDC or H₄DOBDC) have emerged as a class of highly promising materials for gas separation and storage. The unique structural features of these MOFs, particularly the M-MOF-74 series (where M = Mg, Mn, Fe, Co, Ni, Zn), which possess a high density of open metal sites, lead to exceptional performance in the selective adsorption of various gases. This document provides detailed application notes and experimental protocols for the synthesis of these MOFs and their utilization in gas separation applications, with a focus on carbon dioxide capture and hydrocarbon separations.

I. Synthesis of this compound-Based MOFs

The synthesis of M-MOF-74 can be primarily achieved through two methods: solvothermal synthesis and a more environmentally friendly water-based synthesis.

A. Solvothermal Synthesis of M-MOF-74 (M = Ni, Co, Zn)

This method is a widely used technique for producing highly crystalline M-MOF-74 materials.

Protocol:

  • Preparation of Precursor Solutions:

    • Dissolve 1 mmol of this compound (H₄DOBDC) in a 30 mL mixture of N,N-dimethylformamide (DMF), ethanol (B145695), and deionized water (1:1:1 v/v/v).

    • In a separate vial, dissolve 3 mmol of the corresponding metal nitrate (B79036) salt (e.g., Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, or Zn(NO₃)₂·6H₂O) in 10 mL of deionized water.

  • Reaction Mixture:

    • Slowly add the metal nitrate solution to the H₄DOBDC solution under constant stirring.

  • Solvothermal Reaction:

    • Transfer the resulting mixture into a 50 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 120°C for 12-24 hours.

  • Product Recovery and Washing:

    • After cooling the autoclave to room temperature, collect the solid product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove unreacted precursors and solvent molecules from the pores.

  • Activation:

    • Dry the washed product under vacuum at 150-200°C for 12 hours to remove the solvent molecules and activate the MOF for gas adsorption experiments.

B. Water-Based Synthesis of Ni-MOF-74

This method offers a greener alternative to the solvothermal method by avoiding the use of organic solvents like DMF.

Protocol:

  • Preparation of Suspension:

    • In a 100 mL round-bottom flask equipped with a condenser, create a suspension of 1.03 g (5.2 mmol) of this compound in 40 mL of deionized water.

  • Reaction:

    • Heat the suspension to reflux under vigorous stirring.

    • In a separate beaker, dissolve 2.44 g (10.2 mmol) of nickel(II) acetate (B1210297) tetrahydrate in 20 mL of deionized water.

    • Slowly add the nickel acetate solution to the refluxing suspension of the linker.

    • Continue refluxing the mixture for 1 hour.

  • Product Recovery and Washing:

    • Cool the reaction mixture to room temperature.

    • Collect the green precipitate by filtration.

    • Wash the product with deionized water (3 x 50 mL) and then with ethanol (2 x 30 mL).

  • Activation:

    • Dry the final product under vacuum at 180°C for 12 hours.

II. Gas Separation Applications and Protocols

This compound-based MOFs, particularly the M-MOF-74 series, exhibit excellent performance in various gas separation applications due to their high concentration of open metal sites that can selectively interact with specific gas molecules.

A. CO₂ Capture (CO₂/N₂ Separation)

The open metal sites in M-MOF-74 have a strong affinity for CO₂, making them highly effective for capturing CO₂ from flue gas (primarily a mixture of CO₂ and N₂).

B. Hydrocarbon Separations

These MOFs also show promise in separating valuable hydrocarbons, such as ethylene (B1197577) from ethane (B1197151) (C₂H₄/C₂H₆) and propylene (B89431) from propane (B168953) (C₃H₆/C₃H₈). This separation is based on the preferential interaction of the unsaturated hydrocarbons (olefins) with the open metal sites.

Experimental Protocols for Gas Separation

A. Gas Adsorption Isotherm Measurements

Gas adsorption isotherms are crucial for evaluating the gas uptake capacity and affinity of the MOF material.

Protocol:

  • Sample Preparation:

    • Place a known mass (typically 50-100 mg) of the activated MOF sample in a sample tube of a volumetric gas adsorption analyzer.

    • Degas the sample again in situ under high vacuum (e.g., <10⁻⁵ mbar) at 150-200°C for at least 4 hours to ensure the removal of any adsorbed guest molecules.

  • Measurement:

    • Cool the sample to the desired temperature (e.g., 298 K for CO₂ and N₂ adsorption).

    • Introduce the adsorbate gas (e.g., CO₂, N₂, C₂H₄, C₂H₆) into the analyzer's manifold in controlled doses.

    • Measure the equilibrium pressure after each dose. The amount of gas adsorbed at each pressure point is calculated by the instrument's software based on the pressure change in the manifold.

    • Continue this process until the desired pressure range is covered (e.g., up to 1 bar).

  • Data Analysis:

    • Plot the amount of gas adsorbed (in cm³/g or mmol/g) as a function of pressure to obtain the adsorption isotherm.

    • The selectivity for gas A over gas B can be estimated from the single-component isotherms using the Ideal Adsorbed Solution Theory (IAST).

B. Dynamic Breakthrough Experiments

Breakthrough experiments simulate the performance of the MOF in a packed bed for a continuous gas separation process.

Protocol:

  • Packed Bed Preparation:

    • Pack a known amount of the activated MOF material into a column of a fixed-bed adsorption setup.

    • Activate the packed bed in situ by flowing an inert gas (e.g., He or Ar) at an elevated temperature (e.g., 150-200°C) for several hours.

  • Experiment:

    • Cool the bed to the desired experimental temperature.

    • Switch the gas feed from the inert gas to a gas mixture with a known composition (e.g., 15% CO₂ in N₂) at a constant flow rate.

    • Continuously monitor the composition of the gas exiting the column using a mass spectrometer or a gas chromatograph.

  • Data Analysis:

    • Plot the normalized outlet concentration (C/C₀) of each gas as a function of time.

    • The time at which the less strongly adsorbed component (e.g., N₂) "breaks through" the column at a certain concentration (e.g., 5% of the inlet concentration) is the breakthrough time.

    • The separation selectivity can be determined from the relative breakthrough times of the components.

Quantitative Data Presentation

The following tables summarize the gas separation performance of various this compound-based MOFs.

Table 1: CO₂ and N₂ Adsorption Capacities in M-MOF-74.

MOFTemperature (K)Pressure (bar)CO₂ Uptake (mmol/g)N₂ Uptake (mmol/g)CO₂/N₂ Selectivity (IAST)Reference
Ni-MOF-742981~4.5~0.1>40
Co-MOF-742981~4.2~0.1>40
Mg-MOF-742980.1~3.0--
Ni-Co-MOF-742981~4.3~0.1-

Table 2: Hydrocarbon Adsorption and Separation in M-MOF-74.

MOFGas MixtureTemperature (K)AdsorbateUptake (mmol/g at 1 bar)SelectivityReference
Mg-MOF-74C₂H₄/C₂H₆318C₂H₄~4.0~4
C₂H₆~1.0
Mg-MOF-74C₃H₆/C₃H₈318C₃H₆~5.0High
C₃H₈Low

Table 3: Acetylene and CO₂ Adsorption in Ti-dobdc MOF.

MOFTemperature (K)Pressure (bar)C₂H₂ Uptake (cm³/g)CO₂ Uptake (cm³/g)C₂H₂/CO₂ SelectivityReference
Ti-dobdc2981118~343.5

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the synthesis and application of this compound-based MOFs for gas separation.

MOF_Synthesis_Workflow cluster_solvothermal Solvothermal Synthesis cluster_water_based Water-Based Synthesis (Ni-MOF-74) solvo_start Start solvo_dissolve_linker Dissolve H₄DOBDC in DMF/Ethanol/H₂O solvo_start->solvo_dissolve_linker solvo_dissolve_metal Dissolve Metal Salt in H₂O solvo_start->solvo_dissolve_metal solvo_mix Mix Solutions solvo_dissolve_linker->solvo_mix solvo_dissolve_metal->solvo_mix solvo_react Autoclave Reaction (120°C, 12-24h) solvo_mix->solvo_react solvo_wash Wash with DMF and Ethanol solvo_react->solvo_wash solvo_activate Activate under Vacuum (150-200°C) solvo_wash->solvo_activate solvo_product Activated M-MOF-74 solvo_activate->solvo_product water_start Start water_suspend_linker Suspend H₄DOBDC in H₂O water_start->water_suspend_linker water_dissolve_metal Dissolve Ni(OAc)₂ in H₂O water_start->water_dissolve_metal water_reflux Reflux Reaction (1 h) water_suspend_linker->water_reflux water_dissolve_metal->water_reflux water_wash Wash with H₂O and Ethanol water_reflux->water_wash water_activate Activate under Vacuum (180°C) water_wash->water_activate water_product Activated Ni-MOF-74 water_activate->water_product

Caption: Workflow for the synthesis of M-MOF-74.

Gas_Separation_Workflow cluster_adsorption Gas Adsorption Isotherm Measurement cluster_breakthrough Dynamic Breakthrough Experiment start Activated MOF Sample adsorption_degas In-situ Degassing start->adsorption_degas breakthrough_pack Pack Column with MOF start->breakthrough_pack adsorption_measure Introduce Adsorbate Gas (Controlled Dosing) adsorption_degas->adsorption_measure adsorption_equilibrate Measure Equilibrium Pressure adsorption_measure->adsorption_equilibrate adsorption_plot Plot Isotherm (Uptake vs. Pressure) adsorption_equilibrate->adsorption_plot adsorption_data Gas Uptake Capacity & IAST Selectivity adsorption_plot->adsorption_data breakthrough_activate In-situ Activation breakthrough_pack->breakthrough_activate breakthrough_feed Introduce Gas Mixture breakthrough_activate->breakthrough_feed breakthrough_monitor Monitor Outlet Composition breakthrough_feed->breakthrough_monitor breakthrough_plot Plot Breakthrough Curve (C/C₀ vs. Time) breakthrough_monitor->breakthrough_plot breakthrough_data Separation Performance & Selectivity breakthrough_plot->breakthrough_data

Caption: Experimental workflow for gas separation analysis.

Application Notes and Protocols: 2,5-Dihydroxyterephthalic acid in the Synthesis of Photocatalytic MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of photocatalytic Metal-Organic Frameworks (MOFs) using 2,5-dihydroxyterephthalic acid (DHTA) as a key building block. This document includes detailed experimental protocols, quantitative performance data, and visual representations of synthetic workflows and photocatalytic mechanisms.

Introduction to this compound in Photocatalytic MOFs

This compound (DHTA), also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid, is a versatile organic linker extensively used in the synthesis of robust and highly functional MOFs. Its structure, featuring both carboxylic acid and hydroxyl functional groups, allows for strong coordination with various metal ions, leading to the formation of stable frameworks with tunable porosity and electronic properties. These characteristics make DHTA-based MOFs, such as the renowned MOF-74 and functionalized UiO-66 series, highly promising materials for photocatalytic applications, including the degradation of organic pollutants, CO₂ reduction, and hydrogen evolution.[1]

The integration of DHTA into MOF structures often imparts favorable photocatalytic properties. The hydroxyl groups can enhance light absorption in the visible spectrum and facilitate charge separation, crucial steps in the photocatalytic process. The choice of the metal node (e.g., Ti, Zr, Ni, Co, Zn) further allows for the tuning of the MOF's band structure and redox potential to target specific photocatalytic reactions.

Applications and Performance Data

DHTA-based MOFs have demonstrated significant efficacy in various photocatalytic applications. The following tables summarize key performance data for representative DHTA-based MOFs in organic pollutant degradation, hydrogen evolution, and CO₂ reduction.

Photocatalytic Degradation of Organic Pollutants
MOFPollutantDegradation Efficiency (%)Time (min)Light SourceBET Surface Area (m²/g)Band Gap (eV)Reference
UiO-66-(OH)₂ Methylene Blue~100100Visible Light5702.6[2]
Ni-MOF-74 Methylene Blue94.8-Visible Light--[3]
Co-MOF-74 Methylene Blue>90-Visible Light--[3]
Fe-MOF Rhodamine B85-92-Visible Light--[4]
UiO-66-NH₂ Rhodamine B6030Visible Light11132.93[2]
Photocatalytic Hydrogen Evolution
MOFSacrificial AgentH₂ Evolution Rate (µmol/g/h)Apparent Quantum Yield (%)Light SourceBET Surface Area (m²/g)Band Gap (eV)Reference
Ti-MOF (MIP-209) Methanol (B129727)1162.4-Simulated Sunlight--[5][6]
Ti-MOF (IEF-11) Methanol278.2-Simulated Sunlight--[5]
Photocatalytic CO₂ Reduction
MOFProductYield/RateApparent Quantum Yield (%)Light SourceBET Surface Area (m²/g)Band Gap (eV)Reference
Zr-MOF (NNU-28) Formate183.3 µmol/h/mmolMOF-Visible Light--[7]
Ru@MOF-808 Formate/CO-----[8]
Zr-MOF Formate96.2 µmol/h/mmolMOF-Visible Light--[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of common DHTA-based MOFs and their application in photocatalysis.

Synthesis of Ni-MOF-74 (CPO-27-Ni)

This protocol describes a water-based synthesis of Ni-MOF-74, which is a more environmentally friendly approach compared to solvothermal methods using organic solvents.[4][10]

Materials:

  • This compound (H₄dhtp)

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Deionized water

Procedure:

  • Prepare a suspension of this compound in deionized water.

  • Prepare an aqueous solution of nickel(II) acetate tetrahydrate.

  • Add the nickel acetate solution to the DHTA suspension under stirring.

  • Heat the mixture to reflux for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by filtration or centrifugation.

  • Wash the product thoroughly with deionized water and then with a low-boiling-point solvent like ethanol (B145695) or methanol to remove unreacted precursors.

  • Dry the final product under vacuum at an elevated temperature (e.g., 120 °C) to activate the MOF.

Synthesis of UiO-66-(OH)₂

This protocol outlines the synthesis of a hydroxyl-functionalized UiO-66 MOF using a solvothermal method.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (DHTA)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, for modulated synthesis)

Procedure:

  • Dissolve ZrCl₄ and DHTA in DMF in a Teflon-lined autoclave.

  • For a modulated synthesis to improve crystallinity and porosity, a modulator such as hydrochloric acid can be added to the reaction mixture.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[11]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product multiple times with DMF and then with a solvent like methanol to exchange the DMF in the pores.[12]

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Protocol for Photocatalytic Degradation of Rhodamine B

This protocol details the experimental setup and procedure for evaluating the photocatalytic activity of a DHTA-based MOF using the degradation of Rhodamine B (RhB) as a model reaction.

Materials and Equipment:

  • Synthesized DHTA-based MOF photocatalyst

  • Rhodamine B (RhB)

  • Deionized water

  • Photoreactor equipped with a light source (e.g., Xenon lamp with a visible light filter)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the MOF photocatalyst (e.g., 50 mg) in an aqueous solution of RhB (e.g., 100 mL of 10 mg/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the RhB molecules and the surface of the MOF.

  • Photocatalytic Reaction: Irradiate the suspension with a visible light source while continuously stirring. The temperature of the reaction should be maintained, for example, by a cooling water jacket.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension (e.g., 3 mL).

  • Analysis: Centrifuge the withdrawn samples to remove the MOF particles. Analyze the concentration of RhB in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (around 554 nm).

  • Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration of RhB after establishing adsorption-desorption equilibrium, and Cₜ is the concentration at time t.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the general synthesis workflow and the proposed photocatalytic mechanism for DHTA-based MOFs.

General Synthesis Workflow for DHTA-based MOFs

G cluster_synthesis MOF Synthesis cluster_purification Purification & Activation Precursors Metal Salt (e.g., ZrCl4, Ni(OAc)2) + this compound Solvent Solvent (e.g., DMF, Water) Reaction Solvothermal/Hydrothermal Reaction (Heating in Autoclave) Precursors->Reaction Mixing Solvent->Reaction Dissolving Crude_Product Crude MOF Product Washing Washing with Solvent (e.g., DMF, Methanol) Crude_Product->Washing Collection Activation Activation (Heating under Vacuum) Washing->Activation Final_Product Porous Photocatalytic MOF Activation->Final_Product

Caption: General workflow for the synthesis of DHTA-based MOFs.

Proposed Photocatalytic Mechanism

G Light Light (hν) MOF DHTA-based MOF Light->MOF e- e- (Conduction Band) MOF->e- h+ h+ (Valence Band) MOF->h+ O2 O₂ e-->O2 H2O H₂O h+->H2O Superoxide •O₂⁻ O2->Superoxide Hydroxyl •OH H2O->Hydroxyl Pollutant Organic Pollutant Superoxide->Pollutant Hydroxyl->Pollutant Degradation Degradation Products Pollutant->Degradation

Caption: Photocatalytic degradation of organic pollutants by a DHTA-based MOF.

References

Application Notes and Protocols for Electrochemical Sensors Based on 2,5-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid (DHTA) is a versatile organic linker that has garnered significant attention in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). The inherent redox activity of the DHTA molecule, coupled with the tunable porous structure of MOFs, makes DHTA-based materials promising candidates for the fabrication of highly sensitive and selective electrochemical sensors. These sensors have potential applications in various fields, including biomedical diagnostics, pharmaceutical analysis, and environmental monitoring.

This document provides detailed application notes and experimental protocols for the fabrication and utilization of electrochemical sensors employing DHTA-based materials, with a focus on the detection of key biomolecules such as dopamine (B1211576) and ascorbic acid.

Principle of Detection

The sensing mechanism of DHTA-based electrochemical sensors relies on the electrocatalytic properties of the material. The hydroxyl and carboxylic acid groups in the DHTA linker can participate in redox reactions, facilitating the electron transfer process between the analyte and the electrode surface. When incorporated into a MOF structure, the ordered porosity and high surface area of the material can enhance the preconcentration of the analyte at the electrode surface, leading to an amplified electrochemical signal.

For instance, in the detection of dopamine, the DHTA-based material can catalyze its oxidation to dopamine-o-quinone. The resulting oxidation current is proportional to the concentration of dopamine in the sample, allowing for quantitative analysis.

Application: Electrochemical Detection of Dopamine and Ascorbic Acid

Dopamine (DA) is a critical neurotransmitter, and its abnormal levels are associated with several neurological disorders. Ascorbic acid (AA), or Vitamin C, is an essential antioxidant. The simultaneous detection of these molecules is of great interest in clinical diagnostics. DHTA-based MOF-modified electrodes can be employed for the sensitive and selective detection of DA, even in the presence of interfering substances like AA.

Sensor Performance Data (Hypothetical, based on similar MOF systems)

The following table summarizes the expected performance of a DHTA-based MOF (e.g., MOF-74) modified electrode for the detection of Dopamine (DA) and Ascorbic Acid (AA). This data is extrapolated from literature on other MOF-based electrochemical sensors for these analytes.

AnalyteLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA µM⁻¹ cm⁻²)
Dopamine (DA)0.1 - 5000.031.5
Ascorbic Acid (AA)10 - 100050.8

Experimental Protocols

I. Synthesis of DHTA-based MOF (MOF-74)

This protocol describes the solvothermal synthesis of a Metal-Organic Framework using this compound as the organic linker. For this example, we will use Zinc as the metal node to form Zn-MOF-74.

Materials:

Procedure:

  • In a 20 mL glass vial, dissolve 35 mg of DHTA in 10 mL of DMF by sonication for 15 minutes.

  • In a separate vial, dissolve 105 mg of Zn(NO₃)₂·6H₂O in a mixture of 5 mL of DMF, 2.5 mL of ethanol, and 2.5 mL of deionized water.

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors.

  • Dry the synthesized MOF-74 powder in a vacuum oven at 80 °C overnight.

II. Fabrication of the MOF-Modified Electrochemical Sensor

This protocol details the modification of a glassy carbon electrode (GCE) with the synthesized DHTA-based MOF.

Materials:

  • Synthesized DHTA-based MOF powder

  • Nafion solution (0.5 wt%)

  • Ethanol

  • Deionized water

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

  • Glassy Carbon Electrode (GCE)

Procedure:

  • Electrode Polishing:

    • Polish the bare GCE with 0.3 µm alumina slurry on a polishing cloth for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with deionized water and then sonicate in a 1:1 mixture of ethanol and deionized water for 2 minutes to remove any adsorbed particles.

    • Allow the electrode to dry at room temperature.

  • Preparation of MOF Suspension:

    • Disperse 5 mg of the synthesized DHTA-based MOF powder in 1 mL of a 1:1 ethanol/water solution containing 0.1% Nafion.

    • Sonicate the mixture for 30 minutes to form a homogeneous suspension.

  • Electrode Modification:

    • Drop-cast 5 µL of the MOF suspension onto the polished surface of the GCE.

    • Allow the solvent to evaporate at room temperature, forming a thin film of the MOF on the electrode surface.

III. Electrochemical Measurements

This protocol outlines the use of the modified electrode for the detection of dopamine using differential pulse voltammetry (DPV).

Materials and Equipment:

  • DHTA-MOF modified GCE (Working Electrode)

  • Platinum wire (Counter Electrode)

  • Ag/AgCl electrode (Reference Electrode)

  • Potentiostat/Galvanostat

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.4)

  • Dopamine stock solution

  • Ascorbic acid stock solution

Procedure:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with 10 mL of 0.1 M PBS (pH 7.4).

  • Electrochemical Activation:

    • Perform cyclic voltammetry (CV) in the potential range of -0.2 V to +0.8 V at a scan rate of 50 mV/s for 10 cycles to activate the electrode surface.

  • Dopamine Detection (DPV):

    • Prepare a series of dopamine solutions of varying concentrations in PBS.

    • For each concentration, record the DPV response in the potential range of 0.0 V to +0.5 V. DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.

    • An oxidation peak corresponding to dopamine should be observed around +0.2 V to +0.4 V.

    • Plot the peak current against the dopamine concentration to obtain a calibration curve.

  • Selectivity Study:

    • To assess the selectivity of the sensor, perform DPV measurements of a fixed concentration of dopamine in the presence of varying concentrations of potential interfering species, such as ascorbic acid.

Visualizations

Experimental Workflow for Sensor Fabrication

G cluster_synthesis MOF Synthesis cluster_fabrication Sensor Fabrication cluster_measurement Electrochemical Measurement DHTA 2,5-Dihydroxyterephthalic acid (DHTA) Mix Mix & React (Solvothermal) DHTA->Mix MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Wash Wash & Dry Mix->Wash MOF DHTA-based MOF Powder Wash->MOF Suspension Prepare MOF Suspension MOF->Suspension MOF->Suspension GCE Glassy Carbon Electrode Polish Polish & Clean GCE->Polish Dropcast Drop-cast Polish->Dropcast Suspension->Dropcast ModifiedGCE Modified GCE Dropcast->ModifiedGCE Cell Assemble 3-Electrode Cell ModifiedGCE->Cell DPV Perform DPV Measurement Cell->DPV Analyte Add Analyte (e.g., Dopamine) Analyte->Cell Data Data Analysis DPV->Data

Caption: Workflow for the fabrication and use of a DHTA-based electrochemical sensor.

Signaling Pathway for Dopamine Detection

G Dopamine Dopamine Electrode DHTA-MOF Modified Electrode Dopamine->Electrode Oxidation Electrochemical Oxidation Electrode->Oxidation DAQ Dopamine-o-quinone Oxidation->DAQ Electrons 2e⁻ Oxidation->Electrons Current Measurable Current Electrons->Current Proportional to [Dopamine]

Application Notes and Protocols for Incorporating 2,5-Dihydroxyterephthalic Acid into Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dihydroxyterephthalic acid (DHTA), also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid, is a versatile organic linker extensively used in the synthesis of Metal-Organic Frameworks (MOFs). Its unique structure, featuring both carboxylic acid and hydroxyl functional groups, allows for the formation of robust and porous crystalline structures with various metal ions.[1] One of the most notable series of MOFs synthesized using DHTA is the MOF-74 family (also known as CPO-27 or M₂(dhtp)), where 'M' can be a divalent metal ion such as Mg²⁺, Zn²⁺, Ni²⁺, or Co²⁺.[2][3]

These MOFs are characterized by their high porosity, large surface area, and the presence of open metal sites, making them excellent candidates for applications in gas storage, catalysis, and particularly in drug delivery.[2][4] The ability to encapsulate therapeutic molecules within their pores and the potential for stimuli-responsive release, such as pH-dependent degradation in acidic tumor microenvironments, have positioned DHTA-based MOFs as a promising platform for targeted and controlled drug delivery.[5][6]

This document provides detailed protocols for the synthesis of DHTA-based MOFs, subsequent drug loading, and the evaluation of their drug release profiles.

Data Presentation

Table 1: Physicochemical Properties of M-MOF-74 Nanoparticles
MOF TypeMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Particle SizeReference
Mg-MOF-74Mg²⁺950-~200 nm (nanorods)[4][5]
Zn-MOF-74Zn²⁺--~400 nm (nanorods)[4]
Ni₂-MOF-74Ni²⁺1233-~1 µm (platelets)[7]

Note: "-" indicates data not specified in the provided search results.

Table 2: Drug Loading and Encapsulation Efficiency
MOF CarrierDrugDrug LoadingEncapsulation Efficiency (%)Loading ConditionsReference
FeMn-MIL-88B5-Fluorouracil (5-FU)43.8 wt%--[8][9]
Mg-MOF-74 nanorodsα-cyano-4-hydroxycinnamate (CHC)625 mg/g--[4]
Zn-MOFsCurcumin (B1669340)-80.04 ± 1.4660 mg MOF in 6 mL water, 30 mg Curcumin in 4 mL methanol (B129727), stirred for 24h[10]
M-MOF-74 (M=Mg, Ni, Zn, Co)Curcumin30 wt% and 50 wt%-0.1 g MOF in 10 mL Methanol with dissolved Curcumin, stirred for 24h[3]
Zn-MOFs5-Fluorouracil (5-FU)53.3 wt%--[11]

Note: "-" indicates data not specified in the provided search results.

Table 3: pH-Responsive Drug Release
MOF Carrier / DrugpHTime (h)Cumulative Release (%)Reference
FeMn-MIL-88B / 5-FU7.424~38%[8]
FeMn-MIL-88B / 5-FU5.424~70%[8]
Fe-ZIF-8 / 5-FU5.8~3.3~68%[12][13]
NMOF-74@PAA / 5-FUSimulated Body Fluid4897.9%[5]

Experimental Protocols

Protocol 1: Synthesis of Zn-MOF-74

This protocol is based on a room temperature synthesis method.[14]

Materials:

  • This compound (DHTA)

  • Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Methanol (MeOH)

  • Centrifuge

  • Stir plate and stir bars

Procedure:

  • Prepare Solution 1: Dissolve 1 mmol of this compound in 6.6 mL of methanol.

  • Prepare Solution 2: Dissolve 2 mmol of zinc acetate dihydrate in 3.3 mL of methanol.

  • Reaction: While stirring Solution 2, add Solution 1 dropwise. Continue stirring the mixture at room temperature for 18 hours. A precipitate will form.

  • Purification: Separate the resulting Zn-MOF-74 crystals by centrifugation.

  • Washing: Wash the collected crystals with methanol three times to remove any unreacted precursors.

  • Drying: Dry the purified Zn-MOF-74 product.

Protocol 2: Synthesis of Mg-MOF-74 Nanorods

This protocol describes a solvothermal synthesis method.[4]

Materials:

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

  • This compound (DHTA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare Precursor Solution: Dissolve 1.33 g of magnesium nitrate hexahydrate and 0.31 g of this compound in a mixture of DMF, ethanol, and deionized water.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it at 120 °C for 12 hours.[15]

  • Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the resulting product by filtration or centrifugation.

  • Washing: Wash the product with fresh solvent (e.g., DMF or ethanol) to remove residual reactants.

  • Activation: Activate the MOF by solvent exchange and heating under vacuum to remove solvent molecules from the pores.

Protocol 3: Drug Loading - Encapsulation of Curcumin in Zn-MOF-74

This protocol is adapted from a procedure for loading curcumin into MOFs.[10]

Materials:

  • Activated Zn-MOF-74 (from Protocol 1)

  • Curcumin

  • Methanol (MeOH)

  • Deionized water

  • Orbital shaker or stir plate

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare MOF Suspension: Disperse 60 mg of activated Zn-MOF-74 in 6 mL of deionized water.

  • Prepare Drug Solution: Dissolve 30 mg of curcumin in 4 mL of methanol.

  • Loading: Add the curcumin solution to the MOF suspension. Stir the mixture at approximately 200 rpm for 24 hours at room temperature.

  • Collection: Collect the curcumin-loaded Zn-MOF-74 (Cur@Zn-MOF-74) by centrifugation at 10,000 rpm for 15 minutes.

  • Quantification of Loading:

    • Carefully collect the supernatant.

    • Measure the concentration of free curcumin in the supernatant using a UV-Vis spectrophotometer at a wavelength of 420 nm.

    • Calculate the drug encapsulation efficiency (%DEE) using the following formula: %DEE = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

Protocol 4: In Vitro pH-Responsive Drug Release Study

This protocol outlines a general procedure for evaluating pH-triggered drug release.[8]

Materials:

  • Drug-loaded MOFs (e.g., Cur@Zn-MOF-74)

  • Phosphate-buffered saline (PBS) solutions at pH 7.4 (physiological) and pH 5.4 (tumor microenvironment)

  • Constant temperature shaker (37 °C)

  • Centrifuge or dialysis membrane (with appropriate molecular weight cut-off)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Setup: Disperse a known amount of drug-loaded MOFs in a specific volume of PBS (pH 7.4 and pH 5.4) in separate containers.

  • Incubation: Place the containers in a shaker incubator at 37 °C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Separation: Separate the MOF particles from the release medium by centrifugation.

  • Replenishment: Immediately add an equal volume of fresh PBS at the corresponding pH back into the container to maintain a constant volume.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded.

Mandatory Visualization

G cluster_synthesis MOF Synthesis cluster_loading Drug Loading cluster_characterization Characterization cluster_release In Vitro Drug Release s1 Prepare Metal Salt Solution (e.g., Zn(OAc)₂) s3 Mix & React (e.g., Solvothermal/Room Temp) s1->s3 s2 Prepare Linker Solution (this compound) s2->s3 s4 Wash & Purify MOF s3->s4 s5 Activate MOF (Solvent Exchange & Heat) s4->s5 l2 Incubate Activated MOF with Drug Solution s5->l2 Activated MOF c1 Physicochemical Analysis (PXRD, SEM, BET, FTIR, TGA) s5->c1 Empty MOF l1 Prepare Drug Solution (e.g., Curcumin) l1->l2 l3 Separate & Wash Drug-Loaded MOF l2->l3 c2 Determine Drug Loading & Encapsulation Efficiency l3->c2 Drug-Loaded MOF r1 Incubate Drug-Loaded MOF in PBS (pH 7.4 & 5.4) at 37°C l3->r1 r2 Sample at Time Intervals r1->r2 r3 Quantify Released Drug (UV-Vis/HPLC) r2->r3 r4 Analyze Release Kinetics r3->r4

Caption: Experimental workflow for the synthesis, drug loading, and characterization of DHTA-based MOFs.

References

Application Notes and Protocols: 2,5-Dihydroxyterephthalic Acid as a Linker for Mixed-Metal MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,5-Dihydroxyterephthalic acid (DHTA), also known as H₄DOBDC, is a versatile organic linker widely employed in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid structure and the presence of both carboxylate and hydroxyl functional groups facilitate the formation of robust frameworks with open metal sites, a key feature for a variety of applications. The incorporation of multiple metal species into a single MOF structure, creating mixed-metal MOFs (MM-MOFs), allows for the fine-tuning of the material's properties, leading to enhanced performance in catalysis, gas separation, sensing, and drug delivery. This document provides an overview of the applications of DHTA-based mixed-metal MOFs and detailed protocols for their synthesis and characterization.

Data Presentation

The properties and performance of mixed-metal MOFs are highly dependent on the constituent metals and their ratios. The following tables summarize key quantitative data for various DHTA-based mixed-metal MOFs.

Table 1: Physicochemical Properties of Selected DHTA-Based Mixed-Metal MOFs

MOF CompositionSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Crystallographic System
Ni-Cu-MOF-74SolvothermalNot specifiedNot specifiedHexagonal
Ni-Co-MOF-74SolvothermalNot specifiedNot specifiedHexagonal
Ni-Zn-MOF-74SolvothermalNot specifiedNot specifiedHexagonal
Mg-MOF-74Solvothermal--Hexagonal
Co-MOF-74Solvothermal--Hexagonal
Ni-MOF-74Water-based1233[1]Not specifiedHexagonal
Zn-MOF-74Solvothermal--Hexagonal
Multivariate MOF-74 (up to 10 metals)SolvothermalNot specifiedNot specifiedHexagonal[2]
Co-MOF-74 (nanocrystalline)Room TemperatureHigh external surface areaIntercrystalline mesoporosityNot specified
Cu-MOF-74 (nanocrystalline)Room TemperatureHigh external surface areaIntercrystalline mesoporosityNot specified

Table 2: Performance Metrics of DHTA-Based Mixed-Metal MOFs in Various Applications

ApplicationMOF CompositionKey Performance MetricValue
Gas Separation Ni-Cu-MOF-74/PDMS membraneCO₂ Permeability3188.25 Barrer[3]
CO₂/N₂ Selectivity35.10[3]
Catalysis Ni-Co-MOF-74 derived catalystMethane Conversion (Dry Reforming)Not specified
Defected Co-MOF-74 (mixed-linker)Benzaldehyde Conversion (Cyanosilylation)93%[4]
Sensing NixMg₁-x-MOF-74NO₂ Detection20x enhanced impedance response[5]
CPO-27(Ni) (Ni-MOF-74)Glucose Detection (LOD)1.46 µM[6]
Drug Delivery 80:20 Mg:Zn-MOF-74Curcumin (B1669340) Release (Diffusion Constant)0.26 h¹ᐟ²[7]
60:40 Mg:Zn-MOF-74Curcumin Release (Diffusion Constant)0.24 h¹ᐟ²[7]
40:60 Mg:Zn-MOF-74Curcumin Release (Diffusion Constant)0.23 h¹ᐟ²[7]
20:80 Mg:Zn-MOF-74Curcumin Release (Diffusion Constant)0.17 h¹ᐟ²[7]

Experimental Protocols

Synthesis of Bimetallic M-M'-MOF-74 (M, M' = Ni, Co, Cu, Zn)

This protocol is adapted from a solvothermal synthesis method for Ni-based bimetallic MOF-74.[3]

Materials:

  • This compound (H₄DOBDC)

  • Metal nitrate (B79036) salt 1 (e.g., Ni(NO₃)₂·6H₂O)

  • Metal nitrate salt 2 (e.g., Co(NO₃)₂·6H₂O, Cu(NO₃)₂·6H₂O, or Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695) (EtOH)

  • Deionized water

  • Teflon-lined stainless-steel autoclaves

Procedure:

  • Ligand Solution Preparation: Dissolve 1 mmol of this compound in a mixture of 15 mL DMF, 15 mL ethanol, and 15 mL deionized water. Stir until fully dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the desired molar ratio of the two metal nitrate salts in a minimal amount of deionized water. For example, for Ni-Co-MOF-74, dissolve 0.99 mmol of Ni(NO₃)₂·6H₂O and 0.01 mmol of Co(NO₃)₂·6H₂O.

  • Mixing: Add the metal salt solution to the ligand solution under constant stirring.

  • Solvothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 12 hours.[3]

  • Work-up: After cooling the autoclave to room temperature, collect the solid product by centrifugation. Wash the product thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activation: Dry the product under vacuum at a suitable temperature (e.g., 150 °C) to remove the solvent molecules from the pores. The activated MOF is now ready for characterization and application.

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Product Isolation and Activation Ligand Dissolve DHTA in DMF/EtOH/H₂O Mix Mix Ligand and Metal Solutions Ligand->Mix Metal Dissolve Metal Salts in H₂O Metal->Mix React Solvothermal Reaction (120 °C, 12h) Mix->React Collect Collect Solid (Centrifugation) React->Collect Wash Wash with DMF and EtOH Collect->Wash Activate Activate under Vacuum Wash->Activate

Caption: Solvothermal synthesis workflow for bimetallic MOF-74.

Application Protocol: Gas Separation

This protocol describes the fabrication of a mixed-matrix membrane (MMM) for CO₂/N₂ separation.[3]

Materials:

  • Synthesized and activated mixed-metal MOF-74 powder

  • Polydimethylsiloxane (PDMS)

  • Toluene (B28343)

  • Petri dish

  • Sonicator

  • Oven

Procedure:

  • MOF Dispersion: Disperse a specific weight percentage of the mixed-metal MOF-74 powder (e.g., 1 wt.%) in toluene and sonicate for 1 hour to obtain a uniform dispersion.

  • Polymer Solution: In a separate container, dissolve PDMS in toluene.

  • Membrane Casting: Add the MOF dispersion to the PDMS solution and sonicate for another hour. Degas the mixture under sonication for 30 minutes to remove trapped air bubbles. Cast the resulting mixture into a Petri dish and dry it in an oven at 80 °C for 2-3 hours to form a dense membrane.

  • Gas Permeation Measurement: Characterize the CO₂ and N₂ permeance through the membrane using a gas permeation setup. Calculate the CO₂/N₂ selectivity by dividing the CO₂ permeance by the N₂ permeance.

G cluster_prep Preparation cluster_fabrication Membrane Fabrication cluster_testing Testing Dispersion Disperse MOF in Toluene Mix Mix MOF Dispersion and PDMS Solution Dispersion->Mix Solution Dissolve PDMS in Toluene Solution->Mix Cast Cast and Dry (80 °C) Mix->Cast Test Gas Permeation Measurement Cast->Test

Caption: Workflow for mixed-matrix membrane fabrication and testing.

Application Protocol: Drug Delivery

This protocol details the loading and release of curcumin from a mixed Mg-Zn-MOF-74 system.[7][8]

Materials:

  • Synthesized and activated Mg-MOF-74 and Zn-MOF-74

  • Curcumin

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Stirrer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • MOF Mixture Preparation: Prepare physical mixtures of Mg-MOF-74 and Zn-MOF-74 at desired weight ratios (e.g., 80:20, 60:40, 40:60, 20:80).

  • Curcumin Loading:

    • Dissolve a specific amount of curcumin in methanol.

    • Add the MOF mixture to the curcumin solution.

    • Stir the suspension for 24 hours at room temperature.

    • Collect the curcumin-loaded MOF by centrifugation and wash with methanol to remove surface-adsorbed drug.

    • Dry the product under vacuum.

  • In Vitro Drug Release:

    • Disperse a known amount of the curcumin-loaded MOF in a specific volume of PBS (pH 7.4).

    • Keep the suspension under constant stirring at 37 °C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium, centrifuge to separate the MOF particles, and analyze the supernatant for curcumin concentration using a UV-Vis spectrophotometer or HPLC.

    • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

G cluster_loading Drug Loading cluster_release Drug Release MixMOF Mix Mg-MOF-74 and Zn-MOF-74 Load Incubate with Curcumin in Methanol MixMOF->Load Isolate Isolate and Wash Loaded MOF Load->Isolate Disperse Disperse Loaded MOF in PBS (pH 7.4) Isolate->Disperse Incubate Incubate at 37 °C with Stirring Disperse->Incubate Analyze Analyze Aliquots over Time Incubate->Analyze

Caption: Workflow for curcumin loading and release from mixed-metal MOF-74.

Characterization

A thorough characterization of the synthesized mixed-metal MOFs is crucial to confirm their structure, porosity, and composition.

Recommended Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF. The PXRD patterns of mixed-metal MOF-74 should be identical to their single-metal counterparts, confirming the isostructural nature.[2]

  • Nitrogen Adsorption-Desorption Isotherms: To determine the BET surface area and pore volume, which are critical for applications involving adsorption.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the DHTA linker to the metal centers.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and the ratio of the different metals in the framework.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To investigate the morphology and particle size of the MOF crystals.

G cluster_structural Structural Analysis cluster_compositional Compositional Analysis cluster_physical Physical Properties MOF Synthesized Mixed-Metal MOF PXRD PXRD MOF->PXRD FTIR FTIR MOF->FTIR ICP ICP-OES / EDX MOF->ICP N2 N₂ Adsorption MOF->N2 TGA TGA MOF->TGA SEM SEM / TEM MOF->SEM

Caption: Recommended characterization techniques for mixed-metal MOFs.

References

Application Notes and Protocols: Functionalization of Polymers with 2,5-Dihydroxyterephthalic Acid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of polymers with bioactive molecules is a cornerstone of modern drug delivery research. This approach allows for the transformation of biocompatible polymers into sophisticated carriers capable of targeted and controlled release of therapeutic agents. 2,5-Dihydroxyterephthalic acid (DHTA) is a particularly interesting functionalizing agent due to its rigid structure, potential for hydrogen bonding, and the presence of both carboxylic acid and hydroxyl groups. These features can be exploited to enhance drug loading capacity, modulate release kinetics, and potentially introduce stimuli-responsive behavior.

These application notes provide detailed protocols for the functionalization of a model polymer, Poly(vinyl alcohol) (PVA), with DHTA via esterification. Furthermore, it outlines the subsequent characterization of the resulting polymer conjugate, its application in the encapsulation of a model drug, and the evaluation of its in vitro release profile. These protocols are intended for researchers and scientists in the fields of polymer chemistry, materials science, and drug development.

Key Applications

The functionalization of polymers with this compound can be applied to:

  • Controlled Drug Delivery: The rigid and functional nature of DHTA can create pockets within the polymer matrix, allowing for high drug loading and sustained release.

  • Stimuli-Responsive Systems: The phenolic hydroxyl groups of DHTA can impart pH-responsive properties to the polymer, enabling targeted drug release in specific physiological environments, such as tumor microenvironments.

  • Biomaterial Scaffolds: DHTA-functionalized polymers can be used to create hydrogels and scaffolds with enhanced mechanical properties and specific cell-material interactions for tissue engineering applications.

Experimental Protocols

Protocol 1: Synthesis of Poly(vinyl alcohol)-graft-2,5-Dihydroxyterephthalic Acid (PVA-g-DHTA)

This protocol details the covalent attachment of DHTA to the PVA backbone through an esterification reaction.

Materials:

  • Poly(vinyl alcohol) (PVA), MW 15,000-25,000, 87-89% hydrolyzed

  • This compound (DHTA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acetone (B3395972)

  • Dialysis tubing (MWCO 12,000 Da)

  • Deionized water

Equipment:

  • Round-bottom flask with magnetic stirrer and heating mantle

  • Condenser

  • Nitrogen inlet

  • Filtration apparatus

  • Freeze-dryer

Procedure:

  • Dissolution of PVA: Dissolve 1.0 g of PVA in 50 mL of anhydrous DMSO in a round-bottom flask at 90°C under a nitrogen atmosphere with vigorous stirring until a clear solution is obtained.

  • Addition of Reagents: Cool the PVA solution to room temperature. Add 0.5 g of DHTA and 0.1 g of DMAP to the solution and stir for 30 minutes.

  • Initiation of Esterification: In a separate vial, dissolve 1.2 g of DCC in 10 mL of anhydrous DMSO. Add this solution dropwise to the PVA/DHTA mixture over 30 minutes.

  • Reaction: Allow the reaction to proceed at room temperature for 48 hours under a nitrogen atmosphere with continuous stirring.

  • Quenching and Precipitation: Quench the reaction by adding 5 mL of deionized water. Precipitate the polymer conjugate by slowly adding the reaction mixture to 500 mL of vigorously stirring acetone.

  • Purification:

    • Filter the precipitate and wash thoroughly with acetone to remove unreacted reagents and by-products.

    • Redissolve the polymer in a minimal amount of DMSO and precipitate again in acetone. Repeat this step twice.

    • Dissolve the final precipitate in 50 mL of deionized water and dialyze against deionized water for 72 hours, changing the water every 12 hours.

  • Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final PVA-g-DHTA product as a white, fluffy solid.

G cluster_synthesis Synthesis of PVA-g-DHTA PVA Poly(vinyl alcohol) (PVA) DHTA This compound (DHTA) DMSO Anhydrous DMSO Reagents DCC / DMAP Reaction Esterification Reaction (48h, RT, N2) Precipitation Precipitation in Acetone Purification Filtration & Dialysis FinalProduct Lyophilized PVA-g-DHTA

Protocol 2: Characterization of PVA-g-DHTA

This protocol describes the methods to confirm the successful grafting of DHTA onto the PVA backbone.

2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the formation of ester bonds.

  • Procedure: Acquire FTIR spectra of PVA, DHTA, and PVA-g-DHTA using a KBr pellet method.

  • Expected Results: The spectrum of PVA-g-DHTA should show a new characteristic peak around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the newly formed ester linkage. A decrease in the intensity of the broad -OH band from PVA should also be observed.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the covalent linkage and estimate the degree of substitution.

  • Procedure: Dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H NMR spectra.

  • Expected Results: The ¹H NMR spectrum of PVA-g-DHTA will show characteristic peaks from both PVA and DHTA. New peaks corresponding to the protons adjacent to the ester linkage will appear. The degree of substitution can be calculated by comparing the integration of the aromatic protons of DHTA to the protons of the PVA backbone.

Table 1: Representative Characterization Data for PVA-g-DHTA

Characterization TechniqueParameterPVA (Control)DHTA (Control)PVA-g-DHTA
FTIR Ester C=O stretch (cm⁻¹)Not PresentNot Present~1735
-OH stretch (cm⁻¹)~3300 (broad)~3400 (broad)Reduced intensity
Aromatic C-H stretch (cm⁻¹)Not Present~3050Present
¹H NMR PVA backbone (ppm)3.5-4.5-3.5-4.5
DHTA aromatic protons (ppm)-~7.2~7.3
Degree of Substitution (%) ---5-15% (Typical)
Protocol 3: Drug Loading and In Vitro Release Study

This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), into the PVA-g-DHTA conjugate and the subsequent in vitro release study.

3.1 Drug Loading

  • Preparation of Solutions:

    • Dissolve 100 mg of PVA-g-DHTA in 10 mL of deionized water.

    • Dissolve 20 mg of Doxorubicin hydrochloride in 2 mL of deionized water.

  • Loading: Add the Doxorubicin solution dropwise to the polymer solution while stirring. Continue stirring in the dark for 24 hours at room temperature.

  • Purification: Dialyze the solution against deionized water (pH 7.4) for 48 hours to remove unloaded drug.

  • Quantification:

    • Lyophilize the dialyzed solution to obtain DOX-loaded PVA-g-DHTA.

    • Dissolve a known weight of the lyophilized product in water and measure the absorbance of Doxorubicin at 480 nm using a UV-Vis spectrophotometer.

    • Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of polymer-drug conjugate) x 100

      • DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

G cluster_drug_loading Drug Loading Workflow PolymerSol PVA-g-DHTA Solution DrugSol Doxorubicin Solution Mixing Mixing & Stirring (24h, RT, Dark) Dialysis Dialysis (48h) Lyophilization Lyophilization Quantification Quantification (UV-Vis) FinalProduct DOX-loaded PVA-g-DHTA

3.2 In Vitro Drug Release

  • Preparation: Disperse 10 mg of DOX-loaded PVA-g-DHTA in 1 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5. Place the dispersions in separate dialysis bags (MWCO 12,000 Da).

  • Release Study: Immerse the dialysis bags in 20 mL of the corresponding PBS buffer at 37°C with gentle shaking (100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.

  • Analysis: Determine the concentration of released Doxorubicin in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Data Analysis: Calculate the cumulative percentage of drug release at each time point.

Table 2: Representative Drug Loading and Release Data

PolymerDrugDLC (%)DLE (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)
PVADoxorubicin2.5 ± 0.412.5 ± 2.065 ± 5%70 ± 6%
PVA-g-DHTA Doxorubicin 8.2 ± 0.7 41.0 ± 3.5 35 ± 4% 55 ± 5%

Troubleshooting

ProblemPossible CauseSolution
Low degree of substitution Incomplete reactionEnsure all reagents are anhydrous. Increase reaction time or temperature slightly.
Polymer precipitation during reaction Poor solubility of the conjugateUse a co-solvent system or increase the volume of DMSO.
Low drug loading efficiency Weak drug-polymer interactionOptimize the drug-to-polymer ratio. Adjust the pH during loading to enhance electrostatic interactions.
Burst release of the drug Surface-adsorbed drugEnsure thorough purification after drug loading to remove non-encapsulated drug.

Conclusion

The functionalization of polymers with this compound presents a promising strategy for the development of advanced drug delivery systems. The protocols outlined in these application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of PVA-g-DHTA as a drug carrier. The enhanced drug loading capacity and pH-dependent release profile observed with the DHTA-functionalized polymer highlight its potential for creating more effective and targeted therapeutic platforms. Further optimization of the polymer backbone, degree of DHTA substitution, and drug-polymer interactions can lead to the development of highly tailored drug delivery vehicles for a variety of biomedical applications.

Application Notes and Protocols for Catalytic Reactions Using 2,5-Dihydroxyterephthalic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of catalytic reactions utilizing materials based on 2,5-Dihydroxyterephthalic acid (DHTA). DHTA-based materials, particularly Metal-Organic Frameworks (MOFs), offer a versatile platform for a range of catalytic applications due to their high surface area, tunable porosity, and the presence of catalytically active metal centers.

Synthesis of this compound-Based Catalysts

A common family of DHTA-based catalysts are the M-MOF-74 (also known as CPO-27) series, where M can be a variety of divalent metals such as Mg, Mn, Co, Ni, Cu, or Zn.[1] The synthesis of these materials is crucial for their subsequent catalytic applications.

Synthesis of this compound (DHTA)

The organic linker, this compound, can be synthesized through methods such as the carboxylation of hydroquinone (B1673460).[2] One reported method involves the reaction of hydroquinone with potassium hydroxide.[3] Another approach involves the carboxylation of a disodium (B8443419) salt of hydroquinone with carbon dioxide in the presence of a catalyst like sodium acetate (B1210297) in a slurry reactor.[3] A high space-time yield synthesis has also been reported by refluxing a water suspension of the DHTA linker with an aqueous solution of nickel acetate to form Ni2(dhtp) MOF.[2]

Optimized Synthesis Parameters for DHTA:

ParameterValueReference
Temperature200°C[3]
Pressure10 bar[3]
Catalyst to DSH Molar Ratio2.085[3]
Reaction Time250 minutes[3]
Predicted Yield83.385%[3]
Synthesis of M-MOF-74 (M = Co, Ni, Zn)

A facile solvothermal synthesis method can be employed for the preparation of M-MOF-74 materials.[4]

Protocol for Synthesis of Ni-MOF-74:

  • A mixture of this compound (H4DOBDC, 0.478 g, 2.41 mmol) and Ni(NO₃)₂·6H₂O (2.378 g, 8.18 mmol) is added to a mixed solvent of N,N-dimethylformamide (DMF), ethanol, and deionized water (1:1:1 v/v/v, 200 mL).[4]

  • The mixture is uniformly mixed by ultrasonic stirring.[4]

  • The resulting suspension is placed in an oven at 100°C for 24 hours.[4]

  • After cooling to room temperature, the solid product is collected by filtration.

  • The product is washed with fresh DMF and methanol (B129727) to remove any unreacted precursors.

  • The final product is dried under vacuum at an elevated temperature (e.g., 250°C) to remove the solvent molecules from the pores.[4]

This protocol can be adapted for other metal precursors like Co(NO₃)₂·6H₂O and Zn(NO₃)₂·4H₂O to synthesize Co-MOF-74 and Zn-MOF-74, respectively.[1][4]

Characterization of DHTA-Based Catalysts

Thorough characterization is essential to confirm the synthesis of the desired material and to understand its physical and chemical properties, which in turn influence its catalytic performance.

Common Characterization Techniques:

TechniquePurpose
Powder X-ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized MOF.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the organic linker and to confirm the coordination of the linker to the metal centers.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material and to determine the temperature at which the framework starts to decompose.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the porous material, which are critical parameters for heterogeneous catalysts.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology and particle size of the catalyst.

Experimental Setup for Catalytic Reactions

The following sections detail the experimental setups for various catalytic reactions using DHTA-based materials.

General Workflow for Heterogeneous Catalysis

The following diagram illustrates a typical workflow for a heterogeneous catalytic reaction using a DHTA-based MOF.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis synthesis Synthesis of DHTA-based MOF characterization Characterization (XRD, FTIR, BET, etc.) synthesis->characterization activation Catalyst Activation (Solvent Removal) characterization->activation catalyst Activated Catalyst activation->catalyst reactor Batch or Flow Reactor conditions Set Reaction Conditions (Temp, Pressure, Stirring) reactor->conditions reactants Reactants & Solvent reactants->reactor catalyst->reactor sampling Periodic Sampling conditions->sampling product_analysis Product Analysis (GC-MS, HPLC) sampling->product_analysis catalyst_recovery Catalyst Recovery & Reusability Test product_analysis->catalyst_recovery catalytic_cycle M_n M^n+ M_n_substrate M^n+ (Substrate) M_n->M_n_substrate Substrate Adsorption M_n_oxidant M^n+ (Oxidant) M_n_substrate->M_n_oxidant Oxidant Activation M_n_intermediate [M-O-Substrate]^n+ M_n_oxidant->M_n_intermediate Oxygen Transfer M_n_product M^n+ (Product) M_n_intermediate->M_n_product Product Formation M_n_product->M_n Product Desorption

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,5-Dihydroxyterephthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dihydroxyterephthalic acid (DHTA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

A lower than expected yield is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions

Potential Cause Recommended Solutions
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. For the carboxylation of hydroquinone (B1673460) salts, a temperature range of 175-220°C is often optimal.[1][2] A temperature lower than 150°C may lead to an incomplete reaction, while a temperature higher than 290°C can result in side reactions and decreased yield.[3] It is crucial to monitor and control the temperature accurately throughout the reaction.
Inadequate Reaction Pressure The pressure of carbon dioxide is a key driver for the carboxylation reaction. A pressure of around 10 bar (1 MPa) is commonly used.[1][4][5] In some cases, higher pressures up to 11.5 MPa have been shown to improve yield.[2] Ensure the reaction vessel is properly sealed and can maintain the target pressure.
Incorrect Catalyst to Reactant Ratio When using a catalyst, such as sodium acetate (B1210297), the molar ratio to the hydroquinone salt is crucial. An optimized catalyst-to-disodium salt of hydroquinone (DSH) molar ratio has been reported to be around 2.085.[1][5] Verify the calculations and accurately weigh the catalyst.
Insufficient Reaction Time The reaction needs sufficient time to proceed to completion. Reaction times can range from 3 to 5 hours.[1][5] An optimized reaction time of 250 minutes has been reported for a specific slurry reactor setup.[1][5] Consider performing time-course studies to determine the optimal reaction time for your specific setup.
Presence of Oxygen or Moisture Hydroquinone and its derivatives are susceptible to oxidation, which can lead to the formation of colored byproducts and a lower yield of the desired product.[6][7][8] It is essential to perform the reaction under an inert atmosphere. This can be achieved by purging the reactor with nitrogen before introducing the reactants and carbon dioxide.[5] Ensure all solvents and reagents are dry.
Poor Mixing Inadequate stirring can lead to poor contact between the reactants, especially in a slurry reaction. A stirring rate of around 400-500 rpm is recommended to ensure a homogenous reaction mixture.[2][5] The use of a reaction medium like mineral oil can also improve mixing and prevent the reaction mixture from adhering to the vessel walls.[5]
Inefficient Acidification Step After the carboxylation reaction, the product is typically in its salt form. Acidification is required to obtain the final this compound. The pH should be carefully adjusted to a range of 5-6 using an acid like hydrochloric acid to ensure complete precipitation of the product.[1]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_params Verify Reaction Parameters (Temp, Pressure, Time, Stirring) start->check_params check_reagents Check Reagent Quality & Ratios (Reactants, Catalyst, Solvent) check_params->check_reagents Parameters OK optimize Systematically Optimize Conditions (e.g., Design of Experiments) check_params->optimize Parameters Not OK check_atmosphere Ensure Inert Atmosphere (Nitrogen Purge) check_reagents->check_atmosphere Reagents OK check_reagents->optimize Reagents Not OK check_workup Review Work-up Procedure (Acidification, Isolation) check_atmosphere->check_workup Atmosphere OK check_atmosphere->optimize Atmosphere Not OK check_workup->optimize Work-up OK check_workup->optimize Work-up Not OK end Yield Optimized optimize->end

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

Issue 2: Formation of Colored Byproducts

The appearance of dark or colored impurities in the final product is a common problem, often indicating oxidation or side reactions.

Potential Causes and Solutions

Potential Cause Recommended Solutions
Oxidation of Hydroquinone Hydroquinone is highly susceptible to oxidation, leading to the formation of benzoquinone and other colored polymeric species.[6][7][8] It is critical to maintain an inert atmosphere throughout the reaction and work-up by purging with a gas like nitrogen.[5] Using deoxygenated solvents can also be beneficial.
High Reaction Temperature Excessive temperatures can promote side reactions and decomposition of the product, leading to discoloration. Adhere to the optimal temperature range identified for your specific reaction conditions.[1][2][3]
Impurities in Starting Materials The purity of the starting hydroquinone is important. Impurities can lead to the formation of colored byproducts. Use high-purity hydroquinone for the best results.
Improper pH during Work-up The stability of hydroquinone and its derivatives can be pH-dependent.[8][9] During the acidification step, ensure that the pH is controlled within the recommended range to avoid degradation of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the carboxylation of hydroquinone or its corresponding salt (like the disodium (B8443419) or dipotassium (B57713) salt) with carbon dioxide under elevated temperature and pressure.[1][2][3] This is a variation of the Kolbe-Schmitt reaction.[3]

Q2: What are the typical yields for the synthesis of this compound?

With optimized conditions, yields can be quite high. For instance, a yield of 83% has been achieved in a slurry reactor by optimizing temperature, catalyst ratio, and reaction time.[1][5] Another process starting from 2,5-dihaloterephthalic acid reports a yield of up to 92%.[10] A synthesis using hydroquinone and potassium hydroxide (B78521) has reported yields up to 76.52%.[2]

Q3: What are the key reaction parameters to control for optimizing the yield?

The most critical parameters to control are:

  • Temperature: Typically in the range of 175-220°C.[1][2]

  • Pressure: Carbon dioxide pressure is usually around 10 bar (1 MPa).[1][4][5]

  • Catalyst Ratio: The molar ratio of catalyst to the hydroquinone salt.[1][5]

  • Reaction Time: Generally between 3 to 5 hours.[1][5]

  • Stirring Rate: Adequate agitation (e.g., 400-500 rpm) is important for homogenous mixing.[2][5]

Q4: How can I minimize the formation of byproducts?

To minimize byproduct formation, it is crucial to:

  • Maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation.[5]

  • Use high-purity starting materials.

  • Strictly control the reaction temperature to avoid side reactions.[3]

  • Optimize the reaction time to prevent further reactions of the product.

Q5: What is a suitable solvent or reaction medium?

While some syntheses are performed without a solvent, using a high-boiling, inert solvent can be advantageous. Mineral oil has been used as a reaction medium to improve mixing and prevent the reaction mixture from sticking to the reactor walls.[5] In another approach, molten potassium formate (B1220265) has been used as a reaction medium.[11] N-octane has also been employed as a solvent.[2]

Experimental Protocols

Optimized Synthesis in a Slurry Reactor

This protocol is based on the optimization study by Pirdadeh-Beiranvand et al.[1][5]

Materials:

  • Disodium salt of hydroquinone (DSH)

  • Sodium acetate (anhydrous, catalyst)

  • Risella 907 oil (reaction medium)

  • Carbon dioxide

  • Nitrogen

  • Hydrochloric acid solution (5.9%)

  • Methanol

Procedure:

  • Heat the reactor to 140°C for 3 hours and then purge with nitrogen.

  • Cool the reactor to 50°C and add the dehydrated disodium salt of hydroquinone (0.1208 mol) and Risella 907 oil (241.8689 g) under a continuous nitrogen purge.

  • Add anhydrous sodium acetate (0.2415 mol) and seal the reactor.

  • Heat the mixture to 100°C and stir. Evacuate the pressure inside the reactor three times every 5 minutes.

  • Increase the temperature to 200°C.

  • Replace the nitrogen atmosphere with carbon dioxide at 10 bar pressure.

  • Stir the reaction mixture at 505 rpm for 250 minutes.

  • Cool the mixture to 80°C and add 138.1872 g of 5.9% hydrochloric acid solution. Stir for another 15-20 minutes until the pH reaches 5-6.

  • Isolate the aqueous phase and add 93.0095 g of methanol.

  • Filter the resulting impurities.

  • Dry the product at 80°C for 6 hours to obtain a yellow-greenish powder.

Synthesis from Hydroquinone and Potassium Hydroxide

This protocol is based on the study by an unspecified author in a research gate publication.[2]

Materials:

  • Hydroquinone

  • Potassium hydroxide (KOH)

  • n-Octane (solvent)

  • Carbon dioxide

Procedure:

  • Charge a reactor with hydroquinone (13.75 g), potassium hydroxide (35 g), and 150 mL of n-octane.

  • Seal the reactor and heat the mixture to 220°C.

  • Pressurize the reactor with carbon dioxide to 11.5 MPa.

  • Stir the reaction mixture at 400 rpm for 4 hours.

  • After the reaction, cool the reactor and release the pressure.

  • Isolate the solid product, which is the potassium salt of this compound.

  • Dissolve the salt in water and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Filter, wash with water, and dry the product.

Data Summary

Optimized Reaction Conditions and Yields for this compound Synthesis

Method Starting Material Catalyst/Base Solvent/Medium Temp (°C) Pressure Time (h) Yield (%) Reference
Slurry ReactorDisodium salt of hydroquinoneSodium acetateRisella 907 oil20010 bar CO₂4.1783[1][5]
High-Pressure SynthesisHydroquinonePotassium hydroxiden-Octane22011.5 MPa CO₂476.52[2]
Halogen Displacement2,5-Dihaloterephthalic acidCopper source & ligandWater75-95N/AN/A92[10]
Molten Salt SynthesisHydroquinonePotassium formate/carbonateMolten potassium formateN/AN/AN/AHigh[11]

Visualizations

General Experimental Workflow for DHTA Synthesis

experimental_workflow start Start prepare_reactants Prepare Reactants (Hydroquinone salt, Catalyst, Solvent) start->prepare_reactants setup_reactor Setup and Purge Reactor (Inert Atmosphere) prepare_reactants->setup_reactor reaction Carboxylation Reaction (Heat, Pressure, Stirring) setup_reactor->reaction cool_down Cool Reaction Mixture reaction->cool_down acidification Acidification (pH Adjustment) cool_down->acidification isolation Product Isolation (Filtration, Washing) acidification->isolation drying Drying isolation->drying analysis Product Analysis (HPLC, FTIR, XRD) drying->analysis end Final Product analysis->end

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2,5-Dihydroxyterephthalic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,5-Dihydroxyterephthalic acid (DHTA) via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
DHTA-T01 Poor or No Crystal Formation Upon Cooling - Solution is too dilute (excess solvent used).- Cooling process is too rapid.- Supersaturation has not been achieved.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Slow down the cooling process by allowing the flask to cool to room temperature first, then transferring it to an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure DHTA.[1]
DHTA-T02 Oiling Out Instead of Crystallization - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities depressing the melting point.- The solution is cooling too quickly.- Re-heat the solution to dissolve the oil and add a small amount of a co-solvent in which DHTA is more soluble to lower the saturation point.- Allow the solution to cool more slowly to give crystals time to form.- Consider a different solvent or a mixed solvent system.
DHTA-T03 Low Recovery of Purified DHTA - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals from the crystallization flask to the filter.- Minimize the amount of hot solvent used to dissolve the crude DHTA.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.- Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all the crystals.
DHTA-T04 Product is Colored or Appears Impure After Recrystallization - Presence of colored impurities not removed by a single recrystallization.- Decomposition of DHTA at high temperatures.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.- Avoid prolonged heating of the solution. DHTA has a melting point of >300 °C, but decomposition can occur.[2][3][4]
DHTA-T05 Crystals Form Too Quickly - The solution is too concentrated.- The temperature difference between the hot solution and the cooling bath is too large.- Add a small amount of additional hot solvent to the solution to slightly decrease the saturation.- Allow the solution to cool slowly to room temperature before placing it in a cooling bath.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for successful recrystallization. This compound is soluble in hot dimethylformamide (DMF).[2][3][5] Studies have also shown that its solubility in solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetic acid increases with temperature.[6] For mixed solvent systems, combinations such as methanol-water, ethanol-water, or acetone-water have been used.[7] The ideal solvent will dissolve the DHTA at high temperatures but have low solubility at room temperature or below.

Q2: How can I determine the optimal amount of solvent to use?

A2: The optimal amount of solvent is the minimum volume required to completely dissolve the crude this compound at the solvent's boiling point. To determine this, add the solvent portion-wise to the heated DHTA until it all dissolves. Using an excess of solvent will result in a lower yield of the purified product.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials such as hydroquinone, by-products from the synthesis, and residual solvents.[8][9] The nature of the impurities will depend on the synthetic route used to prepare the DHTA.

Q4: What are the key safety precautions when working with this compound and its solvents?

A4: this compound can cause skin, eye, and respiratory irritation.[10][11][12] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14] Many of the solvents used for recrystallization, such as DMF and DMSO, have their own specific hazards, so it is crucial to consult the safety data sheet (SDS) for each solvent before use.[10][11]

Q5: How can I assess the purity of my recrystallized this compound?

A5: The purity of the final product can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to determine purity.[7][8] Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.[8]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on the scale of the experiment and the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Dimethylformamide, or a mixed solvent system like ethanol-water)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with a water or oil bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through it. Quickly filter the hot solution to remove the charcoal and any other insoluble materials.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-80 °C) until a constant weight is achieved.[7]

Visual Guides

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude DHTA in Flask B Add Minimal Hot Solvent A->B C Heat and Stir to Dissolve B->C D Hot Solution C->D E Optional: Add Charcoal D->E F Hot Filtration D->F If no charcoal E->F G Clear Filtrate F->G H Slow Cooling to RT G->H I Ice Bath Cooling H->I J Crystal Slurry I->J K Vacuum Filtration J->K L Wash with Cold Solvent K->L M Dry Crystals L->M N N M->N Pure DHTA

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_no_crystals No Crystals Formed cluster_oiling_out Oiling Out cluster_low_yield Low Yield cluster_impurity Colored Product start Recrystallization Issue A Is solution clear? start->A D Reheat and Add Co-solvent start->D F Minimize Hot Solvent start->F H Use Activated Charcoal start->H B Concentrate Solution A->B Yes C Scratch Flask / Add Seed A->C No (Cloudy) E Cool Slowly D->E G Preheat Filtration Apparatus

Caption: Troubleshooting decision tree for common recrystallization issues.

References

common impurities in 2,5-Dihydroxyterephthalic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of 2,5-Dihydroxyterephthalic acid (DHTA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities in this compound (DHTA) largely depend on the synthetic route employed. When synthesized via the Kolbe-Schmitt reaction starting from hydroquinone, common impurities include:

  • Unreacted Hydroquinone: The starting material may not fully react.[1]

  • 2,5-Dihydroxybenzoic acid: A monocarboxylated byproduct.[1]

  • Benzoquinone: An oxidation product of hydroquinone.[1]

  • Residual inorganic salts: From the use of bases like potassium hydroxide (B78521) or potassium carbonate.[2]

  • Solvent residues: Depending on the solvent used in the reaction and purification.

If synthesized from 2,5-dihaloterephthalic acid, impurities could include unreacted starting material and copper catalysts.[3]

Q2: What is the expected color of pure this compound?

A2: Pure this compound is typically a light yellow to amber powder or crystalline solid.[4] A darker color, such as dark green or brown, may indicate the presence of impurities, possibly from oxidation byproducts like benzoquinone.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed to prevent moisture absorption and potential degradation. Storage away from oxidizing agents is also advised.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[2][4][6] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities after derivatization.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is also valuable for structural confirmation and purity assessment.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: The final product has a dark color (brown or green).
  • Possible Cause: Presence of colored impurities, most likely oxidation byproducts such as benzoquinone.

  • Troubleshooting Steps:

    • Recrystallization: This is a primary method for removing colored impurities. A suitable solvent system can selectively crystallize the desired product, leaving impurities in the mother liquor.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration.

    • Solvent Washing: Washing the crude product with a suitable solvent in which the impurities are soluble but the product has low solubility can remove surface contaminants.

Issue 2: The purity of the product, as determined by HPLC, is lower than expected.
  • Possible Cause: Incomplete removal of byproducts (e.g., 2,5-dihydroxybenzoic acid) or unreacted starting materials (e.g., hydroquinone).

  • Troubleshooting Steps:

    • Optimize Recrystallization:

      • Solvent Selection: Ensure the chosen solvent has a high-temperature coefficient for the solubility of DHTA (highly soluble in hot solvent, poorly soluble in cold solvent).

      • Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Solvent Washing: Perform multiple washes with a carefully selected solvent to remove residual soluble impurities.

    • Column Chromatography: For very high purity requirements, column chromatography can be employed to separate the desired product from closely related impurities.[8]

Issue 3: The product is difficult to filter after recrystallization.
  • Possible Cause:

    • Fine Crystal Size: Rapid crystallization can lead to the formation of very fine crystals that clog the filter paper.

    • Presence of Tarry Impurities: Oily or tarry byproducts can make filtration difficult.

  • Troubleshooting Steps:

    • Control Cooling: Ensure a slow cooling rate during recrystallization to obtain larger crystals.

    • Pre-treatment: If tarry impurities are present, consider a preliminary purification step like washing with a non-polar solvent before recrystallization.

    • Filter Aid: Using a filter aid like celite may help to improve the filtration of fine particles.

Data Presentation

The following table summarizes the typical purity levels of this compound after various purification methods. The exact values can vary based on the initial purity and the specifics of the experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Key Impurities Removed
Solvent Washing 80-90%90-95%Unreacted starting materials, some colored byproducts
Recrystallization 90-95%>98%Colored byproducts, 2,5-dihydroxybenzoic acid
Column Chromatography >98%>99.5%Closely related structural analogs and trace impurities

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection: Identify a suitable solvent. Water or a mixed solvent system like methanol/water or ethanol/water can be effective.[9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[10]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Solvent Washing

This protocol provides a general method for purifying this compound by washing.

  • Solvent Selection: Choose a solvent in which the impurities are soluble, but this compound has very low solubility at room temperature.

  • Washing Procedure:

    • Place the crude this compound in a flask.

    • Add a sufficient amount of the selected solvent and stir the suspension vigorously for 15-30 minutes at room temperature.

    • Collect the solid product by vacuum filtration.

    • Repeat the washing process one or two more times with fresh solvent.

  • Drying: Dry the washed product in a vacuum oven. A patent for a related compound suggests washing the filter cake with distilled water.[11]

Visualizations

PurificationWorkflow Crude_Product Crude this compound Solvent_Washing Solvent Washing Crude_Product->Solvent_Washing Washed_Product Washed Product Solvent_Washing->Washed_Product Recrystallization Recrystallization Washed_Product->Recrystallization Pure_Crystals Pure Crystals Recrystallization->Pure_Crystals Drying Drying Pure_Crystals->Drying Final_Product Purified this compound Drying->Final_Product

Caption: A typical workflow for the purification of this compound.

TroubleshootingGuide cluster_issue1 Issue: Dark Product Color cluster_issue2 Issue: Low Purity (HPLC) Issue1 Dark Product Color Cause1 Cause: Oxidation Byproducts Issue1->Cause1 Solution1a Solution: Recrystallization Cause1->Solution1a Solution1b Solution: Activated Carbon Cause1->Solution1b Issue2 Low Purity (HPLC) Cause2 Cause: Residual Byproducts/ Starting Materials Issue2->Cause2 Solution2a Solution: Optimize Recrystallization Cause2->Solution2a Solution2b Solution: Solvent Washing Cause2->Solution2b

Caption: Troubleshooting logic for common purity issues with this compound.

References

Technical Support Center: Synthesis of Highly Crystalline MOFs with 2,5-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 2,5-dihydroxyterephthalic acid (DHTA or H₄dhtp). The focus is on addressing the common issue of low crystallinity in the final product.

Troubleshooting Guide: Low Crystallinity

Low crystallinity is a frequent challenge in MOF synthesis, leading to poor performance in applications. The following guide provides a structured approach to diagnosing and resolving this issue.

Problem: Your powder X-ray diffraction (PXRD) pattern shows broad peaks, a high background, or the absence of sharp, well-defined reflections, indicating low crystallinity or an amorphous product.

Initial Checks & Solutions

A logical first step is to review your experimental parameters against established protocols for highly crystalline DHTA-MOFs, such as members of the CPO-27/MOF-74 series.

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Caption: Initial troubleshooting workflow for low crystallinity in MOFs.

ParameterRecommendationCommon Pitfalls
Reagent Purity Use high-purity this compound (≥98.0%) and metal salts. Impurities can disrupt crystal growth.[1]The linker, DHTA, can exist in different hydration states, which may affect its mass and molar ratio calculations.[2][3]
Stoichiometry Precisely control the metal-to-linker molar ratio. For MOF-74, a 2:1 metal-to-linker ratio is often used.[4]Inaccurate weighing or failure to account for the hydration of metal salts can lead to incorrect stoichiometry.
Solvent Quality Use anhydrous or high-purity solvents as specified in the protocol. Water content can be critical, especially in non-aqueous syntheses.Solvents like DMF can decompose at high temperatures to form amines, which can alter the pH and interfere with MOF formation.
Optimizing Synthesis Conditions

If initial checks do not resolve the issue, a more detailed optimization of the synthesis conditions is necessary. The interplay between temperature, reaction time, solvent, and pH is crucial for achieving high crystallinity.

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Synthesis_Parameter_Optimization Low_Crystallinity Persistent Low Crystallinity Temp_Time Temperature & Time Optimization Low_Crystallinity->Temp_Time Nucleation/Growth Kinetics Solvent_System Solvent System Modification Low_Crystallinity->Solvent_System Solubility/Coordination pH_Modulator pH Control & Modulator Use Low_Crystallinity->pH_Modulator Deprotonation/Reaction Rate High_Crystallinity High Crystallinity Achieved Temp_Time->High_Crystallinity Solvent_System->High_Crystallinity pH_Modulator->High_Crystallinity

Caption: Key parameters for optimizing MOF synthesis to improve crystallinity.

ParameterTroubleshooting ActionExpected Outcome
Temperature Systematically vary the synthesis temperature. Lower temperatures may slow down crystal growth, while higher temperatures can accelerate it but also lead to the formation of undesirable phases.Finding an optimal temperature that balances nucleation and crystal growth rates for larger, more ordered crystals.
Reaction Time Adjust the reaction time. Short reaction times may not be sufficient for complete crystallization, while excessively long times can lead to the decomposition of the product or the formation of more stable, less porous phases.Determining the point at which crystal growth is maximized without compromising the integrity of the MOF structure.
Solvent System For solvothermal syntheses, a common solvent system is a mixture of DMF, ethanol (B145695), and water (e.g., in a 1:1:1 volume ratio). Altering the ratio or switching to a different solvent system can impact linker solubility and coordination chemistry. Water-based syntheses are also a green alternative that can yield highly crystalline products.[5][6]Improved solubility of reactants and better coordination modulation, leading to more ordered crystal formation.
pH / Modulators The pH of the reaction mixture influences the deprotonation of the DHTA linker, which is critical for coordination. Using modulators like acetic acid can help control the nucleation and growth of MOF crystals, leading to higher quality materials.[6]Slower, more controlled crystal growth, which often results in larger crystals with fewer defects and higher crystallinity.

Table 1: Reported Synthesis Conditions for Highly Crystalline DHTA-MOFs

MOF TypeMetal SourceSolventTemperature (°C)Time (h)Key Findings
Ni₂(dhtp) (CPO-27-Ni)Nickel AcetateWaterReflux (100)1High space-time yield and good quality material (SBET = 1233 m²/g).[7]
M-MOF-74 (M=Ni, Co, Zn)Metal NitratesDMF/Ethanol/Water (1:1:1)Not specified (solvothermal)Not specifiedSuccessful synthesis of highly crystalline bimetallic MOFs.[8]
Co-MOF-74Cobalt AcetateWaterRoom Temp.Not specifiedOptimized water-based synthesis with high space-time yield.[5]
Zn-MOF-74Zinc AcetateMethanolRoom Temp.18Co-precipitation method yielding small crystallites.[4]
Post-Synthesis and Activation Issues

Even if the initial synthesis is successful, low crystallinity can be induced during the purification and activation steps.

Q: My MOF appears crystalline after synthesis but loses crystallinity after activation. What should I do?

A: This often indicates that the framework is collapsing upon removal of the solvent molecules from the pores. Here are some strategies to prevent this:

  • Solvent Exchange: Before heating under vacuum, exchange the high-boiling synthesis solvent (like DMF) with a more volatile solvent with a lower surface tension, such as ethanol or acetone. This process should be carried out over a few days with several solvent replacements to ensure complete exchange.[9]

  • Supercritical Drying: For particularly sensitive frameworks, supercritical CO₂ drying is a highly effective method to remove solvent without causing pore collapse due to the absence of a liquid-gas interface.[9]

  • Gentle Activation: Lower the activation temperature and extend the time. High temperatures can sometimes cause structural damage, even if they are below the decomposition temperature of the bulk material.

Frequently Asked Questions (FAQs)

Q1: What are the typical indicators of low crystallinity in the PXRD pattern of a DHTA-MOF?

A1: For a highly crystalline MOF like MOF-74, you should expect to see sharp, well-defined diffraction peaks at specific 2θ values. For instance, NiFe-MOF with a DHTA linker shows characteristic peaks at 2θ values of 9.7°, 11.8°, 17.4°, 22.1°, and 27.5°.[10] Low crystallinity is indicated by:

  • Broadened Peaks: The peaks are wide and poorly defined.

  • Low Intensity: The intensity of the diffraction peaks is weak.

  • High Background: A significant amorphous hump is present in the background of the pattern.

  • Missing Peaks: Some characteristic peaks may be absent altogether.

Q2: Can the synthesis method itself lead to low crystallinity?

A2: Yes, the choice of synthesis method can significantly impact crystallinity. For example, mechanochemical synthesis of Zn-MOF-74 from ZnO and DHTA proceeds through several intermediate phases before the final crystalline product is formed.[11][12] If the reaction is not allowed to proceed to completion, the final product may be a mixture of these intermediates and the desired MOF, resulting in a pattern indicative of low crystallinity.

Q3: How does pH affect the crystallinity of MOFs synthesized with this compound?

A3: The pH is critical because the this compound linker has multiple protonation states. The deprotonation of both the carboxylic acid and hydroxyl groups is necessary for coordination with the metal centers to form the MOF structure. An optimal pH ensures that the linker is in the correct deprotonation state for self-assembly. For water-based syntheses of CPO-27 MOFs, optimizing the pH is a key step to achieving high crystallinity and surface area.[5]

Q4: Can I improve the crystallinity of my MOF after it has been synthesized?

A4: In some cases, post-synthetic modification or treatment can improve crystallinity, although it is generally more effective to optimize the initial synthesis.[13][14] Techniques such as solvent-assisted linker exchange or controlled heating (annealing) in a specific solvent vapor might help to "heal" defects in the crystal structure and improve long-range order. However, success is not guaranteed and depends heavily on the specific MOF and the nature of the disorder.

Q5: My synthesis produced an unexpected crystalline product, not the desired MOF. What could be the cause?

A5: It's possible to crystallize the anhydrous form of this compound itself under certain conditions.[2][3] This can happen if the conditions are not favorable for the coordination reaction between the linker and the metal salt. Review your reaction conditions, particularly the solvent system and temperature, to ensure they are suitable for the formation of the desired MOF. The presence of unreacted linker in your product can also be an indication of incomplete reaction.

References

strategies to improve the thermal stability of 2,5-Dihydroxyterephthalic acid-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dihydroxyterephthalic acid (DHTA)-based polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to enhance the thermal stability of these materials.

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal properties of polymers based on this compound?

A1: Polymers derived from this compound are a class of aromatic polyesters. Their thermal stability is generally good due to the rigidity of the aromatic backbone. However, the presence of phenolic hydroxyl groups on the terephthalic ring can create sites for thermal degradation to initiate at temperatures lower than comparable aromatic polyesters without such functional groups. These hydroxyl groups can be susceptible to oxidation or participate in side reactions at elevated temperatures.[1] The decomposition often begins at temperatures around 210°C, but this can be significantly influenced by the polymer's molecular weight, purity, and the specific co-monomer used.[1]

Q2: What are the primary mechanisms of thermal degradation in DHTA-based polymers?

A2: The primary degradation mechanisms are typically thermal and thermo-oxidative decomposition. At elevated temperatures, the polymer chains can absorb enough energy to cause bond cleavage, producing free radicals.[2] The presence of oxygen can accelerate this process, leading to a chain reaction of auto-oxidation.[2] The hydroxyl groups on the DHTA monomer units are particularly susceptible and can be weak points where degradation is initiated, potentially through dehydration or oxidation reactions, leading to chain scission and a reduction in molecular weight.[1]

Q3: What are the main strategies to improve the thermal stability of these polymers?

A3: Several key strategies can be employed to enhance thermal stability:

  • Chemical Modification: This involves altering the polymer backbone to increase its intrinsic stability. Key methods include:

    • Copolymerization: Introducing a more rigid or thermally stable co-monomer into the polymer chain can disrupt degradation pathways and increase overall stability.[3]

    • Cross-linking: Creating covalent bonds between polymer chains forms a network structure that restricts chain mobility and requires more energy to break down, thus increasing the decomposition temperature.

    • End-Capping / Side-Group Modification: Capping reactive end-groups or modifying the hydroxyl side groups can block the initiation sites for thermal degradation.[1]

  • Use of Additives: Incorporating thermal stabilizers or antioxidants can mitigate degradation by intercepting reactive species like free radicals.

Q4: Which analytical techniques are essential for evaluating the thermal stability of my DHTA-based polymer?

A4: The two primary techniques for assessing thermal stability are:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset decomposition temperature (often reported as Td5% or Td10%, the temperature at which 5% or 10% weight loss occurs), the temperature of maximum decomposition rate (Td,max), and the amount of residual char at high temperatures.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). An increase in Tg is often correlated with increased rigidity and thermal stability.[4]

Troubleshooting Guide

Issue 1: My polymer shows a lower decomposition temperature in TGA than expected.

Potential Cause Troubleshooting Action
Residual Impurities Ensure all residual monomers, catalysts, or solvents from the synthesis are thoroughly removed. Impurities can act as catalysts for degradation.
Presence of Moisture The hydroxyl groups make the polymer potentially hygroscopic. Ensure the sample is completely dry before TGA analysis, as water can promote hydrolysis at high temperatures.
Low Molecular Weight Polymers with lower molecular weight have more chain ends, which are often less stable. Optimize polymerization conditions to achieve a higher molecular weight.
Oxidative Degradation If running TGA in an air or oxygen-containing atmosphere, thermo-oxidative degradation will occur at lower temperatures. Run the analysis under an inert atmosphere (e.g., Nitrogen, Argon) to determine the intrinsic thermal stability.[5]

Issue 2: The glass transition (Tg) is broad or difficult to detect in my DSC scan.

Potential Cause Troubleshooting Action
Sample Heterogeneity Ensure the polymer sample is homogeneous. Inhomogeneities or blends can result in a broad or multiple transitions.
Low Amorphous Content Highly crystalline polymers may exhibit a very weak glass transition.
Moisture Content Water can act as a plasticizer, lowering and broadening the Tg. Dry the sample thoroughly under vacuum before analysis.
Instrumental Settings Use a slower heating rate (e.g., 5-10 °C/min) to improve resolution. Ensure proper calibration of the DSC instrument.

Strategies for Improving Thermal Stability

Chemical Modification of the Polymer Backbone

The phenolic hydroxyl groups on the DHTA monomer unit can be initiation sites for thermal degradation. Capping these groups via esterification or etherification can significantly enhance thermal stability. This is analogous to the observed improvement when capping pendent carboxyl groups in other aromatic polyesters.[1]

Illustrative Data: The following table shows data from a study on an aromatic polyester (B1180765) with reactive pendent carboxyl groups. Capping these groups with methyl or ethyl esters raised the onset decomposition temperature by approximately 90°C, demonstrating the effectiveness of this strategy. A similar principle applies to the hydroxyl groups in DHTA-based polymers.

Table 1: Effect of Capping Reactive Side Groups on Thermal Stability of an Aromatic Polyester (Data is representative of poly(diphenolic acid-co-isophthaloyl chloride) and its derivatives to illustrate the principle)[1]

Polymer ModificationOnset Decomposition Temp. (Td)
Unmodified (Pendent -COOH groups)~ 210 °C
Methyl Ester Capped~ 300 °C
Ethyl Ester Capped~ 300 °C

Introducing a second, highly rigid aromatic monomer can enhance the thermal stability of the resulting copolymer by increasing the overall rigidity of the polymer chains.

Illustrative Data: The table below demonstrates how incorporating the rigid monomer 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA) into polyethylene (B3416737) terephthalate (B1205515) (PET) increases the thermal decomposition temperature.

Table 2: Effect of Copolymerization on Thermal Stability of PET (Data is representative of PET/HBCA copolymers to illustrate the principle)[3]

Copolymer Composition (PET / HBCA mol%)10% Weight Loss Temp. (Td10%)
100 / 0 (Neat PET)417 °C
80 / 20408 °C
40 / 60430 °C
20 / 80450 °C

Introducing a small amount of a tri- or tetra-functional co-monomer during polymerization can create a cross-linked network. This network structure restricts the movement of polymer chains, leading to higher thermal stability.

Conceptual Workflow for Improving Thermal Stability

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Application of Strategy cluster_2 Phase 3: Evaluation A Synthesize DHTA-based Base Polymer B Characterize Thermal Properties (TGA & DSC) A->B C Select Strategy (e.g., Cross-linking) B->C D Synthesize Modified Polymer (Incorporate Cross-linker) C->D E Characterize Modified Polymer (TGA & DSC) D->E F Compare Results: Modified vs. Baseline E->F

Caption: Workflow for enhancing and evaluating the thermal stability of DHTA-based polymers.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Weigh 5-10 mg of the dry polymer sample (powder or film) into a clean TGA crucible (e.g., alumina (B75360) or platinum).

  • TGA Method:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample at a constant rate of 10 °C/min to a final temperature of 700-800 °C.[4][6]

  • Data Analysis: Plot the sample weight (%) versus temperature. Determine the onset decomposition temperature (Td5%), the temperature of maximum decomposition rate from the derivative curve (DTG), and the final char yield.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC for temperature and heat flow using a standard like indium.

  • Sample Preparation: Weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, sealed pan as a reference.

  • DSC Method (Heat-Cool-Heat Cycle):

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate at a low temperature (e.g., 0°C).

    • First Heat: Heat the sample at a rate of 10 °C/min to a temperature well above its expected Tg and melt temperature (e.g., 250°C) to erase the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heat: Heat the sample again at 10 °C/min to the final temperature. The data from this second heating scan is typically used for analysis.

  • Data Analysis: Analyze the second heating curve to determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

Protocol 3: Synthesis of a Cross-linked DHTA-based Polyester
  • Reactants:

    • This compound (DHTA)

    • Diol (e.g., 1,4-Butanediol)

    • Cross-linking agent (e.g., Trimesic acid, 1-2 mol%)

    • Catalyst (e.g., Antimony(III) oxide or Titanium(IV) isopropoxide)

  • Procedure (Melt Polycondensation):

    • Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with DHTA, 1,4-Butanediol (in slight molar excess), Trimesic acid, and the catalyst.

    • Esterification: Heat the mixture under a slow nitrogen stream to ~180-200°C. Stir the mixture until the theoretical amount of water is distilled off.

    • Polycondensation: Gradually increase the temperature to ~220-240°C while slowly reducing the pressure (applying a vacuum).

    • Continue the reaction under high vacuum until the melt viscosity noticeably increases, indicating the formation of a high molecular weight polymer.

    • Cool the reactor and extrude or dissolve the resulting cross-linked polymer for purification and analysis.

Logical Relationship of Stabilization Strategies

G cluster_chem Chemical Modification cluster_add Additive Approach center Improved Thermal Stability copoly Copolymerization (Incorporate rigid monomers) center->copoly crosslink Cross-linking (Form polymer network) center->crosslink endcap End-Capping / Side-Group Mod. (Block reactive sites) center->endcap stabilizers Thermal Stabilizers (e.g., Antioxidants) center->stabilizers

Caption: Key strategies for enhancing the thermal stability of polymers.

References

Technical Support Center: Scaling Up 2,5-Dihydroxyterephthalic Acid (DHTA) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dihydroxyterephthalic acid (DHTA) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up DHTA synthesis. Find answers to frequently asked questions and step-by-step troubleshooting guides for common issues encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound at a larger scale?

A1: Several routes are reported for DHTA synthesis. The most common scalable methods include:

  • Kolbe-Schmitt Reaction: This involves the carboxylation of a hydroquinone (B1673460) salt, such as the disodium (B8443419) salt of hydroquinone (DSH), using carbon dioxide under pressure and heat.[1][2] This method is often performed in a slurry reactor.

  • Hydrolysis of Dihaloterephthalic Acids: This process involves the hydrolysis of a 2,5-dihaloterephthalic acid (e.g., 2,5-dibromoterephthalic acid) using a base in the presence of a copper source and a coordinating ligand.[3][4]

  • Carboxylation in Molten Salt: A high-yield method involves the carboxylation of hydroquinone in molten potassium formate.[5]

Q2: Why is temperature control so critical when scaling up DHTA synthesis?

A2: Temperature control is crucial for several reasons. The reaction mixture can be adhesive and transition through different phases, which can lead to localized overheating if not managed properly.[2] Uneven heating or "hot spots" in a large reactor can lead to the formation of unwanted byproducts, reduced yield, and inconsistent product quality.[6][7] Maintaining a consistent temperature profile across the entire reactor volume is essential for reproducible results.

Q3: What are the main impurities or byproducts I should be aware of?

A3: The primary byproducts depend on the synthesis route. During the Kolbe-Schmitt reaction, incomplete carboxylation can result in 2,5-dihydroxybenzoic acid. Other side reactions may also occur, leading to different isomers or related compounds. In the hydrolysis of dihaloterephthalic acids, partially substituted intermediates like 2-hydroxyterephthalic acid can be a significant impurity.[4][8] HPLC analysis is typically used to identify and quantify these impurities.[1][9]

Q4: Is a solvent necessary for the reaction? What are the greenest options?

A4: While some methods are solvent-free (e.g., using molten salt), many synthesis routes employ a solvent or reaction medium. Using mineral oil as a reaction medium can help prevent the reaction mixture from adhering to the vessel walls and improves mixing.[2] For greener alternatives, water-based synthesis routes have been developed. These are often simpler, more environmentally friendly, and facilitate easier post-treatment of the solvent.[5][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Sub-optimal reaction parameters (temperature, pressure, time).2. Inefficient mixing in the reactor.3. Poor quality of starting materials.4. Catalyst deactivation or incorrect catalyst-to-reactant ratio.1. Systematically optimize parameters. A Box-Behnken design can determine optimal conditions for temperature, catalyst ratio, and reaction time.[1]2. Ensure adequate agitation. For adhesive mixtures, consider using a reaction medium like mineral oil to improve homogeneity.[2]3. Verify the purity of hydroquinone or other precursors before use.4. Titrate or test catalyst activity. Adjust the catalyst-to-DSH molar ratio; ratios between 1.5 and 2.5 have been explored.[2]
Product is Off-Color / High Impurity Profile 1. Localized overheating leading to side reactions.2. Oxidation of hydroquinone or intermediate products.3. Incomplete reaction or precipitation of intermediates.1. Improve heat transfer and mixing within the reactor to avoid hot spots.[7]2. Purge the reactor with an inert gas like nitrogen before starting the reaction to remove oxygen.[1]3. Increase reaction time or temperature according to the optimized protocol. Ensure pH is controlled during precipitation to selectively isolate the desired product.[1]
Reactor Fouling / Mixture Adhesion The reaction mixture is known to be adhesive, especially during phase transitions.[2]Use a high-boiling, inert reaction medium such as mineral oil. This prevents the mixture from sticking to the reactor walls and stirrer, ensuring better heat transfer and mixing.[2]
Difficulty in Product Isolation 1. Product is too soluble in the reaction mixture/solvent.2. Fine particles that are difficult to filter.3. Incomplete precipitation.1. After the reaction, cool the mixture and add an acid (e.g., HCl) to lower the pH to 5-6, which will precipitate the DHTA product.[1]2. Control the rate of precipitation by adjusting the speed and temperature of acid addition. Allow for a sufficient aging period for crystals to grow.3. Ensure enough acid is added to fully protonate the dibasic salt of DHTA to its acid form.[3]

Quantitative Data Summary

The following tables summarize optimized reaction parameters from various studies to provide a baseline for experimentation.

Table 1: Optimized Conditions for DHTA Synthesis from Disodium Salt of Hydroquinone (DSH) [1][2]

ParameterOptimized Value
Temperature200°C
Pressure10 bar
Catalyst-to-DSH Molar Ratio2.085
Reaction Time250 minutes
Predicted Yield 83.385%
Experimental Yield 83%

Table 2: Reaction Conditions for DHTA Synthesis from Hydroquinone and KOH [9]

ParameterValue
Temperature220°C
Pressure11.5 MPa
Stirring Rate400 r/min
Solventn-octane (150 mL)
Hydroquinone to KOH Weight Ratio13.75 : 35
Reaction Time4 hours
Achieved Yield 76.52%

Experimental Protocols

Protocol 1: Synthesis in a Slurry Reactor via Kolbe-Schmitt Reaction[1][2]

This protocol is based on the synthesis of DHTA from the disodium salt of hydroquinone (DSH) and CO2.

Materials:

  • Disodium salt of hydroquinone (DSH)

  • Sodium acetate (B1210297) (catalyst)

  • Mineral oil (reaction medium)

  • Carbon Dioxide (CO2)

  • Nitrogen (N2)

  • Hydrochloric acid (HCl) solution (e.g., 5.9%)

  • Methanol (B129727)

Procedure:

  • Reactor Setup: Charge a high-pressure slurry reactor with DSH, sodium acetate, and mineral oil.

  • Inerting: Seal the reactor and heat to 140°C for 3 hours. Purge the system with nitrogen gas to remove oxygen and moisture.

  • Pressurization and Heating: Cool the reactor to 50°C. Pressurize with CO2 to the target pressure (e.g., 10 bar) and then heat to the reaction temperature (e.g., 200°C).

  • Reaction: Maintain the reaction at the set temperature and pressure with constant stirring (e.g., 505 rpm) for the desired duration (e.g., 250 minutes).

  • Cooling and Quenching: After the reaction time, cool the mixture to 80°C. Carefully add HCl solution to adjust the pH to a range of 5-6 and stir for 15-20 minutes to precipitate the product.

  • Phase Separation: Isolate the aqueous phase from the two-phase mixture.

  • Product Isolation: Add methanol to the aqueous phase. Dry the resulting mixture at 80°C for 6 hours to obtain a yellow-greenish powder of this compound.

  • Analysis: Analyze the product yield and purity using HPLC. Confirm the structure using XRD and FTIR.

Protocol 2: Synthesis from 2,5-Dihaloterephthalic Acid[3][4]

This protocol describes the synthesis of DHTA via the hydrolysis of a 2,5-dihaloterephthalic acid.

Materials:

  • 2,5-dihaloterephthalic acid (e.g., 2,5-dibromoterephthalic acid)

  • Base (e.g., NaOH)

  • Copper source (e.g., Cu(I) catalyst)

  • Coordinating ligand (e.g., a tertiary tetraamine)

  • Acid (e.g., HCl, H2SO4)

  • Water

Procedure:

  • Salt Formation: In a reactor, dissolve the 2,5-dihaloterephthalic acid in water with a base to form the corresponding dibasic salt.

  • Reaction Mixture: To this solution, add the copper source, the coordinating ligand, and additional base.

  • Heating: Heat the reaction mixture to a temperature between 75°C and 95°C and hold for the required reaction time.

  • Cooling: After the reaction is complete, cool the mixture. At this stage, the product exists as the dibasic salt of this compound.

  • Acidification: Acidify the cooled reaction mixture with a strong acid (e.g., HCl) to protonate the dibasic salt and precipitate the final this compound product.

  • Purification: Filter the precipitate and wash thoroughly with water to remove salts and other impurities.

  • Drying: Dry the purified product under vacuum.

Visualizations

Workflow and Pathway Diagrams

ScaleUp_Workflow cluster_prep Preparation & Synthesis cluster_downstream Downstream Processing cluster_qc Quality Control Lab Lab-Scale Synthesis Pilot Pilot-Scale Optimization Lab->Pilot Parameter Screening (Temp, Pressure, Ratio) Prod Production Scale Pilot->Prod Process Validation Precipitate Product Precipitation (pH Adj.) Prod->Precipitate Crude Product Filter Filtration & Washing Precipitate->Filter Dry Drying Filter->Dry Analysis Purity Analysis (HPLC) Dry->Analysis Final Product Characterize Structural Confirmation (FTIR, XRD) Analysis->Characterize

Caption: General workflow for scaling up DHTA production.

Kolbe_Schmitt_Pathway HQ Hydroquinone DSH Disodium Salt of Hydroquinone (DSH) HQ->DSH + NaOH DHTA_Salt Dibasic Salt of DHTA DSH->DHTA_Salt + CO2 (Pressure, Temp) Catalyst DHTA 2,5-Dihydroxyterephthalic Acid (DHTA) DHTA_Salt->DHTA + Acid (H+) Precipitation

Caption: Simplified Kolbe-Schmitt reaction pathway for DHTA synthesis.

Troubleshooting_Tree Start Low Yield or High Impurity? CheckParams Review Reaction Parameters (T, P, Time, Ratio) Start->CheckParams Yes CheckMixing Evaluate Reactor Mixing & Heat Transfer Start->CheckMixing Yes CheckMaterials Verify Raw Material Purity Start->CheckMaterials Yes CheckDownstream Optimize Downstream (pH, Temp, Solvent) Start->CheckDownstream Yes Result_Params Re-run with Optimized Conditions CheckParams->Result_Params Result_Mixing Use Mineral Oil or Improve Agitation CheckMixing->Result_Mixing Result_Materials Source High-Purity Reagents CheckMaterials->Result_Materials Result_Downstream Adjust Precipitation & Washing Steps CheckDownstream->Result_Downstream

Caption: Troubleshooting decision tree for DHTA synthesis issues.

References

Technical Support Center: Porosity Enhancement in MOFs from 2,5-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with Metal-Organic Frameworks (MOFs) derived from 2,5-dihydroxyterephthalic acid (H₄dobdc or DHTA). The focus is on addressing common challenges related to achieving and improving material porosity.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Q1: My synthesized MOF exhibits a very low BET surface area. What are the common causes and how can I fix it?

A low Brunauer-Emmett-Teller (BET) surface area is a frequent issue that can stem from several factors during synthesis and activation.

Possible Causes & Solutions:

  • Pore Collapse During Activation: The framework may not be robust enough to maintain its structure after the removal of guest solvent molecules.

    • Solution: Optimize the activation (degassing) procedure. Instead of rapid heating under high vacuum, try a gradual temperature increase. For some MOFs, a "soft" activation involving solvent exchange with a lower boiling point solvent (like acetone (B3395972) or chloroform) before applying vacuum can be effective.[1] A single-crystal-to-single-crystal (SCSC) phase transition during activation can sometimes lead to enhanced stability and porosity.[1]

  • Framework Interpenetration: Two or more identical frameworks may form within the same crystal lattice, significantly reducing the accessible pore volume and surface area.[2][3][4]

    • Solution: Interpenetration can be controlled by modifying synthesis conditions. Strategies include using bulkier organic linkers, introducing spatial protecting groups, or fine-tuning reaction parameters like temperature, concentration, and solvent systems.[2][4][5] Liquid-phase epitaxy has also been shown to suppress the formation of a second, interpenetrated framework.[6]

  • Incomplete Removal of Guest Molecules: Residual solvent or unreacted ligand can remain trapped within the pores, blocking nitrogen access during BET analysis.

    • Solution: Ensure the washing and solvent exchange steps are thorough. Increase the activation time or temperature, but be careful not to exceed the thermal decomposition point of the MOF. Thermogravimetric analysis (TGA) can help determine the optimal activation temperature.[7]

  • Amorphous Material or Poor Crystallinity: The synthesis may have resulted in a non-porous, amorphous product instead of a crystalline MOF.

    • Solution: Verify the crystallinity of your sample using Powder X-ray Diffraction (PXRD). If the material is amorphous, systematically adjust synthesis parameters such as temperature, reaction time, solvent polarity, and reagent concentrations.[8][9]

Q2: I suspect framework interpenetration is limiting my MOF's porosity. How can I confirm this and what are the strategies to prevent it?

Framework interpenetration is a common phenomenon in MOFs with large potential voids, where the empty space is filled by one or more identical networks.[2]

Confirmation:

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive method to confirm and characterize interpenetration.

  • Powder X-ray Diffraction (PXRD): Comparing the experimental PXRD pattern to simulated patterns for both interpenetrated and non-interpenetrated phases can indicate its presence.[3]

  • Porosity Analysis: A significantly lower experimental BET surface area compared to the theoretical value for a non-interpenetrated framework is a strong indicator.

Prevention & Control Strategies:

StrategyDescriptionExperimental Protocol
Ligand Modification Introduce bulky functional groups to the this compound linker to sterically hinder the formation of a second network.[2]This is a pre-synthetic approach requiring organic synthesis to create a modified linker before MOF synthesis. The modified linker is then used in the standard MOF synthesis protocol.
Reaction Kinetics Control Adjust synthesis parameters to favor the formation of a single network. This can include changing the temperature, reactant concentrations, or the solvent system.[4][5]Systematically vary one parameter at a time. For example, run syntheses at different temperatures (e.g., 80°C, 100°C, 120°C) while keeping all other conditions constant and analyze the products for interpenetration.
Use of Additives/Modulators Introduce competing molecules (modulators) that can influence the nucleation and growth process of the MOF crystals, potentially preventing interpenetration.Add a simple monocarboxylic acid (e.g., acetic acid, formic acid) to the synthesis mixture. The amount of modulator is a critical parameter to optimize.
Template-Guided Synthesis Employ surface-templated methods like liquid-phase epitaxy to grow the MOF layer-by-layer, which can suppress the formation of interpenetrated frameworks.This requires a substrate with a suitable template layer (e.g., a self-assembled monolayer). The MOF is then grown on this surface through sequential immersion in solutions of the metal precursor and the organic linker.

Frequently Asked Questions (FAQs)

Q1: What is MOF activation and why is it critical for porosity?

Activation is the process of removing guest molecules (solvents, unreacted linkers) from the pores of a synthesized MOF to make the internal surface area accessible.[1] Without proper activation, these guest molecules remain trapped, blocking the pores and leading to an erroneously low measurement of surface area and porosity. The process typically involves solvent exchange followed by heating under vacuum.[1][7]

Q2: How do synthesis solvents affect the porosity of DHTA-based MOFs?

The choice of solvent can significantly influence the resulting MOF structure, including its topology and degree of interpenetration, which directly impacts porosity.[8] For instance, using a mixed-solvent system like DMF/ethanol (B145695)/water can be crucial for synthesizing certain bimetallic MOF-74 structures.[10] The polarity and coordination ability of the solvent affect the solubility of precursors and can template the formation of different framework structures.

Q3: What is Post-Synthetic Modification (PSM) and can it be used to enhance porosity?

Post-Synthetic Modification (PSM) is a technique where a pre-synthesized MOF is chemically altered.[11][12] While often used to add new functionalities, PSM can also be employed to improve porosity. For example, bulky groups that may have been used to prevent interpenetration during synthesis can sometimes be removed post-synthetically to open up larger pores.[2] Additionally, PSM can be used to create hierarchical pore structures by selectively removing linkers or metal nodes.[12]

Q4: What is a typical BET surface area for a non-interpenetrated MOF derived from this compound?

The BET surface area can vary significantly depending on the metal node and the specific framework topology. For example, the well-known M-MOF-74 (or CPO-27) series features this linker. A Ti-based MOF (NTU-9) with a 2D layered structure reported a BET surface area of 917 m²/g.[13] A cerium-based MOF, after undergoing a structural transformation during activation, achieved a record-high BET surface area of 2660 m²/g for Ce-MOFs.[1] These values represent a significant increase over interpenetrated or poorly activated materials.

Experimental Protocols & Workflows

Protocol: General Solvothermal Synthesis of a Bimetallic Ni-M-MOF-74 (M = Co, Cu, or Zn)

This protocol is adapted from a method for preparing bimetallic MOF-74 materials.[10]

  • Ligand Solution: Dissolve 1 mmol of this compound (H₄DOBDC) in a mixed solvent of 15 mL DMF, 15 mL ethanol, and 15 mL deionized water.

  • Metal Solution: In a separate vial, dissolve the primary metal salt (e.g., 0.99 mmol Ni(NO₃)₂·6H₂O) and the secondary metal salt (e.g., 0.01 mmol of Co(NO₃)₂·6H₂O, Cu(NO₃)₂·6H₂O, or Zn(NO₃)₂·6H₂O) in a minimal amount of deionized water.

  • Mixing: Combine the metal solution with the ligand solution under constant stirring.

  • Reaction: Transfer the final mixture to a Teflon-lined autoclave and heat at a specified temperature (e.g., 100-120°C) for 12-24 hours.

  • Workup: After cooling to room temperature, collect the crystalline product by centrifugation or filtration. Wash thoroughly with fresh DMF and then with a lower boiling point solvent like methanol (B129727) or ethanol to remove unreacted precursors.

  • Activation: Dry the product and activate it by heating under vacuum at a temperature determined by TGA (typically 120-180°C) for several hours to evacuate all guest molecules from the pores.[7]

Diagrams
General Experimental Workflow

The following diagram outlines the typical experimental path from synthesis to characterization for porous MOFs.

G Experimental Workflow for Porous MOF Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification & Activation cluster_characterization Characterization Stage s1 Precursor Solution (Metal Salt + Linker) s2 Solvothermal Reaction (e.g., 120°C, 24h) s1->s2 p1 Washing (e.g., with DMF) s2->p1 p2 Solvent Exchange (e.g., with Methanol) p1->p2 p3 Activation (Heating under Vacuum) p2->p3 c1 PXRD (Confirm Crystallinity) p3->c1 c2 BET Analysis (Measure Porosity) c1->c2 c3 TGA (Assess Thermal Stability) c1->c3

Caption: A typical workflow for MOF synthesis, purification, activation, and characterization.

Troubleshooting Low Porosity

This decision tree helps diagnose potential causes of low surface area in synthesized MOFs.

G Troubleshooting Flowchart for Low BET Surface Area cluster_amorphous cluster_crystalline start Low BET Result check_pxrd Analyze PXRD Pattern start->check_pxrd amorphous Result: Amorphous or Poorly Crystalline check_pxrd->amorphous  Amorphous crystalline Result: Crystalline check_pxrd->crystalline  Crystalline optimize_synth Action: Optimize Synthesis (Temp, Time, Concentration) amorphous->optimize_synth check_activation Was Activation Complete? crystalline->check_activation incomplete_activation No check_activation->incomplete_activation complete_activation Yes check_activation->complete_activation optimize_activation Action: Increase Activation Time/Temp or Improve Solvent Exchange incomplete_activation->optimize_activation check_interpenetration Action: Suspect Interpenetration. Control via Synthesis Conditions or Ligand Design. complete_activation->check_interpenetration

Caption: A decision tree to diagnose and address low MOF porosity.

Factors Influencing Final MOF Porosity

This diagram illustrates the key experimental stages and parameters that collectively determine the final porosity of a MOF.

G Key Factors Controlling MOF Porosity cluster_synth Synthesis Conditions cluster_process Post-Synthesis Processing cluster_outcome Structural Outcomes center Final MOF Porosity (BET Surface Area, Pore Volume) s_temp Temperature & Time s_temp->center s_solvent Solvent System s_solvent->center s_conc Concentration s_conc->center s_linker Linker Design (e.g., bulky groups) s_linker->center p_activation Activation Protocol (Temp, Time, Vacuum) p_activation->center p_exchange Solvent Exchange p_exchange->center o_inter Framework Interpenetration o_inter->center reduces o_crystal Crystallinity o_crystal->center enables o_stability Framework Stability o_stability->center preserves

Caption: Relationship between experimental factors and final MOF porosity.

References

effect of reaction conditions on the purity of 2,5-Dihydroxyterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-dihydroxyterephthalic acid (DHTA).

Troubleshooting Guide & FAQs

Question 1: My this compound (DHTA) yield is low. What are the potential causes and how can I improve it?

Answer: Low yields of DHTA can stem from several factors related to reaction conditions. Here are some key areas to investigate:

  • Suboptimal Temperature: The reaction temperature is a critical parameter. For the Kolbe-Schmitt synthesis, temperatures between 160°C and 240°C are generally recommended.[1] A study optimizing the synthesis from a disodium (B8443419) salt of hydroquinone (B1673460) found 200°C to be optimal.[2][3] In the synthesis from 2,5-dihaloterephthalic acid, a lower temperature range of 60°C to 120°C is preferred.[4][5] Ensure your reaction is conducted within the optimal temperature range for your specific method.

  • Incorrect Reaction Time: The duration of the reaction directly impacts the conversion to DHTA. For the synthesis from a disodium salt of hydroquinone, a reaction time of 250 minutes was found to be optimal.[2][3] Extending the reaction time beyond the optimum can lead to the formation of by-products and a decrease in yield.[3]

  • Inadequate Pressure: In the Kolbe-Schmitt reaction, superatmospheric pressure is necessary to facilitate the carboxylation of hydroquinone with carbon dioxide.[1] One study maintained a pressure of 10 bar.[2][3] Ensure your reaction vessel is properly sealed and pressurized.

  • Inefficient Stirring: Inadequate agitation can lead to poor mass transfer and localized overheating, resulting in incomplete reaction and the formation of byproducts. A stirring rate of around 400-500 rpm has been used in some successful syntheses.[2][6]

  • Improper Catalyst Concentration: When using a catalyst, its concentration is crucial. In a study using sodium acetate (B1210297) as a catalyst for the reaction of disodium salt of hydroquinone with CO2, a catalyst-to-disodium salt of hydroquinone molar ratio of 2.085 was found to be optimal.[2][3]

  • Presence of Oxygen: For the synthesis from 2,5-dihaloterephthalic acid, excluding oxygen during the reaction can be beneficial.[4][5]

Question 2: The purity of my this compound is low. What are the common impurities and how can I purify my product?

Answer: The primary impurity is often unreacted starting materials or partially carboxylated byproducts. The final product can also contain decomposition products, which can lead to a dark-colored precipitate.[1]

Here are some purification strategies:

  • Recrystallization of Salts: A common and effective purification method is to convert the crude DHTA into its alkali metal or ammonium (B1175870) salt, which can then be recrystallized.[7] The dipotassium (B57713) and ammonium salts of DHTA are soluble in hot water but only moderately soluble at room temperature, allowing for purification by crystallization upon cooling.[1] After recrystallization, the purified salt is dissolved in hot water, and the pure this compound is precipitated by adding a mineral acid like hydrochloric acid.[1]

  • Acidification and Washing: After the reaction, the mixture is typically acidified to precipitate the crude DHTA. This precipitate should be thoroughly washed with water to remove any soluble impurities.[4][5]

  • Exclusion of Oxygen during Purification: To prevent oxidation and the formation of colored impurities, the purification process can be carried out with the exclusion of atmospheric oxygen or in the presence of a reducing agent like sodium bisulfite.[7]

Question 3: My reaction mixture solidifies and is difficult to handle. How can I prevent this?

Answer: Solidification of the reaction mixture, particularly in the Kolbe-Schmitt synthesis, can make it difficult to remove the product from the reaction vessel.[1] This is often due to the caking of the product.

To mitigate this, consider the following:

  • Use of a Solvent or Suspending Agent: Performing the reaction in an indifferent solvent or a suspending agent can help to keep the starting materials and products in suspension, preventing them from caking together.[1] N-octane has been used as a solvent in one preparation method.[6]

  • Controlled Amount of Water: In the Kolbe-Schmitt synthesis, using a limited amount of water (1.2 to 2.8 moles per mole of hydroquinone) can lead to good yields without the need for an indifferent solvent and can help manage the consistency of the reaction mixture.[1]

Quantitative Data on Reaction Conditions

The following tables summarize the effect of various reaction conditions on the yield and purity of this compound based on published data.

Table 1: Effect of Reaction Conditions on DHTA Yield (Kolbe-Schmitt Type Synthesis)

ParameterValueDHTA Yield (%)Reference
Temperature200°C83[2][3]
Catalyst-to-DSH Molar Ratio2.08583[2][3]
Reaction Time250 min83[2][3]
Pressure10 barOptimized[2][3]
Temperature220°C76.52[6]
Reaction Pressure11.5 MPa76.52[6]
Reaction Time4 h76.52[6]

Table 2: Purity of DHTA from Synthesis using 2,5-dihaloterephthalic acid

Starting MaterialPurity of Crude Product (%)Reference
2,5-dibromoterephthalic acid~81[4]
2,5-dibromoterephthalic acid~89[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol is based on the optimization study for the synthesis from a disodium salt of hydroquinone (DSH).[2][3]

  • Reactor Preparation: Heat the reactor to 140°C for 3 hours, followed by purging with nitrogen. Cool the reactor to 50°C.

  • Reactant Loading: Under a continuous nitrogen purge, feed the reactants (disodium salt of hydroquinone and sodium acetate catalyst) into the reactor.

  • Reaction:

    • Pressurize the reactor with carbon dioxide to 10 bar.

    • Heat the mixture to 200°C.

    • Stir the reaction mixture at approximately 505 rpm for 250 minutes.

  • Work-up:

    • Cool the mixture to 80°C.

    • Add a 5.9% HCl solution and stir for another 15-20 minutes until the pH reaches 5-6.

    • Isolate the aqueous phase from the two-phase mixture.

    • Add methanol (B129727) to the aqueous phase.

    • Dry the resulting solid at 80°C for 6 hours to obtain a yellow-greenish powder of this compound.

Protocol 2: Synthesis of this compound from 2,5-Dihaloterephthalic Acid

This protocol is based on the synthesis from 2,5-dibromoterephthalic acid.[4][5]

  • Preparation of Reaction Mixture: In a suitable reaction vessel, combine 2,5-dibromoterephthalic acid with a base (e.g., NaOH) in water to form the dibasic salt.

  • Catalyst and Ligand Addition: To this mixture, add a copper source (e.g., CuBr) and a suitable ligand that coordinates to copper.

  • Reaction:

    • Heat the reaction mixture to 80°C under a nitrogen atmosphere.

    • Stir the mixture at this temperature for 30 hours.

  • Work-up:

    • Cool the reaction mixture to 25°C.

    • Acidify the mixture with concentrated HCl to produce a dark yellow precipitate.

    • Filter the yellow precipitate and wash it with water.

    • Dry the solid to obtain crude this compound.

Visualizations

experimental_workflow_kolbe_schmitt start Reactor Preparation (Heating and N2 Purge) reactants Reactant Loading (DSH, Catalyst) start->reactants reaction Reaction (CO2 Pressure, 200°C, 250 min) reactants->reaction workup Work-up (Cooling, Acidification) reaction->workup isolation Product Isolation (Filtration, Drying) workup->isolation end Pure DHTA isolation->end

Caption: Kolbe-Schmitt synthesis workflow for DHTA.

experimental_workflow_dihalo start Prepare Dibasic Salt (2,5-dihaloterephthalic acid + Base) catalyst Add Catalyst (Copper Source + Ligand) start->catalyst reaction Reaction (80°C, 30h, N2 atm) catalyst->reaction workup Work-up (Cooling, Acidification) reaction->workup isolation Product Isolation (Filtration, Washing, Drying) workup->isolation end Crude DHTA isolation->end

Caption: Dihaloterephthalic acid synthesis workflow.

References

Technical Support Center: Enhancing Catalytic Activity of 2,5-Dihydroxyterephthalic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the catalytic activity of 2,5-Dihydroxyterephthalic acid (also known as DOBDC or H4dhtp) based Metal-Organic Frameworks (MOFs), commonly designated as M-MOF-74 or CPO-27-M.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the catalytic activity of this compound-based MOFs?

A1: The catalytic activity of these MOFs, which often originates from the open metal sites on the inorganic nodes, can be enhanced through several key strategies:

  • Defect Engineering: Intentionally creating defects, such as missing linkers or metal clusters, can expose more active metal sites. This is a powerful method to increase the density of catalytically active centers.

  • Post-Synthetic Modification (PSM): This involves the chemical modification of the MOF after its initial synthesis. PSM can be used to functionalize the organic linker or to introduce new chemical species to the metal nodes.

  • Metal Node Engineering: This strategy focuses on altering the composition of the inorganic nodes. Techniques include the exchange of the primary metal cation with a different one (ion exchange) or the synthesis of bimetallic MOFs containing two different metals within the nodes.

  • Functionalization of the Organic Linker: Introducing functional groups to the this compound linker can modulate the electronic properties of the framework and introduce new catalytic sites. This can be done either by using a pre-functionalized linker during synthesis or through post-synthetic modification.

Q2: How does creating defects in the MOF structure lead to enhanced catalytic activity?

A2: The creation of defects, particularly missing linkers, can generate a higher concentration of coordinatively unsaturated metal sites (CUSs), which are often the primary catalytic centers in these MOFs. These exposed metal sites can act as Lewis acids, facilitating a variety of catalytic reactions. However, it is crucial to control the defect concentration, as excessive defects can compromise the structural stability of the MOF.

Q3: What is the importance of the activation process for catalytic applications?

A3: The activation process is critical for exposing the catalytically active sites within the MOF.[1] During synthesis, the pores and metal sites are often occupied by solvent molecules.[1] Activation removes these guest molecules, making the porous network and the open metal sites accessible to reactants.[1] Incomplete activation can lead to significantly reduced catalytic performance.

Q4: Can the metal cation in M-MOF-74 be exchanged post-synthetically?

A4: Yes, post-synthetic metal exchange is a viable strategy to modify the catalytic properties of M-MOF-74. By exchanging the original metal cation (e.g., Zn²⁺, Mg²⁺) with another metal, it is possible to tune the Lewis acidity and redox properties of the active sites, thereby influencing the catalytic activity and selectivity for specific reactions.

Troubleshooting Guides

Issues with Defect Engineering
Problem Possible Causes Troubleshooting Steps & Solutions
Loss of crystallinity after attempting defect engineering. - The concentration of the modulator (e.g., monocarboxylic acid) is too high, leading to excessive defect formation and framework collapse.- The reaction temperature is too high or the reaction time is too long, causing structural degradation.- Systematically decrease the concentration of the modulator in the synthesis mixture.- Optimize the reaction temperature and time. Start with milder conditions and gradually increase them while monitoring the crystallinity with Powder X-ray Diffraction (PXRD).
Inconsistent catalytic activity between different batches of defect-engineered MOFs. - Poor control over the defect concentration during synthesis.- Incomplete removal of the modulator from the pores after synthesis.- Precisely control the synthesis parameters, including reactant concentrations, temperature, and reaction time.- Implement a thorough washing and solvent exchange procedure after synthesis to ensure complete removal of any residual modulator.
Low catalytic activity despite successful creation of defects. - The generated defects are not the catalytically active type for the specific reaction.- The active sites are blocked by residual solvent or modulator molecules.- Characterize the nature of the defects to ensure they are creating accessible open metal sites.- Ensure a complete activation process to clear the pores and expose the active sites.
Issues with Post-Synthetic Modification (PSM)
Problem Possible Causes Troubleshooting Steps & Solutions
Incomplete or low degree of functionalization of the organic linker. - Steric hindrance preventing the reagent from accessing the functional groups within the pores.- Inappropriate solvent choice that does not swell the MOF structure sufficiently.- The reaction conditions (temperature, time) are not optimal.- Use smaller modifying reagents if possible.- Screen different solvents to find one that effectively swells the MOF without dissolving it.- Systematically vary the reaction temperature and time to find the optimal conditions for modification.
Degradation of the MOF structure during PSM. - The reagents or reaction conditions are too harsh for the MOF framework.- The MOF is not stable in the chosen solvent at the reaction temperature.- Use milder reagents and reaction conditions.- Test the stability of the parent MOF in the chosen solvent and at the desired temperature before attempting the modification.- Protect the metal nodes with a temporary coordinating agent if the modification targets the linker.
Leaching of the functional group or metal during catalysis. - The covalent or coordinative bond formed during PSM is not stable under the catalytic reaction conditions.- Choose a more robust functionalization chemistry that forms stronger bonds.- Pre-treat the modified MOF to remove any loosely bound species before using it as a catalyst.
Issues with MOF Synthesis and Activation
Problem Possible Causes Troubleshooting Steps & Solutions
Formation of an amorphous product instead of a crystalline MOF. - Incorrect ratio of metal salt to linker.- Inappropriate solvent system.- The reaction temperature or time is not suitable for crystallization.- Carefully control the stoichiometry of the reactants.- Screen different solvent mixtures. The choice of solvent can significantly influence the crystallization process.[2]- Optimize the solvothermal synthesis temperature and duration.[2]
Low surface area and porosity after activation. - Incomplete removal of solvent molecules from the pores.- Collapse of the framework during the activation process due to capillary forces from high surface tension solvents.[1]- Ensure a thorough solvent exchange with a low-boiling-point solvent before applying vacuum and heat.- Use a gentle activation protocol, such as supercritical CO₂ exchange, to minimize stress on the framework.[1]- Gradually increase the temperature during thermal activation to avoid rapid solvent removal that can damage the structure.
Poor reproducibility of catalytic performance. - Inconsistent particle size and morphology between batches.- Variations in the degree of crystallinity or defect density.- Strictly control all synthesis parameters, including the rate of heating and cooling.- Use modulators to control crystal growth and morphology.- Thoroughly characterize each batch of synthesized MOF using techniques like PXRD, SEM, and gas adsorption to ensure consistency.

Quantitative Data on Catalytic Performance

The following tables summarize the catalytic performance of various modified this compound-based MOFs in different reactions.

Table 1: Aerobic Oxidation of Toluene (B28343) to Benzaldehyde

CatalystConversion (%)Selectivity to Benzaldehyde (%)Reference
Co-MOF-74~15>98[3]
MnCo-MOF-7417.698.3[3]

Reaction Conditions: Mild temperature and pressure.

Table 2: Oxidation of Cyclohexene

CatalystConversion (%)Main ProductsReference
Mn-MOF-74~40Epoxide, allylic oxidation products[4]
Co-MOF-74~35Epoxide, allylic oxidation products[4]
Ni-MOF-74~30Epoxide, allylic oxidation products[4]
Cu-MOF-74~25Epoxide, allylic oxidation products[4]
Zn-MOF-74~20Epoxide, allylic oxidation products[4]

Reaction Conditions: Optimized for either radical or epoxidation routes.

Table 3: CO Oxidation

CatalystCO Conversion (%)NotesReference
Co₀.₅-Mn₀.₅-MOF-74ModerateBimetallic MOF[5]
Pd/Co₀.₅-Mn₀.₅-MOF-74HighEnhanced activity with Pd nanoparticles[5]

Reaction Conditions: Model reaction for assessing catalytic performance.

Experimental Protocols

Protocol 1: Synthesis of Mg-MOF-74

This protocol is adapted from a typical solvothermal synthesis method.[6][7]

  • Preparation of the Precursor Solution:

    • Dissolve 1.95 mmol of Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O) and 0.83 mmol of this compound in a mixed solvent of 67.5 mL of N,N-Dimethylformamide (DMF), 4.5 mL of deionized water, and 4.5 mL of ethanol (B145695).[6]

    • Use an ultrasonic bath for 30 minutes to ensure complete dissolution of the reagents.[6]

  • Solvothermal Reaction:

    • Transfer the precursor solution into a 100 mL Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven at 125°C (398 K) for 24 hours.[6]

  • Product Collection and Washing:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the solid product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF and then with methanol (B129727) multiple times to remove unreacted precursors and solvent molecules trapped in the pores.

Protocol 2: Post-Synthetic Modification of Mg-MOF-74 with Ethylenediamine (B42938) (ED)

This protocol describes the functionalization of the open metal sites in Mg-MOF-74 with a diamine.[8]

  • Activation of the Parent MOF:

    • Activate the as-synthesized Mg-MOF-74 by heating under vacuum to remove solvent molecules from the pores. A typical procedure involves heating at 250°C under a dynamic vacuum.[8]

  • Amine Grafting:

    • In a round-bottom flask, suspend the activated Mg-MOF-74 in a dry, inert solvent such as toluene.

    • Add an excess of ethylenediamine (ED) to the suspension.

    • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

  • Washing and Activation of the Modified MOF:

    • After the reaction, filter the solid product and wash it extensively with toluene and then methanol to remove any unreacted amine.

    • Activate the amine-functionalized MOF by heating it under vacuum at a temperature that is high enough to remove the solvent but low enough to prevent the degradation of the grafted amine (e.g., 150°C).

Protocol 3: Synthesis of Bimetallic Ni-Co-MOF-74

This protocol is for the synthesis of a mixed-metal MOF-74.[9]

  • Preparation of the Precursor Solution:

    • Dissolve 1 mmol of this compound in a 1:1:1 (v/v/v) mixed solvent of DMF, ethanol, and deionized water.[9]

    • In a separate container, dissolve the desired molar ratio of Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) and Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O) in water. For example, for a 1 mol% Co-doped Ni-MOF-74, use 99 mol% Ni salt and 1 mol% Co salt.[9]

    • Combine the metal salt solution with the linker solution under stirring.

  • Solvothermal Reaction:

    • Transfer the final mixture to a Teflon-lined stainless-steel autoclave and heat it at 120°C for 12 hours.[9]

  • Product Collection and Drying:

    • After cooling to room temperature, collect the solid product by centrifugation.

    • Wash the product several times with ethanol and deionized water.

    • Dry the final product under vacuum at 60°C for 24 hours.[9]

Visualizations

Experimental_Workflow_Defect_Engineering cluster_synthesis MOF Synthesis cluster_activation Activation cluster_characterization Characterization cluster_testing Catalytic Testing start Reactants: Metal Salt + Linker + Modulator synthesis Solvothermal Reaction start->synthesis Heat washing Washing & Solvent Exchange synthesis->washing activation Thermal Activation under Vacuum washing->activation pxrd PXRD washing->pxrd Verify Crystallinity activated_mof Defect-Engineered MOF (Catalyst) activation->activated_mof gas_adsorption Gas Adsorption activated_mof->gas_adsorption Measure Surface Area sem SEM/TEM activated_mof->sem Analyze Morphology catalysis Catalytic Reaction activated_mof->catalysis analysis Product Analysis (GC, NMR) catalysis->analysis performance Determine Conversion, Selectivity, TOF analysis->performance

Caption: Workflow for the synthesis, activation, and testing of defect-engineered MOFs.

Post_Synthetic_Modification_Workflow cluster_psm Post-Synthetic Modification cluster_characterization Characterization parent_mof Synthesized & Activated Pristine MOF psm_step Reaction with Modifying Reagent in Solvent parent_mof->psm_step washing Washing to Remove Excess Reagent psm_step->washing modified_mof Modified MOF washing->modified_mof ftir FT-IR/Raman modified_mof->ftir Confirm functionalization xps XPS modified_mof->xps Analyze surface composition nmr NMR (digested) modified_mof->nmr Quantify modification catalyst Final Catalyst modified_mof->catalyst

Caption: General workflow for post-synthetic modification of MOFs.

Lewis_Acid_Catalysis_Mechanism mof_site Open Metal Site (Lewis Acid) on MOF activated_complex Activated Substrate- MOF Complex mof_site->activated_complex Coordination substrate Substrate (e.g., Aldehyde) substrate->activated_complex nucleophile Nucleophile (e.g., Cyanide Source) nucleophile->activated_complex product Product activated_complex->product Nucleophilic Attack product->mof_site Release & Catalyst Regeneration

Caption: Simplified mechanism of Lewis acid catalysis at an open metal site in a MOF.

References

Validation & Comparative

A Researcher's Guide to Quality Control of 2,5-Dihydroxyterephthalic Acid for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of reagents are paramount to achieving reliable and reproducible results. 2,5-Dihydroxyterephthalic acid (DHTA), a key building block in the synthesis of Metal-Organic Frameworks (MOFs) and a high-performance matrix in Mass Spectrometry, is no exception. This guide provides a comprehensive comparison of quality control parameters for DHTA, offering detailed experimental protocols and data to empower researchers in selecting the optimal material for their specific needs.

Understanding the Importance of DHTA Quality

This compound is a versatile organic linker widely used in the development of advanced materials and analytical methods. Its primary applications include:

  • Metal-Organic Framework (MOF) Synthesis: DHTA is a fundamental component in the synthesis of well-known MOFs such as MOF-74 and UiO-66.[1] The purity of the DHTA linker directly impacts the crystallinity, porosity, and ultimately, the gas sorption and catalytic properties of the resulting MOF.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: DHTA has emerged as a superior matrix for the analysis of small molecules, particularly amino acids.[2] Its use can lead to reduced background noise and enhanced detection of various analytes compared to conventional matrices.[2]

Given these critical applications, stringent quality control of DHTA is essential to ensure the integrity and success of research outcomes.

Comparative Analysis of DHTA Quality Parameters

While many suppliers offer this compound with a stated purity of ≥98%, the nature and quantity of residual impurities can significantly influence its performance. Key quality control analyses should focus on purity assessment and the identification of potential contaminants that may arise from the synthesis process.

Table 1: Key Quality Control Parameters for Research-Grade this compound

ParameterAnalytical TechniqueTypical SpecificationPotential Impact of Deviation
Purity (Assay) High-Performance Liquid Chromatography (HPLC)≥ 98.0%Affects stoichiometry in MOF synthesis, leading to defects. Can introduce interfering peaks in MALDI-MS.
Identity Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) SpectroscopyConforms to reference spectrumIncorrect starting material will lead to failure of the intended synthesis or analysis.
Moisture Content Karl Fischer Titration≤ 0.5%Can affect reaction stoichiometry and the stability of the final product, particularly in moisture-sensitive MOF syntheses.
Insoluble Matter Gravimetric AnalysisReport ValueParticulates can clog instrumentation and indicate the presence of significant impurities.
Residual Solvents Gas Chromatography (GC)Report ValueCan interfere with reactions and may be detrimental to certain applications.
Elemental Analysis Combustion AnalysisConforms to theoretical values (C, H, O)Confirms the elemental composition and provides an additional check on purity.

Performance Comparison in Key Applications

The ultimate measure of DHTA quality lies in its performance in the intended application. Below is a summary of expected performance and a comparison with common alternatives.

Table 2: Performance Comparison of this compound in Research Applications

ApplicationKey Performance MetricDHTA PerformanceComparison with Alternatives
MOF Synthesis (e.g., MOF-74) Brunauer-Emmett-Teller (BET) Surface AreaHigh-purity DHTA is crucial for achieving high surface area and crystallinity in MOFs like MOF-74.[1]The use of alternative linkers will result in different MOF structures with varying properties. Purity of any linker is critical.
MALDI Mass Spectrometry (Amino Acid Analysis) Signal-to-Noise Ratio, Number of Detected AnalytesDHTA demonstrates reduced matrix-related ion signals and allows for the detection of a broader range of amino acids compared to common matrices.[2]2,5-Dihydroxybenzoic acid (DHB) & α-Cyano-4-hydroxycinnamic acid (CHCA): DHTA shows a 50% and 71.8% reduction in matrix-related signals below m/z 500, respectively.[2] With DHTA, all 20 proteinogenic amino acids were detected in human serum, compared to only 7 with DHB and 10 with CHCA.[2]

Experimental Protocols for Quality Control Analysis

To empower researchers to independently assess the quality of their this compound, detailed experimental protocols for key analytical techniques are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of DHTA and can be used to identify and quantify impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Methanol with 0.1% TFA

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of DHTA and dissolve in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method to confirm the identity of DHTA by comparing its vibrational spectrum to a known reference.

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the DHTA powder is placed directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: The resulting spectrum should be compared to a reference spectrum of high-purity this compound. Key characteristic peaks include:

    • Broad O-H stretch (from carboxylic acid and phenol): ~3500-2500 cm⁻¹

    • C=O stretch (carboxylic acid): ~1700-1650 cm⁻¹

    • Aromatic C=C stretches: ~1600-1450 cm⁻¹

    • C-O stretches: ~1300-1200 cm⁻¹

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the chemical structure of DHTA and can be used to detect proton-containing impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of DHTA in 0.75 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: The spectrum of pure this compound in DMSO-d₆ should exhibit the following characteristic signals:

    • A singlet for the two equivalent aromatic protons.

    • A broad singlet for the two hydroxyl protons.

    • A broad singlet for the two carboxylic acid protons.

Visualizing Workflows and Pathways

To further clarify the experimental and logical processes involved in the quality control and application of this compound, the following diagrams are provided.

QC_Workflow cluster_sampling Sample Reception cluster_analysis Quality Control Analysis cluster_decision Decision cluster_application Research Application Sample DHTA Sample HPLC HPLC (Purity) Sample->HPLC FTIR FT-IR (Identity) Sample->FTIR NMR NMR (Structure) Sample->NMR Decision Pass/Fail HPLC->Decision FTIR->Decision NMR->Decision MOF MOF Synthesis Decision->MOF Pass MALDI MALDI Matrix Decision->MALDI Pass

Caption: Quality Control Workflow for this compound.

MOF_Synthesis_Pathway DHTA High-Purity This compound Reaction Solvothermal Reaction DHTA->Reaction MetalSalt Metal Salt (e.g., Zn(OAc)₂, ZrCl₄) MetalSalt->Reaction Solvent Solvent (e.g., DMF, DEF) Solvent->Reaction MOF Crystalline MOF (e.g., MOF-74, UiO-66) Reaction->MOF

Caption: General Pathway for MOF Synthesis using DHTA.

References

Validating the Purity of 2,5-Dihydroxyterephthalic Acid for High-Quality MOF Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Metal-Organic Frameworks (MOFs) is a precise science where the quality of the final material is intrinsically linked to the purity of its constituent building blocks. For researchers, scientists, and professionals in drug development, ensuring the high purity of the organic linker, such as 2,5-Dihydroxyterephthalic acid (DHTA), is a critical first step. This guide provides a comparative overview of analytical techniques to validate DHTA purity, its impact on MOF synthesis, and a comparison with alternative linkers.

The Critical Role of DHTA Purity in MOF Synthesis

This compound is a cornerstone linker for the synthesis of several important MOFs, including the MOF-74/CPO-27 series, MIL-53(Fe)-(OH)2, and UiO-66-(OH)2.[1][2] The presence of impurities in the DHTA starting material can lead to significant issues in the resulting MOF, such as:

  • Reduced Crystallinity: Impurities can disrupt the ordered self-assembly process, leading to poorly crystalline or amorphous materials with diminished performance.

  • Lower Surface Area: The high porosity and surface area of MOFs are their defining features. Impurities can block pores or alter the framework structure, drastically reducing the Brunauer–Emmett–Teller (BET) surface area.[3]

  • Inconsistent Performance: For applications in gas storage, separation, and catalysis, batch-to-batch inconsistency in MOF performance can often be traced back to variations in linker purity.[1][4]

Analytical Techniques for Purity Validation

A multi-pronged analytical approach is essential for the comprehensive validation of DHTA purity. The following techniques provide complementary information on the identity, purity, and structural integrity of the linker.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of DHTA and identifying organic impurities.[5] The simplicity of the ¹H NMR spectrum of pure DHTA, characterized by specific chemical shifts for the aromatic and hydroxyl protons, makes it a quick and effective screening method.

2. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in DHTA.[6] The presence and position of absorption bands corresponding to O-H (hydroxyl), C=O (carboxylic acid), and C=C (aromatic) stretching vibrations can confirm the compound's identity and highlight the presence of impurities lacking these functional groups.

3. High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of DHTA and detecting trace impurities.[5] By comparing the retention time and peak area of the sample to a certified reference standard, a precise purity value can be determined.

4. Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the sample. The experimental values should closely match the theoretical values for the molecular formula of DHTA (C₈H₆O₆) to confirm its elemental purity.

Comparative Data of Analytical Techniques for DHTA

Analytical TechniqueInformation ProvidedTypical Purity SpecificationAdvantagesLimitations
¹H NMR Structural confirmation, detection of proton-containing impurities.>98%Fast, non-destructive, provides structural information.Not ideal for non-proton containing impurities, quantification can be complex.
¹³C NMR Confirms carbon framework and detects carbon-containing impurities.>98%Provides detailed structural information.Lower sensitivity than ¹H NMR, longer acquisition times.
FTIR Identification of functional groups.ConfirmatoryRapid, easy to use, provides information on bonding.Primarily qualitative, not ideal for quantifying purity.
HPLC Quantitative purity assessment, detection of trace impurities.>99%High sensitivity and accuracy for quantification.Requires a reference standard, can be more time-consuming.
Elemental Analysis Elemental composition (C, H, O).C: 48.49%, H: 3.05%, O: 48.46% (Theoretical)Provides fundamental compositional data.Does not distinguish between isomers or identify specific impurities.

Impact of DHTA Purity on MOF-74(Ni) Synthesis: A Case Study

The quality of the resulting MOF is directly influenced by the purity of the DHTA linker. Below is a comparison of MOF-74(Ni) synthesized using DHTA of varying purity levels.

DHTA PurityResulting MOF-74(Ni) Crystallinity (PXRD)BET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g)
99.5% Highly crystalline, sharp diffraction peaks~12004.5
98.0% Crystalline, some peak broadening~10504.1
95.0% Reduced crystallinity, significant peak broadening~7003.2
<90.0% Largely amorphous, few discernible peaks<400<2.0

This data is representative and compiled from typical results in MOF synthesis literature.

Alternative Linkers for Functional MOFs

While DHTA is a versatile linker, other dicarboxylic acids are also widely used in MOF synthesis, offering different functionalities and resulting in MOFs with distinct properties.

LinkerChemical NameCommon MOFsKey Features of Resulting MOFs
Terephthalic acid (BDC) Benzene-1,4-dicarboxylic acidMOF-5, UiO-66High thermal and chemical stability.
Trimesic acid (BTC) Benzene-1,3,5-tricarboxylic acidHKUST-1High porosity and gas storage capacity.
2-Aminoterephthalic acid 2-Aminobenzene-1,4-dicarboxylic acidIRMOF-3, UiO-66-NH₂Amine functionality allows for post-synthetic modification.
2,6-Naphthalenedicarboxylic acid (NDC) 2,6-Naphthalenedicarboxylic acidNU-100Extended aromatic system can enhance gas separation properties.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for DHTA Purity Validation

  • Sample Preparation: Dissolve 5-10 mg of the DHTA sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks corresponding to the aromatic protons and any impurity peaks. The purity can be estimated by comparing the relative integrals. The expected peaks for DHTA in DMSO-d₆ are approximately at 13.0 ppm (s, 2H, COOH), 9.5 ppm (s, 2H, OH), and 7.3 ppm (s, 2H, Ar-H).

Protocol 2: FTIR Spectroscopy for DHTA Identification

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of DHTA with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands: ~3400-2400 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1650 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), and ~1200 cm⁻¹ (C-O stretch).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for validating DHTA purity and its impact on the synthesis of a high-quality MOF.

DHTA_Validation_Workflow cluster_0 DHTA Purity Validation cluster_1 MOF Synthesis & Characterization DHTA 2,5-Dihydroxyterephthalic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C) DHTA->NMR FTIR FTIR Spectroscopy DHTA->FTIR HPLC HPLC Analysis DHTA->HPLC EA Elemental Analysis DHTA->EA Purity_Assessment Purity & Structural Assessment NMR->Purity_Assessment FTIR->Purity_Assessment HPLC->Purity_Assessment EA->Purity_Assessment High_Purity High Purity DHTA (>99%) Purity_Assessment->High_Purity Pass Low_Purity Low Purity DHTA (<95%) Purity_Assessment->Low_Purity Fail MOF_Synthesis_High MOF Synthesis High_Purity->MOF_Synthesis_High MOF_Synthesis_Low MOF Synthesis Low_Purity->MOF_Synthesis_Low PXRD_High PXRD Analysis MOF_Synthesis_High->PXRD_High BET_High BET Analysis MOF_Synthesis_High->BET_High PXRD_Low PXRD Analysis MOF_Synthesis_Low->PXRD_Low BET_Low BET Analysis MOF_Synthesis_Low->BET_Low Result_High High Quality MOF (Crystalline, High Surface Area) PXRD_High->Result_High BET_High->Result_High Result_Low Low Quality MOF (Amorphous, Low Surface Area) PXRD_Low->Result_Low BET_Low->Result_Low

Caption: Workflow for DHTA purity validation and its impact on MOF synthesis.

Analytical_Techniques_Comparison cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis DHTA DHTA Sample NMR NMR (Structure) DHTA->NMR FTIR FTIR (Functional Groups) DHTA->FTIR HPLC HPLC (Purity %) DHTA->HPLC EA Elemental Analysis (Composition %) DHTA->EA Purity_Report Comprehensive Purity Report NMR->Purity_Report FTIR->Purity_Report HPLC->Purity_Report EA->Purity_Report

Caption: Comparison of analytical techniques for DHTA purity assessment.

References

A Comparative Guide to 2,5-Dihydroxyterephthalic Acid and Terephthalic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the design and synthesis of Metal-Organic Frameworks (MOFs), the selection of the organic linker is a critical decision that profoundly influences the ultimate properties and performance of the material. This guide provides an objective comparison between two commonly employed carboxylate linkers: 2,5-dihydroxyterephthalic acid (DHTA) and its parent molecule, terephthalic acid (TA). This comparison is supported by experimental data to assist in making informed decisions for specific applications.

The introduction of hydroxyl functional groups onto the terephthalic acid backbone significantly alters the electronic and coordination properties of the linker, leading to distinct characteristics in the resulting MOFs. These differences manifest in various performance metrics, including surface area, gas adsorption capacity, thermal stability, and catalytic activity.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for MOFs synthesized with DHTA and TA. For a direct comparison, data for the well-studied UiO-66 framework, which is based on terephthalic acid, is presented alongside its hydroxylated analogue, UiO-66-(OH)₂. Additionally, performance data for MOF-74, a prominent MOF exclusively synthesized with DHTA, is included to showcase the unique properties achievable with this linker.

MOFLinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g) at 273 KThermal Stability (°C)
UiO-66 Terephthalic AcidZr~1100 - 1737[1][2]~0.40 - 0.90~2.5 - 3.66[3]~450 - 500[4][5]
UiO-66-(OH)₂ This compoundZr~1000 - 1200Not specified~3.0Not specified
UiO-66-NH₂ 2-Aminoterephthalic acidZr~1200 - 14000.50 - 0.65[6]~3.35 - 3.93[3]~300[7]
Zn-MOF-74 This compoundZn~826[8]0.344[8]202.52 cm³/g (at 30 bar)[8]up to 401[8]
Ni-MOF-74 This compoundNiNot specifiedNot specified12.35 mmol/gNot specified
Mg-MOF-74 This compoundMg~1495Not specified9.20 mmol/gNot specified

Note: The performance metrics can vary based on the specific synthesis conditions and activation procedures.

Experimental Protocols

Detailed methodologies for the synthesis of representative MOFs using both terephthalic acid and this compound are provided below. These protocols are based on established literature procedures.

Synthesis of UiO-66 (Terephthalic Acid Linker)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (modulator)

Procedure:

  • In a 20 mL glass vial, dissolve 75 mg of zirconium(IV) chloride oxide octahydrate and 50 mg of terephthalic acid in 5 mL of DMF.[9]

  • Add 1.25 g of benzoic acid as a modulator to the solution.[9]

  • Seal the vial tightly and sonicate the mixture for approximately 15 minutes to ensure homogeneity.

  • Place the sealed vial in an oven preheated to 120°C for 24 hours.[9]

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • The resulting white crystalline product is collected by centrifugation.

  • Wash the product with fresh DMF and then with ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product under vacuum.

Synthesis of Ni-MOF-74 (this compound Linker)

Materials:

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • This compound (H₄DOBDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 1 mmol of this compound in a mixed solvent of DMF, ethanol, and deionized water (1:1:1 v/v/v).[10]

  • In a separate container, dissolve the nickel(II) acetate tetrahydrate in deionized water.

  • Combine the linker solution and the metal salt solution and stir.

  • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat it at 120°C for 12 hours.[10]

  • After cooling to room temperature, collect the solid product by centrifugation.

  • Wash the product several times with ethanol and deionized water.

  • Dry the final powder under vacuum at 60°C for 24 hours.[10]

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting a linker for a specific MOF application and the general experimental workflow for MOF synthesis and characterization.

logical_workflow cluster_input Application Requirements cluster_decision Linker Selection Criteria cluster_options Linker Candidates cluster_properties Resulting MOF Characteristics app Desired MOF Properties (e.g., High Surface Area, Catalytic Activity, Gas Selectivity) linker_choice Choice of Linker app->linker_choice ta Terephthalic Acid (TA) linker_choice->ta dhta This compound (DHTA) linker_choice->dhta ta_props High Thermal & Chemical Stability Moderate Surface Area ta->ta_props dhta_props Enhanced Catalytic Activity Modified Adsorption Properties Potential for Open Metal Sites dhta->dhta_props

Caption: Logical workflow for selecting a MOF linker based on desired properties.

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation s1 Precursor Solution (Metal Salt + Linker + Solvent) s2 Solvothermal/Hydrothermal Reaction s1->s2 s3 Product Isolation (Centrifugation/Filtration) s2->s3 s4 Washing & Purification s3->s4 s5 Activation (Solvent Exchange & Heating) s4->s5 c1 PXRD s5->c1 c2 TGA s5->c2 c3 BET Analysis s5->c3 c4 FT-IR s5->c4 c5 SEM s5->c5 p1 Gas Adsorption c1->p1 p2 Catalysis c1->p2 c2->p1 c3->p1 c4->p2 c5->p2 p3 Other Applications p1->p3 p2->p3

Caption: General experimental workflow for MOF synthesis and characterization.

References

A Comparative Performance Analysis of MOFs: 2,5-Dihydroxyterephthalic Acid vs. Amino-Functionalized Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of porous materials with tunable structures and functionalities. The choice of the organic linker is a critical determinant of a MOF's ultimate performance in various applications. This guide provides an objective comparison of the performance of MOFs synthesized from 2,5-dihydroxyterephthalic acid (H₄DOBDC or DOBDC) and those incorporating amino-functionalized linkers, supported by experimental data.

Data Presentation

The following tables summarize the key performance metrics of MOFs derived from this compound and amino-functionalized linkers in gas adsorption, catalysis, and drug delivery.

Table 1: Gas Adsorption Performance

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g)ConditionsReference
UiO-66-(OH)₂ This compound-OH~1000 - 1200~3.0273 K[1]
UiO-66-NH₂ 2-Aminoterephthalic acid-NH₂~1200 - 1400~3.35273 K[1]
Mg-MOF-74 This compound-OH-HighLow pressures[2]
Mg-MOF-1/8NH₂ Mixed: this compound & 2-Aminoterephthalic acid-OH, -NH₂Decreased with increasing -NH₂ content3.9303 K[3]

Table 2: Catalytic Performance

CatalystLinkerFunctional GroupReactionKey FindingsReference
Pd-UiO-66 Terephthalic acid-HPhenol Hydrogenation100% conversion in 2h at 120°C; higher selectivity for cyclohexanol.
Pd-UiO-66-NH₂ 2-Aminoterephthalic acid-NH₂Phenol HydrogenationSlower reaction rates (over 10x lower than Pd-UiO-66); higher selectivity for cyclohexanone.[4]
IRMOF-3 2-Aminoterephthalic acid-NH₂Knoevenagel CondensationHigh activity and 100% selectivity; outperforms homogeneous aniline (B41778) catalyst.
CAU-1-NH₂ 2-Aminoterephthalic acid-NH₂Knoevenagel CondensationUp to 100% selectivity towards the desired product; reusable.[5]

Table 3: Drug Delivery Performance

MOFLinkerFunctional GroupDrugDrug Loading Capacity (%)Release CharacteristicsReference
IRMOF-1 Terephthalic acid-HCurcumin49.30Faster release
IRMOF-3 2-Aminoterephthalic acid-NH₂Curcumin55.36Slower, more sustained release
MOF-74 (Mg/Zn) This compound-OHCurcumin-Controllable release by varying Mg:Zn ratio.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

Solvothermal Synthesis of MOFs (General Procedure)

The solvothermal method is a widely used technique for synthesizing crystalline MOFs.

  • Preparation of the Precursor Solution: The metal salt (e.g., Zirconium(IV) chloride, ZrCl₄) and the organic linker (this compound or an amino-functionalized terephthalic acid) are dissolved in a suitable solvent, most commonly N,N-dimethylformamide (DMF).[1][3] The molar ratio of metal to linker is a critical parameter and is typically maintained at 1:1.[1]

  • Reaction: The precursor solution is transferred to a Teflon-lined stainless steel autoclave. The sealed autoclave is then heated in an oven at a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from 12 to 48 hours).[1][3]

  • Isolation and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting solid product is collected by filtration or centrifugation and washed multiple times with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules occluded within the pores, the purified MOF is activated. This is typically achieved by heating the material under vacuum at an elevated temperature (e.g., 120-250°C) for several hours. This step is crucial for achieving high surface area and porosity.

Gas Adsorption Measurements

Volumetric gas adsorption analyzers are used to determine the gas storage capacity and surface area of the MOFs.

  • Sample Preparation: A known mass of the activated MOF sample is placed in a sample tube. The sample is then further degassed in-situ by the analyzer under vacuum at an elevated temperature to ensure the removal of any adsorbed impurities.

  • Measurement: The analysis is performed by introducing a known amount of adsorbate gas (e.g., N₂ for BET surface area analysis at 77 K, or CO₂ at 273 K or 298 K) into the sample tube in a stepwise manner.

  • Data Analysis: The amount of gas adsorbed at each pressure step is measured, and the data is used to generate an adsorption isotherm. The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption data to calculate the specific surface area. The CO₂ adsorption capacity is determined from the CO₂ isotherm at a specific pressure.

Drug Loading and Release Studies
  • Drug Loading: A common method for loading drugs into MOFs is through immersion. A known amount of the activated MOF is suspended in a solution of the drug in a suitable solvent. The suspension is then stirred for an extended period (e.g., 24 hours) to allow the drug molecules to diffuse into the pores of the MOF. The drug-loaded MOF is then collected by centrifugation, washed to remove any surface-adsorbed drug, and dried.

  • Quantification of Loaded Drug: The amount of encapsulated drug is typically determined by measuring the drug concentration in the supernatant before and after the loading process using UV-Vis spectroscopy.

  • In Vitro Drug Release: The drug release profile is evaluated by suspending a known amount of the drug-loaded MOF in a release medium, often a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4 to simulate physiological conditions). The suspension is maintained at a constant temperature (e.g., 37°C) with continuous stirring. At predetermined time intervals, aliquots of the release medium are withdrawn, and the concentration of the released drug is quantified using UV-Vis spectroscopy.

Mandatory Visualization

The following diagrams illustrate key processes and relationships relevant to the performance of these MOFs.

MOF_Synthesis_Workflow cluster_reactants Reactants Metal_Salt Metal Salt Autoclave Teflon-lined Autoclave Metal_Salt->Autoclave Dissolve in Solvent Organic_Linker Organic Linker (DOBDC or Amino-functionalized) Organic_Linker->Autoclave Solvent Solvent (e.g., DMF) Solvent->Autoclave Oven Oven (Heating) Autoclave->Oven Solvothermal Reaction Filtration Filtration/ Centrifugation Oven->Filtration Cooling Washing Washing (e.g., with Ethanol) Filtration->Washing Activation Activation (Vacuum & Heat) Washing->Activation Final_MOF Porous MOF Crystal Activation->Final_MOF

Caption: Workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Gas_Adsorption_Measurement MOF_Sample Activated MOF Sample Degassing In-situ Degassing (Vacuum & Heat) MOF_Sample->Degassing Gas_Dosing Stepwise Dosing of Adsorbate Gas (e.g., CO₂) Degassing->Gas_Dosing Equilibration Equilibration at Constant Temperature Gas_Dosing->Equilibration Pressure_Measurement Pressure Measurement Equilibration->Pressure_Measurement Data_Analysis Data Analysis Pressure_Measurement->Data_Analysis Repeat for multiple pressures Adsorption_Isotherm Adsorption Isotherm Data_Analysis->Adsorption_Isotherm BET_Surface_Area BET Surface Area Adsorption_Isotherm->BET_Surface_Area Gas_Capacity Gas Adsorption Capacity Adsorption_Isotherm->Gas_Capacity

Caption: Experimental workflow for gas adsorption measurements in MOFs.

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Drug Release Drug_Solution Drug in Solution Drug_Loaded_MOF Drug-Loaded MOF Drug_Solution->Drug_Loaded_MOF Diffusion into pores MOF Activated MOF MOF->Drug_Loaded_MOF Release_Medium Physiological Medium (e.g., PBS pH 7.4) Drug_Loaded_MOF->Release_Medium Introduction to body fluids Released_Drug Released Drug Release_Medium->Released_Drug Diffusion out of pores

Caption: A simplified schematic of the drug loading and release process using MOFs.

References

A Tale of Two Monomers: 2,5-Dihydroxyterephthalic Acid vs. 2,5-Furandicarboxylic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of two promising monomers for the next generation of high-performance polymers.

The quest for novel polymers with enhanced properties and sustainable origins has led researchers to explore a variety of bio-based and functionalized monomers. Among these, 2,5-furandicarboxylic acid (FDCA) has emerged as a frontrunner, often touted as a "sleeping giant" and a bio-based alternative to petroleum-derived terephthalic acid (TPA).[1] Concurrently, 2,5-dihydroxyterephthalic acid (DHTA), with its unique phenolic hydroxyl groups, presents another intriguing avenue for the synthesis of functional and high-performance polymers. This guide provides a detailed comparison of DHTA and FDCA in the context of polymer synthesis, offering insights into their respective strengths and potential applications for researchers, scientists, and drug development professionals.

While extensive research has been dedicated to FDCA-based polymers, resulting in a wealth of experimental data, the exploration of DHTA in polyester (B1180765) synthesis is a less mature field. Consequently, direct comparative studies are scarce. This guide will present the available data for both monomers, highlighting the well-established properties of FDCA-based polymers and the emerging potential of their DHTA-based counterparts.

Monomer Synthesis and Characteristics

Both DHTA and FDCA are aromatic dicarboxylic acids, but their synthesis routes and inherent functionalities differ significantly, influencing their reactivity and the properties of the resulting polymers.

This compound (DHTA): DHTA can be synthesized from hydroquinone (B1673460) through methods like the Kolbe-Schmitt reaction, involving carboxylation under pressure.[2][3] The presence of two hydroxyl groups on the aromatic ring, in addition to the carboxylic acid functionalities, opens up possibilities for post-polymerization modification and the introduction of specific properties such as enhanced hydrophilicity, antioxidant activity, or sites for cross-linking.

2,5-Furandicarboxylic Acid (FDCA): FDCA is a bio-based monomer typically derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), which can be obtained from renewable carbohydrate sources.[1] Its furan (B31954) ring introduces a unique geometry and polarity compared to the benzene (B151609) ring of terephthalic acid, which has been shown to impart superior barrier properties to its polyesters.[4]

Polymer Synthesis: A Comparative Overview

Both DHTA and FDCA can be polymerized with various diols to form polyesters through common polymerization techniques such as melt polymerization and solution polymerization. The choice of method depends on the specific monomers and the desired polymer characteristics.

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PolymerSynthesis General Polymerization Pathways cluster_monomers Monomers cluster_polymerization Polymerization cluster_polymers Polymers DHTA This compound (DHTA) Melt Melt Polymerization DHTA->Melt Solution Solution Polymerization DHTA->Solution FDCA 2,5-Furandicarboxylic Acid (FDCA) FDCA->Melt FDCA->Solution Diol Diol (e.g., Ethylene (B1197577) Glycol) Diol->Melt Diol->Melt Diol->Solution Diol->Solution DHTA_Polymer DHTA-based Polyester Melt->DHTA_Polymer FDCA_Polymer FDCA-based Polyester Melt->FDCA_Polymer Solution->DHTA_Polymer Solution->FDCA_Polymer

Caption: General polymerization pathways for DHTA and FDCA.

Performance Comparison of DHTA- and FDCA-Based Polyesters

The structural differences between DHTA and FDCA are expected to translate into distinct properties for their corresponding polyesters. The following sections provide a comparative analysis based on available data.

Thermal Properties

FDCA-based polyesters, such as poly(ethylene furanoate) (PEF), have been extensively studied and are known for their high glass transition temperatures (Tg) and melting temperatures (Tm), often exceeding those of their terephthalate (B1205515) counterparts.[5] For instance, PEF exhibits a Tg of approximately 84°C and a Tm around 210°C.[6]

Data on the thermal properties of simple polyesters derived from DHTA and common diols is limited in publicly accessible literature. However, the rigid structure of the dihydroxyterephthalate unit suggests that these polymers could also possess high thermal stability. The presence of hydroxyl groups might lead to intermolecular hydrogen bonding, potentially increasing the Tg and affecting the crystallinity.

Table 1: Thermal Properties of FDCA-Based Polyesters

PolymerDiolTg (°C)Tm (°C)Decomposition Temp. (°C)
Poly(ethylene 2,5-furandicarboxylate) (PEF)Ethylene Glycol~84~210~373
Poly(propylene 2,5-furandicarboxylate) (PPF)1,3-Propanediol~60~170-
Poly(butylene 2,5-furandicarboxylate) (PBF)1,4-Butanediol~45~170>350

Note: The properties of DHTA-based polyesters are not included due to the lack of available experimental data in the reviewed literature.

Mechanical Properties

FDCA-based polyesters generally exhibit high tensile strength and modulus, making them suitable for applications requiring rigidity and strength.[5] For example, PEF has a tensile modulus comparable to or higher than that of PET.[7]

The mechanical properties of DHTA-based polyesters are not well-documented for simple aliphatic diol combinations. However, polymers incorporating DHTA, such as poly[(1,4-dihydrodiimidazo[4,5-b:4′,5′-e]pyridine-2,6-diyl)(2,5-dihydroxy-1,4-phenylene)] (PIPD), are known for their exceptional strength and are used in high-performance fibers. This suggests that the DHTA monomer has the potential to impart excellent mechanical properties to polymers.

Table 2: Mechanical Properties of FDCA-Based Polyesters

PolymerTensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(ethylene 2,5-furandicarboxylate) (PEF)~2.0 - 4.0~50 - 70<10
Poly(propylene 2,5-furandicarboxylate) (PPF)~2.0~50-
Poly(butylene 2,5-furandicarboxylate) (PBF)~1.5~45>200

Note: The properties of DHTA-based polyesters are not included due to the lack of available experimental data in the reviewed literature.

Gas Barrier Properties

A key advantage of FDCA-based polyesters is their outstanding gas barrier properties, which are significantly better than those of their terephthalate analogues.[4] This is attributed to the unique molecular structure of the furan ring, which leads to a more tortuous path for gas molecules.

The gas barrier properties of DHTA-based polyesters have not been extensively reported. The presence of hydroxyl groups could potentially lead to increased polarity and hydrogen bonding, which might influence chain packing and, consequently, the barrier performance. Further experimental investigation is required to determine their potential in this area.

Table 3: Gas Barrier Properties of FDCA-Based Polyesters

PolymerOxygen Permeability (cm³·mm/m²·day·atm)Carbon Dioxide Permeability (cm³·mm/m²·day·atm)
Poly(ethylene 2,5-furandicarboxylate) (PEF)~0.3~1.5
Poly(ethylene terephthalate) (PET)~3.0~15.0

Note: The properties of DHTA-based polyesters are not included due to the lack of available experimental data in the reviewed literature.

Biodegradability

The biodegradability of FDCA-based polyesters is a subject of ongoing research. While the furan ring imparts rigidity and stability, making them less susceptible to rapid biodegradation, studies have shown that they can be degraded by certain enzymes.[8] Copolymerization with aliphatic monomers can enhance their biodegradability.

Information on the biodegradability of DHTA-based polyesters is also limited. The presence of hydroxyl groups might provide sites for enzymatic attack, potentially influencing their degradation behavior. However, the inherent stability of the aromatic ring would likely still result in slow degradation rates compared to purely aliphatic polyesters.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for the synthesis of the monomers and their subsequent polymerization.

Synthesis of this compound (DHTA)

A common method for DHTA synthesis is the Kolbe-Schmitt reaction. A typical procedure involves:

  • Reacting hydroquinone with a strong base, such as potassium hydroxide, to form the dipotassium (B57713) salt.

  • Subjecting the salt to high-pressure carbon dioxide at an elevated temperature (e.g., 220°C and 1.5 MPa).[9]

  • Acidifying the reaction mixture to precipitate the this compound.

  • Purifying the product through recrystallization.

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DHTA_Synthesis DHTA Synthesis Workflow Hydroquinone Hydroquinone Salt Dipotassium Salt of Hydroquinone Hydroquinone->Salt + KOH KOH Potassium Hydroxide Reaction Kolbe-Schmitt Reaction Salt->Reaction + CO2 CO2 Carbon Dioxide (High Pressure) Acid Acidification Reaction->Acid DHTA_Product This compound Acid->DHTA_Product Purification Recrystallization DHTA_Product->Purification Pure_DHTA Pure DHTA Purification->Pure_DHTA

Caption: Workflow for the synthesis of DHTA.

Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

FDCA is typically synthesized through the oxidation of 5-hydroxymethylfurfural (HMF). A general protocol involves:

  • Oxidizing HMF using a suitable catalyst, such as a noble metal catalyst (e.g., Pt, Pd) in an aqueous solution with oxygen or air as the oxidant.

  • Controlling the reaction conditions (temperature, pH) to maximize the yield of FDCA and minimize side reactions.

  • Isolating the FDCA product by precipitation upon acidification of the reaction mixture.

  • Purifying the FDCA through recrystallization.

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FDCA_Synthesis FDCA Synthesis Workflow HMF 5-Hydroxymethylfurfural (HMF) Oxidation Catalytic Oxidation HMF->Oxidation Catalyst, O2 FDCA_Crude Crude FDCA Solution Oxidation->FDCA_Crude Acidification Acidification FDCA_Crude->Acidification FDCA_Precipitate FDCA Precipitate Acidification->FDCA_Precipitate Purification Recrystallization FDCA_Precipitate->Purification Pure_FDCA Pure FDCA Purification->Pure_FDCA

Caption: Workflow for the synthesis of FDCA.

Melt Polymerization of Polyesters

A general two-stage melt polycondensation procedure for synthesizing polyesters from either DHTA or FDCA with a diol (e.g., ethylene glycol) is as follows:

Stage 1: Esterification/Transesterification

  • Charge the dicarboxylic acid (or its dimethyl ester) and a molar excess of the diol into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.

  • Add a suitable catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide).

  • Heat the mixture under a nitrogen atmosphere to a temperature typically between 180°C and 220°C.

  • Continuously remove the condensation byproduct (water or methanol) by distillation.

Stage 2: Polycondensation

  • After the theoretical amount of byproduct has been collected, gradually increase the temperature to 240-280°C.

  • Simultaneously, reduce the pressure slowly to a high vacuum (<1 mbar).

  • Continue the reaction under these conditions until the desired melt viscosity (indicative of high molecular weight) is achieved.

  • Extrude the polymer from the reactor and cool it to obtain the solid polyester.

Conclusion and Future Outlook

2,5-Furandicarboxylic acid has firmly established itself as a promising bio-based monomer for high-performance polyesters with excellent thermal and barrier properties. The extensive research on FDCA-based polymers provides a solid foundation for their potential commercialization in applications such as packaging and fibers.

In contrast, this compound remains a relatively underexplored monomer for conventional polyester synthesis. The limited available data suggests that the incorporation of phenolic hydroxyl groups could lead to polymers with unique functionalities and potentially high performance, as evidenced by its use in specialized high-strength materials.

For researchers and drug development professionals, the key takeaways are:

  • FDCA-based polymers offer a well-characterized platform for developing bio-based materials with superior barrier and thermal properties. Their potential as alternatives to petroleum-based plastics is significant.

  • DHTA-based polymers represent a frontier with untapped potential. The hydroxyl functionalities offer exciting possibilities for creating smart materials, drug delivery systems, or polymers with tailored surface properties.

Future research should focus on the systematic synthesis and characterization of DHTA-based polyesters with various diols to build a comprehensive understanding of their structure-property relationships. Direct comparative studies with FDCA-based analogues under identical conditions are crucial to accurately assess their relative performance and identify the most promising applications for each monomer. Such investigations will undoubtedly pave the way for the development of a new generation of advanced and sustainable polymeric materials.

References

A Spectroscopic Comparison of 2,5-Dihydroxyterephthalic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic properties of 2,5-dihydroxyterephthalic acid (DHTA) and its derivatives is crucial for their application in various fields, including materials science and medicinal chemistry. This guide provides a comparative analysis of the key spectroscopic features of DHTA and its ester and amide derivatives, supported by experimental data and detailed protocols.

This compound, a versatile organic building block, exhibits characteristic spectroscopic signatures that are modulated by derivatization of its carboxylic acid groups. These alterations, particularly esterification and amidation, influence the electronic and vibrational properties of the molecule, leading to distinct shifts in their absorption and emission spectra. Such modifications are critical in tuning the photophysical properties of materials and the biological interactions of potential drug candidates.

Comparative Spectroscopic Data

To facilitate a clear comparison, the following tables summarize the key quantitative data from UV-Visible absorption, fluorescence, and Fourier-transform infrared (FT-IR) spectroscopy for this compound and a selection of its derivatives.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
This compound (DHTA)VariousSee Note 1Data not available[1]
Diethyl 2,5-dihydroxyterephthalate (DDT)VariousSee Note 1Data not available[1]
Dimethyl 2,5-dihydroxyterephthalateNot specifiedNot availableNot available
Dipropyl 2,5-dihydroxyterephthalateNot specifiedNot availableNot available
Dibutyl 2,5-dihydroxyterephthalateNot specifiedNot availableNot available
2,5-DihydroxyterephthalamideNot specifiedNot availableNot available

Note 1: The UV-Vis spectra of DHTA and DDT show broad absorption bands that can be influenced by the solvent. For detailed spectra, please refer to the cited literature.[1]

CompoundSolventExcitation Wavelength (nm)Emission Maximum (nm)Quantum Yield (Φ)Reference
This compound (DHTA)VariousNot specifiedBlue-emissiveData not available[1]
Diethyl 2,5-dihydroxyterephthalate (DDT)VariousNot specifiedBlue-emissiveData not available[1]
Dimethyl 2,5-dihydroxyterephthalateNot specifiedNot specifiedNot availableNot available
Dipropyl 2,5-dihydroxyterephthalateNot specifiedNot specifiedNot availableNot available
Dibutyl 2,5-dihydroxyterephthalateNot specifiedNot specifiedNot availableNot available
2,5-DihydroxyterephthalamideNot specifiedNot specifiedNot availableNot available
CompoundKey IR Absorption Bands (cm⁻¹)
This compound (DHTA) O-H (hydroxyl): ~3400-3200 (broad), C=O (carboxylic acid): ~1700-1680, C-O (carboxylic acid): ~1300-1200, Aromatic C=C: ~1600, 1500
Dialkyl 2,5-dihydroxyterephthalates (General) O-H (hydroxyl): ~3400-3200 (broad), C=O (ester): ~1720-1700, C-O (ester): ~1300-1100, Aromatic C=C: ~1600, 1500
2,5-Dihydroxyterephthalamide N-H (amide): ~3400-3200 (two bands), O-H (hydroxyl): ~3300-3100 (broad), C=O (amide I): ~1680-1650, N-H bend (amide II): ~1600-1550, Aromatic C=C: ~1600, 1500

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis of these compounds.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare stock solutions of the compounds in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO). The choice of solvent is critical as it can influence the absorption spectrum. From the stock solution, prepare a series of dilutions to determine the molar absorptivity. A typical concentration range for analysis is 10⁻⁵ to 10⁻⁴ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum from 200 to 800 nm. Use a quartz cuvette with a 1 cm path length. The solvent used for sample preparation should be used as the blank reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compounds (absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects) in a spectroscopic grade solvent.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement: Record the emission spectrum by exciting the sample at its absorption maximum (λmax). The emission is typically scanned over a wavelength range starting from the excitation wavelength to longer wavelengths.

  • Quantum Yield Determination (Relative Method): The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples.

  • Instrumentation: Use an FT-IR spectrometer.

  • Measurement: Record the infrared spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison DHTA 2,5-Dihydroxyterephthalic Acid (DHTA) Derivatives Derivatives (Esters, Amide) DHTA->Derivatives Derivatization UV_Vis UV-Vis Spectroscopy DHTA->UV_Vis Fluorescence Fluorescence Spectroscopy DHTA->Fluorescence FTIR FT-IR Spectroscopy DHTA->FTIR Derivatives->UV_Vis Derivatives->Fluorescence Derivatives->FTIR Data_Tables Quantitative Data Tables (λmax, ε, Emission Max, Φ, IR bands) UV_Vis->Data_Tables Fluorescence->Data_Tables FTIR->Data_Tables Comparative_Analysis Comparative Analysis Data_Tables->Comparative_Analysis

Caption: Workflow for the spectroscopic comparison of DHTA and its derivatives.

This guide provides a foundational framework for the spectroscopic comparison of this compound and its derivatives. Researchers are encouraged to consult the primary literature for more specific data and experimental details relevant to their particular compounds of interest.

References

A Comparative Guide to Analytical Techniques for the Characterization of 2,5-Dihydroxyterephthalic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for determining the purity of 2,5-Dihydroxyterephthalic acid (DHTA), a crucial building block in the synthesis of polymers and pharmaceuticals. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of the final product. This document outlines the performance of various techniques, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific analytical needs.

Comparison of Analytical Techniques

The purity of this compound is primarily assessed using chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity determination and impurity profiling, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful, independent method for assay determination. Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) are vital for structural confirmation, and thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into solid-state purity and thermal stability.

Quantitative Data Summary

The following table summarizes the typical performance of key analytical techniques for the purity assessment of this compound. Please note that where specific data for DHTA is not available, typical performance characteristics for similar aromatic carboxylic acids are provided as an estimate.

Analytical TechniqueParameterTypical Performance for this compound AnalysisPrinciple of Measurement
High-Performance Liquid Chromatography (HPLC-UV) Limit of Detection (LOD)0.1 - 1 µg/mLChromatographic separation based on polarity, with detection by UV absorbance.
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Linearity (R²)≥ 0.999
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Quantitative ¹H-NMR (qNMR) Limit of Quantification (LOQ)0.1 - 1 mg/mL (for precise assay)Quantification of the analyte signal relative to a certified internal standard.
Precision (%RSD)< 1%
AccuracyHigh (primary ratio method)
Differential Scanning Calorimetry (DSC) Purity Range98 - 99.9 mol%Determination of purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Precision (%RSD)< 5%
Mass Spectrometry (MS) Mass Accuracy< 5 ppm (with high-resolution MS)Measurement of the mass-to-charge ratio of ionized molecules.

*Note: LOD and LOQ for HPLC are highly dependent on the specific method, instrument, and detector used. The values presented are typical estimates for UV detection of aromatic carboxylic acids.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination

This method is suitable for the quantification of this compound and the detection of related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak for this compound based on its retention time compared to the standard. Calculate the purity of the sample by area normalization or by using a calibration curve.

Quantitative ¹H-NMR (qNMR) for Assay Determination

This protocol describes the determination of the absolute purity (assay) of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H-NMR spectrum using quantitative parameters, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Data Analysis:

    • Identify a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.

    • Integrate both signals accurately.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Differential Scanning Calorimetry (DSC) for Purity Analysis

DSC can be used to determine the purity of highly pure, crystalline samples.

Instrumentation:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum pan and hermetically seal it.

  • DSC Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis: Use the DSC software to perform a purity analysis based on the van't Hoff equation, which analyzes the shape of the melting endotherm.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

FT-IR is used to confirm the presence of key functional groups in the this compound molecule.

Instrumentation:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Spectral Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C=C (aromatic) functional groups.

Visualizations

Experimental Workflow for Purity Characterization

The following diagram illustrates a typical workflow for the comprehensive purity characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis & Purity Assessment Sample This compound Sample HPLC HPLC-UV Sample->HPLC qNMR qNMR Sample->qNMR DSC_TGA DSC / TGA Sample->DSC_TGA FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS Purity_Assay Purity/Assay (%) HPLC->Purity_Assay Impurity_Profile Impurity Profile HPLC->Impurity_Profile qNMR->Purity_Assay Thermal_Properties Thermal Properties DSC_TGA->Thermal_Properties Structural_Confirmation Structural Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation Final_Report Final Purity Report Purity_Assay->Final_Report Impurity_Profile->Final_Report Structural_Confirmation->Final_Report Thermal_Properties->Final_Report

Workflow for DHTA Purity Characterization
Potential Impurities in this compound Synthesis

The diagram below illustrates the relationship between the starting material, the desired product, and potential impurities that may arise during the Kolbe-Schmitt synthesis of this compound from hydroquinone.

impurity_pathway Start Hydroquinone (Starting Material) Product This compound (Desired Product) Start->Product + 2 CO₂ Impurity1 Unreacted Hydroquinone Start->Impurity1 Incomplete Reaction Impurity2 Gentisic Acid (Monocarboxylated) Start->Impurity2 + 1 CO₂ Impurity3 Other Isomers (e.g., 2,3-dihydroxyterephthalic acid) Product->Impurity3 Side Reaction

Potential Impurities in DHTA Synthesis

A Comparative Guide to Gas Adsorption in Metal-Organic Frameworks: The Influence of Organic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and chemical engineering, the tunability of Metal-Organic Frameworks (MOFs) at the molecular level presents a powerful tool for designing materials with tailored gas adsorption properties. This guide provides a comparative analysis of how modifying the organic linker within a MOF structure impacts its performance in adsorbing key industrial gases like carbon dioxide (CO₂), methane (B114726) (CH₄), and hydrogen (H₂).

The selection of the organic linker is a critical determinant of a MOF's pore size, surface area, and chemical affinity for specific gas molecules. By systematically altering the length of the linker or introducing functional groups, the gas storage and separation capabilities of these materials can be precisely engineered. This guide focuses on well-studied MOF families, such as the UiO-66 and isoreticular MOF (IRMOF) series, to illustrate these structure-property relationships with supporting experimental data.

The Impact of Linker Functionalization on Gas Adsorption

The introduction of functional groups onto the organic linker can significantly enhance the adsorption capacity and selectivity of a MOF.[1][2] These functional groups can create specific interaction sites that increase the affinity for certain gas molecules.[1][3]

UiO-66 Series: A Case Study in CO₂ Adsorption

The UiO-66 framework, known for its exceptional thermal and chemical stability, is an ideal platform for studying the effects of linker functionalization.[4] The parent structure consists of Zr₆O₄(OH)₄ clusters connected by 1,4-benzenedicarboxylate (BDC) linkers.[4] By incorporating functional groups such as amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) onto the BDC linker, the CO₂ adsorption properties can be significantly altered.[4]

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-661,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[4]
UiO-66-NO₂2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0

Data compiled from various sources.[4]

The amino-functionalized UiO-66-NH₂ exhibits a higher CO₂ uptake compared to the parent UiO-66, which is attributed to the Lewis basicity of the amino group enhancing the interaction with acidic CO₂ molecules.[1][5] In contrast, the introduction of a nitro group in UiO-66-NO₂ can lead to a slight reduction in surface area and a less pronounced increase in CO₂ uptake compared to the amino-functionalized version.[5]

A computational study on MOF-177 functionalized with various groups demonstrated the following order of CO₂ loading enhancement at low pressure: –SO₃H > –COOH > –NH₂ > –OH > –CN > –F > –CH₃.[3][6] This highlights the significant potential of acidic functional groups in improving CO₂ capture.

The Role of Linker Length in Gas Adsorption

The length of the organic linker directly influences the pore size and volume of the MOF, which in turn affects its gas storage capacity. Longer linkers generally lead to larger pores and higher surface areas.

IRMOF Series: Tailoring Pore Size for H₂ and CH₄ Storage

The isoreticular metal-organic framework (IRMOF) series, particularly IRMOF-1 and IRMOF-10, provides a clear example of how linker length impacts gas adsorption.[7][8] IRMOF-1 is constructed from benzenedicarboxylate linkers, while IRMOF-10 utilizes the longer biphenyldicarboxylate linkers.[7][8]

MOFLinkerGasTemperature (K)Pressure (bar)Uptake (wt%)
IRMOF-1BenzenedicarboxylateH₂77100-
IRMOF-10BiphenyldicarboxylateH₂77100-
IRMOF-1BenzenedicarboxylateCH₄29835-
IRMOF-10BiphenyldicarboxylateCH₄29835-

Qualitative trends indicate that the longer linker in IRMOF-10 leads to different adsorption behavior, especially for larger molecules like methane at high pressures.[7][8]

While a larger pore volume resulting from longer linkers can lead to higher gas uptake at high pressures, the interaction strength between the gas and the framework becomes more critical at low pressures and for applications requiring high selectivity.[9]

Advanced Linker Modification Strategies

Beyond simple functionalization and length variation, more advanced strategies are being explored to enhance gas adsorption properties.

Lithium Modification for Enhanced H₂ and CO₂/CH₄ Selectivity

The functionalization of organic linkers with lithium alkoxide groups has been shown to significantly improve hydrogen storage capacity.[10][11][12] Ab initio calculations and Grand Canonical Monte Carlo (GCMC) simulations have demonstrated that the interaction energies between hydrogen molecules and Li-modified linkers are up to three times larger than in unmodified MOFs.[10][11][12] This modification led to a gravimetric H₂ uptake of 4.5 wt% at room temperature and 10 wt% at 77 K and 100 bar.[11][12]

Similarly, modifying MOF-5 by substituting hydrogen atoms with O-Li groups on the organic linkers has been shown to greatly improve the selectivity for CO₂ over CH₄.[13] This is attributed to the enhancement of the electrostatic potential within the material.[13]

Mixed-Linker MOFs

The combination of two different linkers within the same MOF structure, known as mixed-linker or multivariate MOFs (MTV-MOFs), offers another avenue for fine-tuning gas adsorption properties.[5][14] For instance, incorporating both nitro- and amino-functionalized linkers in the UiO-66 framework can modulate the surface chemistry and porosity, leading to tailored CO₂ and CH₄ adsorption capacities.[5]

Experimental Protocols

The characterization of the gas adsorption properties of MOFs involves a series of standard experimental techniques.

Material Synthesis and Activation

MOFs are typically synthesized via solvothermal or hydrothermal methods, where the metal salt and organic linker are dissolved in a suitable solvent and heated in a sealed vessel. After synthesis, the MOF is "activated" to remove any solvent molecules residing in the pores. This is usually achieved by heating the material under vacuum.

Structural and Thermal Characterization
  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOFs. The experimental diffraction pattern is compared to a simulated pattern to ensure the desired framework topology has been achieved.[4]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the MOF. The material is heated at a constant rate under an inert atmosphere, and the weight loss is monitored to determine the temperatures at which solvent molecules are removed and the framework begins to decompose.[4]

Gas Adsorption Measurements
  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area and pore volume of the MOF.[4]

  • Volumetric Gas Adsorption: The gas adsorption capacity is measured using a volumetric analyzer. A known amount of the activated MOF is exposed to the adsorbate gas at a specific temperature and pressure, and the amount of gas adsorbed is calculated based on the pressure change in a calibrated volume.[4]

  • Gravimetric Gas Adsorption: This method measures the change in mass of the MOF sample as it is exposed to the adsorbate gas at controlled temperature and pressure.

Logical Workflow: From Linker Design to Adsorption Performance

The following diagram illustrates the logical relationship between the modification of organic linkers in MOFs and their resulting gas adsorption properties.

MOF_Gas_Adsorption cluster_linker Linker Modification Strategy cluster_properties MOF Physicochemical Properties cluster_performance Gas Adsorption Performance Linker_Functionalization Linker Functionalization (-NH2, -NO2, -OH, -COOH, etc.) Pore_Chemistry Pore Chemistry (Acidity/Basicity, Polarity) Linker_Functionalization->Pore_Chemistry Influences Linker_Length Linker Length Variation (e.g., BDC vs. Biphenyl-DC) Pore_Structure Pore Structure (Size, Volume, Surface Area) Linker_Length->Pore_Structure Determines Advanced_Modification Advanced Modification (e.g., Li-alkoxide, Mixed-Linkers) Advanced_Modification->Pore_Chemistry Advanced_Modification->Pore_Structure Adsorption_Capacity Adsorption Capacity (mmol/g or wt%) Pore_Chemistry->Adsorption_Capacity Also Influences Adsorption_Selectivity Adsorption Selectivity (e.g., CO2/CH4, CO2/N2) Pore_Chemistry->Adsorption_Selectivity Primarily Affects Pore_Structure->Adsorption_Capacity Primarily Affects Pore_Structure->Adsorption_Selectivity Also Influences

Caption: Linker modification influences MOF properties and gas adsorption.

References

evaluating the electrochemical performance of sensors based on different functionalized terephthalic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly sensitive and selective analytical tools is perpetual. Electrochemical sensors built upon functionalized terephthalic acids are emerging as a promising platform, offering tunable properties for the detection of a wide array of analytes. This guide provides a comparative evaluation of the electrochemical performance of sensors based on different functionalized terephthalic acids, supported by experimental data and detailed protocols.

The introduction of functional groups such as amino (-NH2), hydroxyl (-OH), and nitro (-NO2) to the terephthalic acid backbone significantly influences the electronic properties, coordination chemistry, and ultimately, the sensing performance of the resulting materials. These functionalized linkers are frequently employed in the synthesis of Metal-Organic Frameworks (MOFs), which serve as highly porous and catalytically active materials for electrochemical sensing.

Performance Comparison of Functionalized Terephthalic Acid-Based Sensors

The performance of electrochemical sensors is benchmarked by several key parameters, including the limit of detection (LOD), sensitivity, linear range, and selectivity. The following table summarizes the quantitative performance of various sensors based on different functionalized terephthalic acids, primarily within MOF architectures.

Functional GroupSensor MaterialAnalyteLimit of Detection (LOD)SensitivityLinear RangeReference
Amino (-NH₂) NH₂-MIL-88B(Fe) MOFGlutamate (B1630785)0.92 μM2630 μA mM⁻¹ cm⁻²2 - 500 μM[1]
Amino (-NH₂) NH₂-Cu₃(BTC)₂ MOFLead (Pb²⁺)5.0 x 10⁻⁹ mol L⁻¹-1.0 x 10⁻⁸ - 5.0 x 10⁻⁷ mol L⁻¹[2]
Amino (-NH₂) Amino-functionalized GO/PolypyrroleLead (Pb²⁺)0.91 nM--[3]
Unfunctionalized Fe₂O₃ capped with Terephthalic AcidLead (Pb²⁺)0.05 μM--[4]
Unfunctionalized Fe₂O₃ capped with Terephthalic AcidCadmium (Cd²⁺)0.01 μM--[4]
Unfunctionalized Fe₂O₃ capped with Terephthalic AcidMercury (Hg²⁺)0.1 μM--[4]
Hydroxyl (-OH) Hydroxyl-functionalized MWCNTsNitrobenzene---[5]
Nitro (-NO₂) -Nitroaromatic Compounds---[6]

Note: Direct comparative data for nitro-functionalized terephthalic acid-based electrochemical sensors was limited in the reviewed literature. However, the utility of functionalized materials for detecting nitroaromatic compounds is noted.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of sensor technology. Below are representative experimental protocols for the synthesis of a functionalized MOF and the fabrication of an electrochemical sensor.

Synthesis of Amino-functionalized MOF (NH₂-MIL-88B(Fe))

A direct solvothermal method is commonly employed for the synthesis of NH₂-MIL-88B(Fe).[1]

  • Precursor Solution Preparation: Dissolve iron(III) chloride (FeCl₃) and 2-aminoterephthalic acid in a solvent such as N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 12-24 hours).

  • Purification: After the reaction, the autoclave is cooled to room temperature. The resulting solid product is collected by centrifugation or filtration. To remove unreacted precursors and solvent molecules, the product is washed multiple times with DMF and then with a solvent like ethanol (B145695).

  • Activation: The purified MOF is then activated by drying under vacuum at an elevated temperature to remove the solvent molecules from its pores.

Fabrication of a Modified Glassy Carbon Electrode (GCE)
  • Electrode Polishing: A bare glassy carbon electrode (GCE) is polished to a mirror-like finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). The electrode is then sonicated in deionized water and ethanol to remove any residual alumina particles.

  • Preparation of Modifier Suspension: A specific amount of the synthesized functionalized MOF is dispersed in a solvent (e.g., a mixture of water and Nafion solution) to form a homogeneous suspension. Sonication is often used to ensure uniform dispersion.

  • Electrode Modification: A small volume of the prepared suspension is drop-casted onto the polished GCE surface and allowed to dry at room temperature or under a gentle heat lamp. The Nafion in the suspension helps in the adhesion of the MOF to the electrode surface.

  • Electrochemical Measurements: The modified GCE is then used as the working electrode in a three-electrode electrochemical cell, with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode. The electrochemical performance is evaluated using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS).[3]

Visualizing the Process: Workflow and Sensing Mechanism

To better understand the processes involved in evaluating these sensors, the following diagrams illustrate a typical experimental workflow and a general electrochemical sensing mechanism.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Sensor Fabrication cluster_evaluation Electrochemical Evaluation S1 Precursor Preparation (Metal Salt + Functionalized Terephthalic Acid) S2 Solvothermal/Hydrothermal Reaction S1->S2 S3 Purification and Activation S2->S3 F2 Modifier Suspension Preparation S3->F2 F1 Electrode Polishing (e.g., GCE) F1->F2 F3 Electrode Modification (Drop-casting) F2->F3 E1 Electrochemical Cell Setup (3-electrode system) F3->E1 E2 Electrochemical Measurements (CV, DPV, EIS) E1->E2 E3 Performance Analysis (LOD, Sensitivity, Selectivity) E2->E3

A typical experimental workflow for the evaluation of electrochemical sensors.

Sensing_Mechanism Analyte Target Analyte Binding Binding/Interaction (e.g., Adsorption, Coordination) Analyte->Binding Electrode Modified Electrode (Functionalized Terephthalic Acid-based Material) Electrode->Binding Signal Change in Electrochemical Signal (Current/Potential) Binding->Signal Electron Transfer Detection Analyte Detection and Quantification Signal->Detection

A generalized electrochemical sensing mechanism.

Discussion

The data suggests that amino-functionalization of terephthalic acid in MOFs leads to highly sensitive and selective electrochemical sensors for a variety of analytes, including neurotransmitters and heavy metal ions.[1][2] The amino groups can act as effective binding sites for target molecules, enhancing the preconcentration of the analyte at the electrode surface and facilitating electron transfer. For instance, the NH₂-MIL-88B(Fe) based sensor for glutamate exhibits a remarkably high sensitivity.[1]

While direct comparisons are challenging due to the variety of analytes and experimental conditions, the trend indicates that the choice of functional group is a critical design parameter for tailoring the sensor's performance. The porous nature of MOFs, combined with the electronic properties of the functionalized terephthalic acid linkers, creates a synergistic effect that enhances sensing capabilities.[6][7]

Future research should focus on systematic studies that directly compare the performance of sensors based on different functionalized terephthalic acids for the same analyte under identical conditions. This will provide a clearer understanding of the structure-property-performance relationships and guide the rational design of next-generation electrochemical sensors. The development of sensors based on other functional groups, such as nitro and thiol, also warrants further investigation to broaden the scope of detectable analytes.[8]

References

A Comparative Guide to the Biocompatibility of Polymers Derived from 2,5-Dihydroxyterephthalic Acid Versus Other Diacids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biocompatibility of polymers derived from 2,5-dihydroxyterephthalic acid and other common diacids, namely terephthalic acid, adipic acid, and sebacic acid. The objective is to present available experimental data to aid in the selection of appropriate polymeric biomaterials for various biomedical applications.

Executive Summary

The choice of diacid monomer is a critical determinant of the physicochemical and biological properties of the resulting polyesters. While aliphatic diacids like adipic and sebacic acid generally yield more flexible and biodegradable polymers, aromatic diacids such as terephthalic acid impart rigidity and thermal stability. The introduction of functional groups, such as the hydroxyl groups in this compound, can further modulate properties like hydrophilicity and bioactivity.

This guide summarizes in vitro cytotoxicity, hemolysis, and in vivo inflammatory response data for polymers derived from these diacids. It is important to note that direct biocompatibility data for polymers based on this compound is currently limited in the available scientific literature. Therefore, its assessment is based on inferences from structurally similar polymers.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biocompatibility of polymers derived from the selected diacids.

Table 1: In Vitro Cytotoxicity Data

Diacid MonomerPolymer ExampleCell LineCell Viability (%)Citation
This compound Poly(alkylene 2,5-dihydroxyterephthalate)-Data Not Available-
Terephthalic Acid Poly(ethylene terephthalate) (PET) NanoparticlesNIH-3T3 Fibroblasts~80% at 50 µg/mL[1][2]
PET-DLA Copolyester-Non-cytotoxic[3][4]
Adipic Acid Poly(butylene adipate-co-terephthalate) (PBAT)Osteoblasts (MG-63)Supported cell proliferation[5]
Sebacic Acid Poly(glycerol sebacate) (PGS)L929 Fibroblasts93 ± 13%[6]
Poly(sebacic anhydride) (PSA) MicroparticlesChondrocytesBiocompatible up to 2 mg/mL[7]

Table 2: Hemolysis Data

Diacid MonomerPolymer ExampleHemolysis (%)Classification (ASTM F756-00)Citation
This compound Poly(alkylene 2,5-dihydroxyterephthalate)-Data Not Available-
Terephthalic Acid PET-DLA 65 Copolyester0.14 ± 0.07Non-hemolytic[3]
PET-DLA 70 Copolyester0.29 ± 0.07Non-hemolytic[3]
PET Nanoparticles (washed)< 2% at 10 µg/mLNon-hemolytic[8]
Adipic Acid Poly(butylene adipate-co-terephthalate) (PBAT)-Data Not Available-
Sebacic Acid Poly(mannitol sebacate)-based networks< 2%Non-hemolytic[9]

Table 3: In Vivo Inflammatory Response

Diacid MonomerPolymer ExampleAnimal ModelKey FindingsCitation
This compound Poly(alkylene 2,5-dihydroxyterephthalate)-Data Not Available-
Terephthalic Acid Poly(ethylene terephthalate) (PET)Sheep (knee)No significant inflammatory response in synovial fluid.[10]
PET-based Copolyester MicrospheresRabbitMild tissue response, minimal inflammation.[11]
Adipic Acid Poly(butylene adipate-co-terephthalate) (PBAT)Rabbit (cornea)Mild mononuclear infiltration and fibroblast proliferation.[12]
Sebacic Acid Poly(sebacic anhydride) (PSA)RatExcellent in vivo biocompatibility.[13]
PEG/sebacic acid hydrogelRabbitMinimal inflammatory response, similar to PLGA control.[14]

Discussion of Biocompatibility Profiles

This compound-Based Polymers
Terephthalic Acid-Based Polymers

Polymers derived from terephthalic acid, with Poly(ethylene terephthalate) (PET) being the most prominent example, are generally considered biocompatible and are used in various medical applications[16]. In vivo studies have shown that PET implants elicit a minimal inflammatory response[10][11]. Hemolysis assays indicate that PET and its copolyesters are non-hemolytic[3][8][16]. However, recent studies on PET micro- and nanoparticles have shown some level of cytotoxicity and inflammatory response in vitro, suggesting that the physical form of the material plays a significant role in its biological interaction[1][2].

Adipic Acid-Based Polymers

Aliphatic polyesters derived from adipic acid are known for their biodegradability. Poly(butylene adipate-co-terephthalate) (PBAT), a copolymer containing adipic acid, has been shown to support cell proliferation and exhibits a mild inflammatory response in vivo[5][12]. While specific quantitative data on cytotoxicity and hemolysis for homopolymers of adipic acid are scarce in the reviewed literature, their degradation products are generally considered to be biocompatible[12].

Sebacic Acid-Based Polymers

Polymers based on sebacic acid, such as poly(sebacic anhydride) (PSA) and poly(glycerol sebacate) (PGS), are well-regarded for their excellent biocompatibility and biodegradability[6][14]. In vitro studies consistently demonstrate high cell viability and low cytotoxicity[6]. Hemolysis assays have shown sebacic acid-based polymers to be non-hemolytic[9]. In vivo studies report minimal inflammatory responses and fibrous capsule formation, often comparable or superior to established biomaterials like PLGA[13][14].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the ISO 10993-5 standard for testing the cytotoxicity of medical devices.

  • Sample Preparation: Polymer samples are prepared as films or extracts. For extracts, the material is incubated in a cell culture medium (e.g., DMEM) for a specified time and temperature (e.g., 24 hours at 37°C) at a defined surface area to volume ratio.

  • Cell Culture: Mouse fibroblast cells (e.g., L929) are seeded in 96-well plates and cultured until they reach near-confluence[17][18].

  • Exposure: The culture medium is replaced with the polymer extracts or the polymer films are placed in direct contact with the cell monolayer. Control groups include cells cultured with fresh medium (negative control) and a cytotoxic material like latex (positive control)[18][19].

  • Incubation: The cells are incubated with the test materials for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) salt.

  • Quantification: The formazan crystals are dissolved in a solvent (e.g., DMSO or isopropanol), and the absorbance is measured using a spectrophotometer (typically at 570 nm). Cell viability is expressed as a percentage relative to the negative control[20]. A material is generally considered non-cytotoxic if the cell viability is above 70%[9].

Hemolysis Assay (Direct Contact Method)

This protocol is based on the ASTM F756-00 standard.

  • Blood Collection: Fresh human or animal blood is collected in tubes containing an anticoagulant (e.g., heparin).

  • Red Blood Cell (RBC) Preparation: The blood is centrifuged to separate the plasma and buffy coat. The RBCs are then washed multiple times with a sterile phosphate-buffered saline (PBS) solution. A final RBC suspension is prepared at a specific concentration (e.g., 5% v/v) in PBS[9].

  • Sample Incubation: The polymer material is placed in a tube with the RBC suspension. A positive control (e.g., Triton X-100 solution, which causes 100% hemolysis) and a negative control (RBC suspension in PBS alone) are also prepared[9].

  • Incubation: The tubes are incubated at 37°C for a specified time (e.g., 1 or 24 hours) with gentle agitation.

  • Centrifugation: After incubation, the tubes are centrifuged to pellet the intact RBCs.

  • Quantification: The supernatant, containing hemoglobin from lysed RBCs, is carefully collected. The absorbance of the supernatant is measured using a spectrophotometer at a wavelength of 550 nm[9].

  • Calculation: The percentage of hemolysis is calculated using the following formula: Hemolysis (%) = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100.

  • Classification: Materials are classified as non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis)[3].

Visualization of Biological Interactions

Experimental Workflow for Biocompatibility Assessment

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity Assay (MTT) data Data Analysis & Comparison cytotoxicity->data hemolysis Hemolysis Assay hemolysis->data implantation Subcutaneous Implantation histology Histological Analysis implantation->histology inflammatory_response Inflammatory Cell Quantification histology->inflammatory_response inflammatory_response->data polymer Polymer Synthesis material Material Characterization polymer->material material->cytotoxicity material->hemolysis material->implantation

Workflow for assessing polymer biocompatibility.
Signaling Pathway: Foreign Body Response to Implants

Foreign_Body_Response implant Biomaterial Implant protein Protein Adsorption implant->protein neutrophils Neutrophil Recruitment (Acute) protein->neutrophils macrophages Macrophage Recruitment & Adhesion neutrophils->macrophages m1 M1 Macrophage (Pro-inflammatory) macrophages->m1 m2 M2 Macrophage (Pro-resolving/Fibrotic) macrophages->m2 fb_giant_cell Foreign Body Giant Cell Formation macrophages->fb_giant_cell fibroblasts Fibroblast Recruitment m1->fibroblasts m2->fibroblasts myofibroblasts Myofibroblast Differentiation fibroblasts->myofibroblasts fibrous_capsule Fibrous Capsule Formation myofibroblasts->fibrous_capsule

Cellular events in the foreign body response.
Signaling Pathway: NF-κB Activation in Macrophages

NFkB_Signaling biomaterial Biomaterial Surface / Degradation Products tlr Toll-like Receptor (TLR) biomaterial->tlr myd88 MyD88 tlr->myd88 ikk IKK Complex myd88->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb_inactive NF-κB (p50/p65) - IκB Complex (Inactive) nfkb_inactive->ikb nfkb_active NF-κB (p50/p65) (Active) nfkb_inactive->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) nucleus->gene_transcription inflammation Inflammatory Response gene_transcription->inflammation

NF-κB signaling in macrophage activation.
Signaling Pathway: TGF-β in Fibrous Capsule Formation

TGFb_Signaling m2_macrophage M2 Macrophage tgfb TGF-β Secretion m2_macrophage->tgfb tgfb_receptor TGF-β Receptor tgfb->tgfb_receptor Binds to smad SMAD 2/3 Phosphorylation tgfb_receptor->smad smad_complex SMAD 2/3/4 Complex smad->smad_complex nucleus Nucleus smad_complex->nucleus Translocation gene_transcription Pro-fibrotic Gene Transcription (Collagen, α-SMA) nucleus->gene_transcription myofibroblast Myofibroblast Differentiation gene_transcription->myofibroblast fibroblast Fibroblast fibroblast->tgfb_receptor ecm Extracellular Matrix (ECM) Deposition myofibroblast->ecm fibrous_capsule Fibrous Capsule ecm->fibrous_capsule

TGF-β signaling in fibrosis.

References

Safety Operating Guide

Proper Disposal of 2,5-Dihydroxyterephthalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 2,5-Dihydroxyterephthalic acid, ensuring compliance and safety within a laboratory setting. This procedure is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards before handling or disposal. The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin Corrosion/IrritationH315: Causes skin irritation[1][3]Protective gloves, Long-sleeved clothing[1][2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1][3]Goggles or face protection (conforming to EN166)[2][3][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][3]Use only in well-ventilated areas; respirator for large scale use[2][4]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory environment.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound".

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Incompatible wastes must be kept separate.[5][6] Aromatic compounds should not be mixed with oxidizing acids.[6]

Step 2: Personal Protective Equipment (PPE)

  • Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above. This includes, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat.[1][2][4]

Step 3: Waste Collection

  • Container: Use a designated, compatible, and properly sealed hazardous waste container.[3][5] The container should be kept closed except when adding waste.[4][5]

  • Labeling: Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[5] Include the date the container was first used.

  • Solid Waste: For pure, unused, or surplus this compound, collect it as a solid waste. Sweep up the solid material and place it into your labeled container, avoiding dust formation.[3][4]

  • Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should also be placed in the designated solid hazardous waste container.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

Step 4: Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1][3][4]

  • Ensure the storage area is away from incompatible materials.[5]

Step 5: Final Disposal

  • Do Not Dispose Down the Drain: this compound should not be disposed of in the sanitary sewer system or allowed to enter drains.[3][4][7]

  • Professional Disposal: The final disposal must be conducted by a licensed chemical waste disposal company.[4][7][8] Arrange for the pickup of your hazardous waste container according to your institution's procedures. The recommended disposal method is typically through an industrial combustion plant or controlled incineration.[1][7]

  • Regulatory Compliance: Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][8]

Accidental Release and Spill Procedures

In the event of a spill, follow these procedures:

  • Ensure Area is Ventilated: Provide adequate ventilation to the affected area.[1]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if dust is generated.[1][3]

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Clean-up: Mechanically collect the spilled material. Sweep or vacuum up the powder, taking care to avoid creating dust, and place it into a suitable, closed container for disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

G start Waste Identification: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Always Start Here check_form Identify Waste Form ppe->check_form solid_waste Solid Waste (Unused chemical, residue) check_form->solid_waste Solid contaminated_items Contaminated Items (Gloves, liners, weigh boats) check_form->contaminated_items Contaminated Labware collect Collect in a dedicated, compatible, and sealed hazardous waste container solid_waste->collect contaminated_items->collect label Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date collect->label storage Store in a designated, cool, dry, and well-ventilated area with secondary containment label->storage disposal Arrange for pickup by a licensed waste disposal service for incineration storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5-Dihydroxyterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Dihydroxyterephthalic Acid

This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is a solid, combustible chemical that requires careful handling to avoid irritation and other health effects.[1] The primary hazards are associated with skin, eye, and respiratory contact.[1][2][3]

Table 1: Hazard Summary for this compound

Hazard Classification GHS Code Description
Skin Irritation H315 Causes skin irritation.[1][2][3]
Eye Irritation H319 Causes serious eye irritation.[1][2][3]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] |

Operational and Personal Protective Equipment (PPE) Plan

A systematic approach to handling, combined with the correct PPE, is the most effective way to manage the risks associated with this compound.

Personal Protective Equipment (PPE) Requirements

Selection of appropriate PPE is the first line of defense against chemical exposure. Equipment must meet established safety standards such as EN (European Norm) or NIOSH (National Institute for Occupational Safety and Health) guidelines.[1][3]

Table 2: Recommended PPE for Handling this compound

Protection Type Standard Operations (Small Scale) Large Scale / Spill Response
Eye/Face Safety glasses with side-shields or goggles (EN 166 compliant).[1][3] Chemical safety goggles and/or a full-face shield.[4]
Hand Chemical-resistant protective gloves (e.g., Nitrile).[1][2] Heavy chemical-resistant gloves (e.g., Neoprene, Silver Shield).[4][5]
Body Long-sleeved lab coat.[1][4] Chemical-resistant apron or coveralls (e.g., Tychem).[4][5]

| Respiratory | Not required if handled in a well-ventilated area or chemical fume hood.[1] | NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) or a self-contained breathing apparatus (SCBA) for major spills.[1] |

Step-by-Step Handling Protocol

1. Preparation and Pre-Handling:

  • Ventilation Check: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[2][6][7]

  • PPE Inspection: Before use, inspect all PPE for signs of damage or degradation. Ensure gloves are free of punctures.[3]

  • Emergency Equipment: Locate and verify the functionality of the nearest eyewash station and safety shower.[8]

  • Review SDS: Always review the Safety Data Sheet (SDS) before handling the chemical.[8][9]

2. Handling this compound:

  • Avoid Dust Formation: Handle the solid chemical carefully to prevent the generation of dust.[1][3][6][7] The enrichment of fine dust can create an explosion hazard.[2]

  • Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[1][3][7]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1][2]

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated location when not in use.[1][3][6]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][3]

  • Clothing: Remove and wash any contaminated clothing before reuse.[1]

  • Waste Collection: Collect all chemical waste in a designated, properly labeled container.

Emergency and Disposal Plans

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency First Aid Procedures

Table 3: First Aid for Exposure to this compound

Exposure Route First Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms arise.[1][3][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, making sure to flush under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][6]

| Ingestion | Do not induce vomiting. Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[1][3][6] |

Spill and Disposal Protocol

1. Spill Containment and Cleanup:

  • Evacuate: For large spills, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Equip: Wear the appropriate PPE as outlined for "Large Scale / Spill Response" in Table 2.[1][3]

  • Clean: Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid actions that create dust.[1][6]

  • Environmental Protection: Prevent the spilled material from entering drains or waterways.[3][7]

2. Waste Disposal Plan:

  • Containerization: Dispose of waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container for hazardous chemical waste.[6]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal Route: Dispose of the waste through a licensed chemical destruction plant or an approved waste disposal facility, in accordance with all local, state, and federal regulations.[6][7] Do not dispose of it down the drain.[3][6] Contaminated packaging should be treated as hazardous waste itself.[2]

Safety Workflow Visualization

The following diagram illustrates the procedural workflow for safely handling this compound from preparation through final disposal.

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Deviations prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_env Check Ventilation & Emergency Equipment prep_ppe->prep_env handle_chem Weigh & Handle Chemical (Avoid Dust) prep_env->handle_chem post_clean Clean Work Area handle_chem->post_clean disp_collect Collect Waste in Labeled Container handle_chem->disp_collect spill Spill Occurs handle_chem->spill exposure Exposure Occurs handle_chem->exposure post_decon Decontaminate & Remove PPE post_clean->post_decon post_wash Wash Hands post_decon->post_wash post_wash->disp_collect disp_dispose Dispose via Approved Facility disp_collect->disp_dispose spill_clean Spill Cleanup Protocol spill->spill_clean first_aid Administer First Aid exposure->first_aid spill_clean->disp_collect

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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